molecular formula C49H89N2O13P B11935739 Dspe-nhs

Dspe-nhs

Número de catálogo: B11935739
Peso molecular: 945.2 g/mol
Clave InChI: WTEHXKGZZJYCSX-VZUYHUTRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DSPE-NHS, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide ester, is a critical heterobifunctional phospholipid-PEG conjugate widely utilized in advanced pharmaceutical research and nanotechnology development . This compound serves as a fundamental building block for creating PEGylated liposomal and lipid-based nanoparticle (LNP) formulations, which are central to modern drug delivery systems for nucleic acids, including DNA and mRNA vaccines . The molecule's structure incorporates a hydrophobic DSPE phospholipid tail, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal N-hydroxysuccinimide (NHS) ester group. The primary research value of this compound lies in its functional mechanism: the active NHS ester group reacts efficiently with primary amine groups (-NH2) on target molecules under mild physiological pH conditions (typically 7.0-8.5), forming stable, covalent amide bonds . This enables researchers to conjugate the DSPE-PEG backbone to a diverse array of amine-containing ligands, such as antibodies, proteins, peptides, and aptamers. A prominent application demonstrated in recent literature involves using DSPE-PEG-NHS to generate antibody-conjugated nanoparticles for targeted cancer therapy; for instance, conjugating anti-mortalin antibodies to create nanoparticles with enhanced selectivity and cytotoxicity against cancer cells . Furthermore, incorporating DSPE-PEG-NHS into liposomal membranes confers "stealth" properties by creating a protective hydrophilic PEG layer that reduces opsonization, minimizes non-specific protein adsorption, decreases recognition by the immune system, and significantly extends the nanoparticle's circulation half-life in vivo . This is crucial for achieving the Enhanced Permeability and Retention (EPR) effect in tumor tissues. Researchers extensively employ this chemistry to develop targeted delivery systems for neurological, oncological, and inflammatory diseases by functionalizing nanoparticles with targeting moieties that enhance specific tissue accumulation, as evidenced in studies for brain-targeted gene delivery and pancreatic cancer chemotherapy . This compound is supplied as a solid and should be stored at -20°C in a dry, sealed environment to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Propiedades

Fórmula molecular

C49H89N2O13P

Peso molecular

945.2 g/mol

Nombre IUPAC

[(2R)-3-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C49H89N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(55)60-41-43(63-48(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-62-65(58,59)61-40-39-50-44(52)35-38-49(57)64-51-45(53)36-37-46(51)54/h43H,3-42H2,1-2H3,(H,50,52)(H,58,59)/t43-/m1/s1

Clave InChI

WTEHXKGZZJYCSX-VZUYHUTRSA-N

SMILES isomérico

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC

SMILES canónico

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origen del producto

United States

Foundational & Exploratory

DSPE-NHS: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(succinimidyl succinate) in Bioconjugation and Liposomal Formulations.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(succinimidyl succinate), commonly abbreviated as DSPE-NHS, is a functionalized phospholipid that serves as a critical tool in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2] It is a derivative of DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), a saturated 18-carbon phospholipid. The key feature of this compound is the presence of an N-Hydroxysuccinimide (NHS) ester group, which allows for the covalent attachment of molecules containing primary amine groups, such as proteins, peptides, and antibodies.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and detailed experimental protocols for its application in liposome (B1194612) preparation and bioconjugation.

Chemical Structure and Properties

This compound is an amphiphilic molecule characterized by a hydrophilic phosphoethanolamine headgroup and two hydrophobic distearoyl lipid tails. This structure enables its incorporation into lipid bilayers, the fundamental components of liposomes.[1] The NHS ester is linked to the phosphoethanolamine headgroup via a succinate (B1194679) linker.

The defining characteristic of this compound is the reactivity of the NHS ester towards primary amines. This reaction proceeds via nucleophilic acyl substitution, forming a stable and covalent amide bond. The reaction is most efficient at a slightly basic pH (typically 7.2-8.5).

A PEGylated form, DSPE-PEG-NHS, is also widely used in drug delivery systems. The polyethylene (B3416737) glycol (PEG) linker in DSPE-PEG-NHS enhances the solubility, bioavailability, and circulation time of liposomes by providing a "stealth" characteristic that helps evade the immune system. While this guide focuses on this compound, many of the principles and protocols are adaptable to its PEGylated counterpart.

Quantitative Data for this compound
PropertyValueReference
CAS Number 1383932-86-2
Molecular Formula C49H89N2O13P
Purity 95.0%
Solubility Soluble in chloroform (B151607), methanol, DMSO
Storage Store at -20°C

Key Applications

The primary applications of this compound stem from its ability to act as a bifunctional linker, anchoring molecules to the surface of lipid-based nanoparticles.

  • Targeted Drug Delivery: By conjugating targeting ligands such as antibodies or peptides to the surface of liposomes, this compound facilitates the specific delivery of therapeutic agents to target cells or tissues, enhancing efficacy and reducing off-target effects.

  • Bioconjugation: this compound is used to immobilize proteins, enzymes, or other biomolecules onto lipid surfaces for various biotechnological applications, including biosensors and diagnostic assays.

  • Liposome Functionalization: The incorporation of this compound into liposomal formulations allows for the post-insertion of functional molecules, providing a versatile method for surface modification.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating this compound.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a 55:40:5 molar ratio of DSPC:Cholesterol:this compound) in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the primary lipid. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically repeated for an odd number of passes (e.g., 11-21 times).

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Protocol 2: Conjugation of a Protein to this compound Containing Liposomes

This protocol outlines the steps for conjugating a protein with available primary amine groups to the surface of pre-formed this compound liposomes.

Materials:

  • This compound containing liposomes (prepared as in Protocol 1)

  • Protein to be conjugated (in a suitable buffer, pH 7.2-8.5)

  • Quenching agent (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size exclusion chromatography)

Methodology:

  • Reaction Setup:

    • Add the protein solution to the this compound liposome suspension. The molar ratio of protein to this compound should be optimized for each specific system but a starting point of 1:10 to 1:50 (protein:this compound) is common.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The optimal incubation time may vary depending on the protein and reaction conditions.

  • Quenching:

    • Add a quenching agent (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM) to the reaction mixture to quench any unreacted NHS esters. Incubate for an additional 15-30 minutes.

  • Purification:

    • Separate the protein-conjugated liposomes from unconjugated protein and quenching agent using size exclusion chromatography or another suitable purification method.

Visualizations

Chemical Structure of this compound

DSPE_NHS_Structure cluster_DSPE DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) cluster_Linker Succinate Linker cluster_NHS NHS Ester Glycerol Glycerol Backbone Phosphate Phosphate Glycerol->Phosphate Stearoyl1 Stearoyl Chain 1 (C18:0) Glycerol->Stearoyl1 Stearoyl2 Stearoyl Chain 2 (C18:0) Glycerol->Stearoyl2 Ethanolamine Ethanolamine Phosphate->Ethanolamine Succinate Succinate Ethanolamine->Succinate NHS N-Hydroxysuccinimide Succinate->NHS

Caption: Chemical structure of this compound.

Reaction of this compound with a Primary Amine

DSPE_NHS_Reaction DSPE_NHS This compound Intermediate Reaction Intermediate DSPE_NHS->Intermediate + Amine R-NH2 (Primary Amine) Amine->Intermediate Product DSPE-NH-CO-R (Stable Amide Bond) Intermediate->Product NHS_leaving NHS (Leaving Group) Intermediate->NHS_leaving releases

Caption: Amine conjugation reaction of this compound.

References

DSPE-NHS Bioconjugation: A Technical Guide to Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-NHS) and its derivatives in bioconjugation. It provides a comprehensive overview of the underlying chemistry, factors influencing reaction efficiency, detailed experimental protocols, and quantitative data to aid in the development of targeted drug delivery systems, diagnostic agents, and other advanced bioconjugates.

Core Mechanism of Action: Amine-Reactive Conjugation

This compound is a phospholipid derivative that serves as a powerful tool for covalently linking biomolecules to lipid-based nanostructures like liposomes and micelles. The core of its functionality lies in the N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards primary amine groups present on biomolecules such as proteins, peptides, and antibodies.[1][2]

The bioconjugation reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine group (R-NH₂) on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently linking the biomolecule to the DSPE lipid anchor, and the release of N-hydroxysuccinimide as a byproduct.[1][3] This reaction is most efficient in a slightly alkaline pH range of 7.2 to 8.5.[4]

Frequently, this compound is utilized in the form of DSPE-PEG-NHS, which incorporates a polyethylene (B3416737) glycol (PEG) spacer. This PEG linker enhances the hydrophilicity of the resulting conjugate, which can improve solubility, bioavailability, and stability, and reduce non-specific protein binding, thereby increasing circulation time in vivo.

Key Factors Influencing Conjugation Efficiency

The success of this compound bioconjugation is governed by a delicate balance of several factors. Understanding and optimizing these parameters is crucial for achieving high conjugation yields and reproducible results.

pH: The reaction pH is a critical determinant of efficiency. While the aminolysis reaction is favored at a slightly alkaline pH where primary amines are deprotonated and thus more nucleophilic, a competing hydrolysis reaction of the NHS ester also accelerates at higher pH. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 9. Therefore, a compromise pH, typically between 7.2 and 8.5, is employed to maximize the rate of aminolysis over hydrolysis.

Temperature and Time: Conjugation reactions are typically performed at room temperature or 4°C. Lower temperatures can help to minimize the rate of hydrolysis, while longer incubation times may be necessary to achieve sufficient conjugation. Incubation times can range from 30 minutes to several hours.

Molar Ratio of Reactants: The molar ratio of this compound to the amine-containing biomolecule significantly impacts the degree of labeling. An excess of the this compound reagent is often used to drive the reaction towards the formation of the conjugate. However, an excessive amount can lead to multiple attachments on a single biomolecule, potentially affecting its biological activity.

Hydrolysis of the NHS Ester: The hydrolysis of the NHS ester to an unreactive carboxylic acid is the primary competing side reaction. To mitigate this, this compound reagents should be stored in a desiccated environment and dissolved in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use. It is also recommended to use the this compound solution promptly after preparation.

Quantitative Data on this compound Bioconjugation

The following tables summarize quantitative data extracted from various studies, providing insights into reaction conditions and their outcomes.

ParameterRoutine Post-Insertion MethodOptimized Post-Insertion Method
DSPE-PEG-NHS Derivative DSPE–PEG3400–NHSDSPE–PEG3400–NHS
Biomolecule anti-CD133 antibodyanti-CD133 antibody
Molar Ratio (micelle/antibody) 6:16:1
Reaction Buffer Phosphate-buffered saline (0.1 M, pH 7.4)Dried film of DSPE-PEG-NHS, antibody added directly (pH 7.4)
Temperature Room TemperatureRoom Temperature
Incubation Time 4 hours4 hours
Conjugation Outcome ~6 antibody molecules per liposome (B1194612)~15 antibody molecules per liposome
ParameterRGD Peptide ConjugationCTT2 Peptide ConjugationLLG Peptide Conjugation
DSPE-PEG-NHS Derivative DSPE-PEG3400-NHSDSPE-PEG3400-NHSDSPE-PEG3400-NHS
Biomolecule RGD peptideCTT2 peptideLLG peptide
Molar Ratio (DSPE-PEG-NHS:Peptide) 3:1VariedVaried
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)Dimethylformamide (DMF)
Additives Sodium carbonate and sodium sulfateNot specifiedSodium carbonate and sodium sulfate
Temperature Room TemperatureRoom TemperatureRoom Temperature
Incubation Time Up to 21 hoursNot specifiedUp to 47 hours

Detailed Experimental Protocols

Protocol 1: Antibody Conjugation to DSPE-PEG-NHS Micelles (Optimized Post-Insertion Method)

This protocol is adapted from a study optimizing the conjugation of anti-CD133 antibodies.

Materials:

Procedure:

  • Preparation of DSPE-PEG-NHS film: Dissolve DSPE–PEG3400–NHS in chloroform. Dry the chloroform under a stream of nitrogen gas to form a thin lipid film.

  • Conjugation Reaction: Immediately add the anti-CD133 antibody solution (in PBS, pH 7.4) to the dried lipid film at a desired molar ratio (e.g., 6:1 micelle/antibody).

  • Incubation: Sonicate the mixture for 5 minutes and then incubate for 4 hours at room temperature.

  • Quenching: Add glycine to the solution to quench the reaction by reacting with any remaining NHS esters.

  • Micelle Formation: In a separate tube, prepare mPEG2000–DSPE micelles by dissolving the lipid in chloroform, drying it to a film, and hydrating with buffer.

  • Post-Insertion: Mix the lipid-conjugated antibody with the mPEG2000–DSPE micelles and incubate for 2 hours.

  • Purification: The resulting immunoliposomes can be purified from unconjugated antibody and other reactants by methods such as dialysis or size exclusion chromatography.

Protocol 2: General Protocol for Ligand Conjugation to DSPE-PEG-NHS for Liposome Post-Insertion

This protocol is a general guideline based on information from various sources.

Materials:

  • DSPE-PEG(2000)-NHS

  • Ligand with a primary amine (e.g., peptide, protein)

  • Chloroform or methylene (B1212753) chloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Pre-formed liposomes

  • Dialysis membrane (appropriate molecular weight cutoff)

Procedure:

  • DSPE-PEG-NHS Film Formation: Dissolve the required amount of DSPE-PEG(2000)-NHS in chloroform or methylene chloride in a round-bottom flask. Remove the solvent using a rotary evaporator or a stream of nitrogen to form a dry lipid film.

  • Hydration and Conjugation: Add a solution of the amine-containing ligand in PBS (pH 7.4) to the dried lipid film. The molar ratio of ligand to DSPE-PEG-NHS should be optimized (e.g., 1:2). Sonicate the mixture in a bath sonicator for approximately 5 minutes to facilitate micelle formation and reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 6 hours, followed by incubation in a refrigerator (4°C) for 24 hours.

  • Post-Insertion: Co-incubate the micellar dispersion containing the conjugated ligand with pre-formed liposomes at 60°C for 30 minutes. This allows the DSPE-PEG-ligand to insert into the liposome bilayer.

  • Purification: Remove unconjugated ligand and byproducts by dialyzing the immunoliposome solution against PBS (pH 7.4). Change the dialysis buffer at least once during the process.

Visualizing the Process: Diagrams

To further elucidate the this compound bioconjugation process, the following diagrams illustrate the chemical mechanism, a typical experimental workflow, and the key factors influencing the reaction outcome.

G This compound Bioconjugation Mechanism cluster_reactants Reactants cluster_products Products DSPE_NHS DSPE-PEG-O-C(=O)-O-N(C=O)₂ DSPE-PEG-NHS Ester Reaction Nucleophilic Attack DSPE_NHS->Reaction Amine R-NH₂ Primary Amine on Biomolecule Amine->Reaction Conjugate DSPE-PEG-O-C(=O)-NH-R Stable Amide Bond Reaction->Conjugate Byproduct HO-N(C=O)₂ N-hydroxysuccinimide Reaction->Byproduct

Caption: Chemical reaction of this compound with a primary amine.

G Experimental Workflow for this compound Bioconjugation Start Start Prepare_DSPE_NHS Prepare this compound Solution (e.g., in anhydrous DMSO/DMF) Start->Prepare_DSPE_NHS Prepare_Biomolecule Prepare Biomolecule Solution (in amine-free buffer, pH 7.2-8.5) Start->Prepare_Biomolecule Mix Mix this compound and Biomolecule Prepare_DSPE_NHS->Mix Prepare_Biomolecule->Mix Incubate Incubate (Room temp or 4°C) Mix->Incubate Quench Quench Reaction (Optional) (e.g., with glycine or Tris) Incubate->Quench Purify Purify Conjugate (Dialysis or Chromatography) Quench->Purify Characterize Characterize Conjugate Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for bioconjugation.

G Factors Influencing this compound Conjugation Efficiency cluster_factors Influencing Factors Efficiency Conjugation Efficiency pH pH pH->Efficiency Hydrolysis NHS Ester Hydrolysis (Competing Reaction) pH->Hydrolysis increases rate at high pH Temperature Temperature Temperature->Efficiency Temperature->Hydrolysis increases rate Molar_Ratio Molar Ratio (this compound:Amine) Molar_Ratio->Efficiency Concentration Reactant Concentration Concentration->Efficiency Hydrolysis->Efficiency decreases

Caption: Key factors that affect conjugation efficiency.

References

principle of DSPE-NHS amine coupling chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DSPE-NHS Amine Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) modified with an N-hydroxysuccinimide (NHS) ester for coupling with primary amines. This chemistry is fundamental for the surface functionalization of liposomes and other nanoparticles, enabling the attachment of targeting ligands such as antibodies, peptides, and other biomolecules for applications in drug delivery, diagnostics, and biomedical research.

This compound amine coupling is a robust and widely used bioconjugation technique that forms a stable, covalent amide bond between a lipid anchor (DSPE), often extended with a PEG spacer, and a molecule bearing a primary amine (-NH₂).[1][2][3] The primary amines are typically found at the N-terminus of polypeptide chains or on the side chains of lysine (B10760008) residues.[1]

The Reaction Mechanism:

The core of the chemistry is a nucleophilic acyl substitution reaction.[2]

  • Nucleophilic Attack: The deprotonated primary amine on the target molecule acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, which is an activated group making the carbonyl carbon highly electrophilic.

  • Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Amide Bond Formation: The intermediate collapses, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.

This reaction is highly efficient and specific for primary amines under controlled pH conditions.

G cluster_reactants Reactants cluster_products Products DSPE_PEG_NHS DSPE-PEG-NHS (Amine-Reactive Lipid) Conjugate DSPE-PEG-NH-Molecule (Stable Amide Bond) DSPE_PEG_NHS->Conjugate Forms NHS N-hydroxysuccinimide (Byproduct) DSPE_PEG_NHS->NHS Releases Amine_Molecule Molecule-NH₂ (Protein, Peptide, etc.) Amine_Molecule->DSPE_PEG_NHS Nucleophilic Attack G cluster_ph Effect of pH cluster_effects Reaction Dynamics Low_pH Low pH (<7) Amine_Reactivity Amine Reactivity (Protonated, Low) Low_pH->Amine_Reactivity Hydrolysis_Rate NHS Ester Hydrolysis (Slow) Low_pH->Hydrolysis_Rate Result_Low Low Conjugation Yield Optimal_pH Optimal pH (7.2-8.5) Optimal_Amine Amine Reactivity (Deprotonated, High) Optimal_pH->Optimal_Amine Optimal_Hydrolysis NHS Ester Hydrolysis (Moderate) Optimal_pH->Optimal_Hydrolysis Result_Optimal Optimal Conjugation Yield High_pH High pH (>9) High_Amine Amine Reactivity (High) High_pH->High_Amine High_Hydrolysis NHS Ester Hydrolysis (Rapid) High_pH->High_Hydrolysis Result_High Low Conjugation Yield G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Purification Prepare_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Add NHS solution to Protein Solution (Molar Excess) Prepare_Protein->Mix Prepare_NHS Dissolve DSPE-PEG-NHS in DMSO/DMF (Immediately before use) Prepare_NHS->Mix Incubate Incubate (RT for 1-4h or 4°C overnight) Mix->Incubate Quench Quench Reaction (Optional, e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (Dialysis / Gel Filtration) Quench->Purify Final_Product Purified DSPE-PEG-Protein Conjugate Purify->Final_Product

References

An In-depth Technical Guide to DSPE-NHS Derivatives for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-PEG-NHS) and related derivatives, key components in the development of targeted drug delivery systems. This document details the synthesis, characterization, and application of these derivatives in creating advanced nanocarriers, such as liposomes and nanoparticles, designed to enhance the therapeutic efficacy of various drugs.

Introduction to DSPE-NHS Derivatives

DSPE-PEG-NHS is an amphiphilic molecule composed of a phospholipid (DSPE), a polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group.[1] The DSPE portion serves as a lipid anchor, enabling its incorporation into the lipid bilayer of nanoparticles. The hydrophilic PEG chain provides a "stealth" characteristic, shielding the nanoparticles from the immune system and prolonging their circulation time in the bloodstream.[2] The terminal NHS ester is a reactive group that readily forms stable amide bonds with primary amines on targeting ligands, such as antibodies, peptides, or small molecules.[] This conjugation allows for the active targeting of nanoparticles to specific cells or tissues that overexpress the corresponding receptors, thereby increasing drug concentration at the site of action and minimizing off-target toxicity.[4]

Synthesis and Formulation of Targeted Nanoparticles

The creation of targeted drug delivery systems using DSPE-PEG-NHS involves a multi-step process, beginning with the synthesis of the DSPE-PEG-NHS conjugate, followed by the formulation of drug-loaded nanoparticles and subsequent conjugation of the targeting ligand.

Synthesis of DSPE-PEG-NHS

While DSPE-PEG-NHS is commercially available, understanding its synthesis is crucial for customized applications. The following is a representative protocol for the synthesis of DSPE-PEG-NHS from DSPE-PEG-COOH.

Experimental Protocol: Synthesis of DSPE-PEG-NHS

  • Activation of DSPE-PEG-COOH:

    • Dissolve DSPE-PEG-COOH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform (B151607)/methanol (B129727), 9:1 v/v). The formation of the NHS ester can be confirmed by the appearance of a new spot with a higher Rf value compared to the starting carboxylic acid.

  • Purification:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting white solid by recrystallization from a suitable solvent such as isopropanol (B130326) or by silica (B1680970) gel column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized DSPE-PEG-NHS using ¹H NMR and mass spectrometry.

Formulation of Drug-Loaded, Ligand-Targeted Liposomes

The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar liposomes with a defined size. The targeting ligand is then conjugated to the surface of the pre-formed liposomes.

Experimental Protocol: Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • Dissolve the desired lipids, including a structural lipid (e.g., DSPC), cholesterol, and DSPE-PEG-NHS (typically at a 55:40:5 molar ratio), in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

    • If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., sequentially through 200 nm and 100 nm pore sizes).

    • Perform the extrusion at a temperature above the lipid phase transition temperature. This process is typically repeated for an odd number of passes (e.g., 11 or 21 times) to ensure a homogeneous liposome (B1194612) population.

  • Ligand Conjugation:

    • To the prepared liposome suspension, add the targeting ligand (e.g., a protein or peptide with a primary amine) at a specific molar ratio to the DSPE-PEG-NHS.

    • Incubate the mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring to allow for the formation of a stable amide bond.[5]

  • Purification:

    • Remove the un-conjugated ligand and un-encapsulated drug from the liposome suspension using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.

Caption: Experimental workflow for creating targeted nanoparticles.

Mechanism of Action: Receptor-Mediated Endocytosis

The efficacy of targeted nanoparticles relies on their ability to be internalized by the target cells through a process called receptor-mediated endocytosis. A well-studied example is the uptake of nanoparticles targeted with transferrin, a protein that binds to the transferrin receptor (TfR), which is often overexpressed on the surface of cancer cells.

Upon binding of the transferrin-conjugated nanoparticle to the TfR, the cell membrane begins to invaginate, forming a clathrin-coated pit. This pit eventually pinches off to form a clathrin-coated vesicle containing the nanoparticle. The vesicle then sheds its clathrin coat and fuses with an early endosome. The acidic environment of the endosome facilitates the release of the drug from the nanoparticle. The drug can then be transported to its intracellular target, while the receptor is recycled back to the cell surface.

signaling_pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TfR Transferrin Receptor (TfR) ClathrinPit Clathrin-Coated Pit TfR->ClathrinPit Clustering NP Targeted Nanoparticle (DSPE-PEG-Transferrin) NP->TfR Binding Vesicle Clathrin-Coated Vesicle ClathrinPit->Vesicle Invagination & Scission EarlyEndosome Early Endosome Vesicle->EarlyEndosome Uncoating & Fusion LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome Maturation Drug Drug Release EarlyEndosome->Drug Acidification RecyclingVesicle Recycling Vesicle EarlyEndosome->RecyclingVesicle Sorting RecyclingVesicle->TfR Recycling

Caption: Transferrin receptor-mediated endocytosis of a targeted nanoparticle.

Quantitative Data and Characterization

The physicochemical properties of the nanoparticles, drug loading, and release kinetics are critical parameters that determine their in vivo performance.

Table 1: Physicochemical Properties of DSPE-PEG Nanoparticles

FormulationCore MaterialTargeting LigandSize (nm)PDIZeta Potential (mV)Reference
Doxorubicin LiposomesDSPC/Chol-~79< 0.1-
Paclitaxel NanoparticlesPLGA-~150< 0.2Neutral
Quercetin/TMZ LiposomesDSPE-PEG2000-~100--
Aptide-Targeted Liposomes-APTEDB112-138--

Table 2: Drug Loading and Encapsulation Efficiency

DrugNanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Reference
DoxorubicinDSPE-PEG Liposomes2.4 - 12.9 (w/w Dox/HSPC)> 99.5
PaclitaxelPLGA-PEG Nanoparticles~5~80
AlbendazolePEGylated Liposomes-81
DoxorubicinCationic PEGylated Liposomes-89

Table 3: In Vitro Drug Release

DrugNanoparticle FormulationRelease ConditionsCumulative ReleaseTime (h)Reference
DoxorubicinCationic PEGylated LiposomesPBS, pH 7.4, 37°C41%6
PaclitaxelPLGA-PEG NanoparticlesPBS, pH 7.4, 37°C~80%168
CapecitabinePEGylated Liposomes-~95%36

Table 4: Cellular Uptake and Cytotoxicity

Cell LineTargeting LigandNanoparticle FormulationCellular Uptake EnhancementCytotoxicity EnhancementReference
U87MGAPTEDBDoxorubicin LiposomesSignificantSignificant
SKOV-3HER-2 AntibodyDoxorubicin NanoparticlesSignificant-
HeLaFolic AcidDoxorubicin LiposomesSignificantSignificant
A549PFV PeptideDaunorubicin LiposomesSignificant-

Detailed Experimental Protocols for Characterization

Accurate and reproducible characterization of targeted nanoparticles is essential for their preclinical and clinical development.

5.1. Determination of Drug Encapsulation Efficiency and Loading Content

  • Separation of Free Drug: Separate the un-encapsulated drug from the liposome suspension using a suitable method such as ultracentrifugation, size exclusion chromatography, or dialysis.

  • Quantification of Total Drug: Lyse a known volume of the liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Quantify the total drug concentration using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Quantification of Free Drug: Quantify the concentration of the un-encapsulated drug in the supernatant or dialysate obtained from step 1 using the same analytical method.

  • Calculation:

    • Encapsulation Efficiency (%EE): ((Total Drug - Free Drug) / Total Drug) * 100

    • Drug Loading Content (%DLC): (Mass of Encapsulated Drug / Total Mass of Nanoparticles) * 100

5.2. In Vitro Drug Release Study

  • Dialysis Method: Place a known volume of the drug-loaded nanoparticle suspension in a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Release Medium: Immerse the dialysis bag in a known volume of release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring to ensure sink conditions.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method.

5.3. Dynamic Light Scattering (DLS) Analysis

  • Sample Preparation: Dilute the nanoparticle suspension with an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the instrument parameters, including temperature (typically 25°C), scattering angle (e.g., 90° or 173°), and measurement duration.

  • Measurement: Place the sample in a cuvette and perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • Data Analysis: The software calculates the hydrodynamic diameter (size), polydispersity index (PDI), and, if applicable, the zeta potential of the nanoparticles.

5.4. Transmission Electron Microscopy (TEM) Sample Preparation

  • Grid Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Staining (for negative staining): After a few minutes, wick off the excess suspension with filter paper and apply a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 1-2 minutes.

  • Drying: Wick off the excess stain and allow the grid to air dry completely.

  • Imaging: Image the prepared grid using a transmission electron microscope to visualize the morphology and size of the nanoparticles.

5.5. In Vitro Cellular Uptake Study

  • Cell Culture: Seed the target cancer cells in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles at a specific concentration for various time points (e.g., 1, 2, 4 hours).

  • Washing: After incubation, wash the cells with cold PBS to remove any non-internalized nanoparticles.

  • Analysis: Analyze the cellular uptake of the nanoparticles using fluorescence microscopy for qualitative assessment or flow cytometry for quantitative analysis.

5.6. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the free drug, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound and its PEGylated derivatives are versatile and indispensable tools in the field of targeted drug delivery. Their unique chemical properties allow for the creation of sophisticated nanocarriers that can improve the pharmacokinetic profile of drugs, enhance their delivery to specific disease sites, and ultimately lead to more effective and less toxic therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, fabricate, and characterize novel and effective targeted drug delivery systems. As our understanding of disease biology and nanotechnology continues to advance, the potential applications for this compound-based platforms are expected to expand, offering new hope for the treatment of a wide range of diseases.

References

DSPE-NHS in mRNA Vaccine Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-PEG-NHS) in the development of mRNA vaccines. It delves into the core functionalities of this lipid excipient, its role in the formulation of lipid nanoparticles (LNPs), and the experimental methodologies used for their characterization and evaluation.

The Core Role of DSPE-PEG-NHS in mRNA-LNP Formulations

DSPE-PEG-NHS is a critical component in the formulation of lipid nanoparticles for mRNA delivery. It is a phospholipid conjugate that consists of a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor, a polyethylene (B3416737) glycol (PEG) linker, and a reactive N-hydroxysuccinimide (NHS) ester group.[1][2][3] This unique structure imparts several crucial properties to the LNP delivery system.

The DSPE portion, with its two long, saturated fatty acid chains, firmly anchors the molecule within the lipid bilayer of the nanoparticle.[4] The PEG chain extends from the LNP surface, creating a hydrophilic shield. This "stealth" characteristic reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the immune system, thereby prolonging the circulation half-life of the LNPs and increasing their chances of reaching target cells.[5]

The terminal NHS ester group is a key feature for active targeting. It is a reactive moiety that can readily form stable amide bonds with primary amines on targeting ligands such as antibodies, peptides, or aptamers. This allows for the surface functionalization of LNPs to direct them to specific cells or tissues, enhancing the efficiency and specificity of mRNA delivery.

Quantitative Data on LNP Formulations

The precise composition of lipid nanoparticles is a critical determinant of their physicochemical properties and in vivo performance. The molar ratio of the different lipid components, including the DSPE-PEG-NHS, influences particle size, stability, and transfection efficiency. The following table summarizes representative quantitative data from a study that developed LNP variants with surface modifications for targeted delivery.

LNP VariantIonizable Lipid (mol%)Cholesterol (mol%)Helper Lipid (DSPC) (mol%)PEG-Lipid (DMG-PEG2k) (mol%)Functionalized PEG-Lipid (DSPE-PEG2k-NHS) (mol%)Hydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNPx 5038.5101.20.3< 90< 0.21-12.9 ± 0.9> 94.8

Table adapted from a study on LNP variants for genome editing in the mouse retina. Note that this study used DSPE-PEG2k-Carboxy-NHS, which has a similar reactive NHS ester for conjugation.

Experimental Protocols

The successful formulation and evaluation of mRNA-LNP vaccines rely on a series of well-defined experimental protocols. This section outlines the key methodologies.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a widely used technique for the reproducible and scalable production of LNPs.

Materials:

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA) dissolved in ethanol (B145695).

  • Helper lipid (e.g., DSPC, DOPE) dissolved in ethanol.

  • Cholesterol dissolved in ethanol.

  • DSPE-PEG-NHS dissolved in ethanol.

  • mRNA transcribed in vitro, purified, and dissolved in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 3-4).

  • Microfluidic mixing device (e.g., staggered herringbone mixer).

Procedure:

  • Prepare the lipid mixture by combining the ethanolic solutions of the ionizable lipid, helper lipid, cholesterol, and DSPE-PEG-NHS at the desired molar ratio.

  • Set up the microfluidic mixing system, with one syringe pump for the lipid-ethanol mixture and another for the mRNA-buffer solution.

  • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.

  • Collect the resulting LNP dispersion.

  • Purify the LNPs to remove ethanol and unencapsulated mRNA. This is typically done by dialysis or tangential flow filtration against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

Characterization of LNPs

Particle Size and Zeta Potential:

  • Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs.

  • Zeta potential, which indicates the surface charge of the LNPs, is also measured using DLS with an applied electric field.

mRNA Encapsulation Efficiency:

  • The RiboGreen assay is a common method to determine the percentage of mRNA encapsulated within the LNPs.

    • The total mRNA concentration is measured after disrupting the LNPs with a surfactant (e.g., Triton X-100).

    • The concentration of unencapsulated (free) mRNA is measured in an intact LNP sample.

    • The encapsulation efficiency is calculated as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

  • Anion-exchange high-performance liquid chromatography (AEX-HPLC) is an alternative method that can separate free mRNA from intact LNPs.

In Vitro and In Vivo Evaluation

In Vitro Transfection:

  • Culture a suitable cell line (e.g., HeLa, HepG2) in a multi-well plate.

  • Treat the cells with the mRNA-LNP formulations at various concentrations.

  • After a defined incubation period (e.g., 24-48 hours), assess the expression of the protein encoded by the delivered mRNA. This can be done using methods like ELISA, western blotting, or by measuring the activity of a reporter protein (e.g., luciferase).

In Vivo Studies:

  • Administer the mRNA-LNP vaccine to an animal model (e.g., mice) via the desired route (e.g., intramuscular, intravenous).

  • At specified time points, collect blood samples to measure the levels of the expressed protein or the resulting antibody titers.

  • Assess the biodistribution of the LNPs by labeling them with a fluorescent dye and imaging the organs.

  • Evaluate the safety and toxicity of the formulation through histological analysis of major organs and monitoring of animal health.

Visualizing Key Processes and Workflows

DSPE-PEG-NHS in LNP Assembly and Functionalization

LNP_Assembly_and_Functionalization cluster_assembly LNP Self-Assembly (Microfluidics) cluster_functionalization Surface Functionalization lipids Lipid Mixture (Ionizable, Helper, Cholesterol, DSPE-PEG-NHS) in Ethanol mixer Microfluidic Mixer lipids->mixer mrna mRNA in Aqueous Buffer (acidic pH) mrna->mixer lnp mRNA-LNP mixer->lnp reaction NHS-Amine Coupling lnp->reaction DSPE-PEG-NHS on surface ligand Targeting Ligand (e.g., Antibody) ligand->reaction targeted_lnp Targeted mRNA-LNP reaction->targeted_lnp mRNA_LNP_Uptake_Pathway LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape pH drop triggers ionizable lipid protonation & membrane fusion mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation (Ribosomes) mRNA_Release->Translation Protein Antigen Protein Translation->Protein Preclinical_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation mRNA-LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization In_Vitro_Transfection Cell-based Transfection Assays Characterization->In_Vitro_Transfection Protein_Expression Protein Expression Analysis (ELISA, Western Blot) In_Vitro_Transfection->Protein_Expression Animal_Model Animal Model Administration (e.g., Mouse) In_Vitro_Transfection->Animal_Model Immunogenicity Immunogenicity Assessment (Antibody Titer) Animal_Model->Immunogenicity Biodistribution Biodistribution Studies Animal_Model->Biodistribution Toxicity Toxicity & Safety Evaluation Animal_Model->Toxicity

References

An In-depth Technical Guide to the Core Principles of Using DSPE-NHS in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-NHS) and its PEGylated derivatives (DSPE-PEG-NHS) in scientific research. Primarily utilized in the fields of drug delivery, bioconjugation, and nanotechnology, this compound serves as a critical linker for attaching various molecules to lipid-based nanocarriers.

Core Concepts: Structure and Mechanism of Action

This compound is a phospholipid conjugate that possesses a unique amphiphilic structure. It consists of a hydrophilic head group containing the reactive N-Hydroxysuccinimide (NHS) ester and a hydrophobic tail composed of two stearic acid chains.[1][] This structure allows for its spontaneous incorporation into lipid bilayers of nanoparticles such as liposomes and micelles.[1][3]

The key functionality of this compound lies in the NHS ester group, which is highly reactive towards primary amines (-NH2) present in molecules like proteins, peptides, and antibodies.[4] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the target molecule to the phospholipid anchor. This bioconjugation is fundamental to the surface functionalization of nanocarriers for targeted drug delivery and other biomedical applications.

The more commonly used variant, DSPE-PEG-NHS, incorporates a polyethylene (B3416737) glycol (PEG) spacer between the DSPE lipid anchor and the NHS reactive group. This PEG linker offers several advantages, including improved solubility, reduced immunogenicity, and prolonged circulation time in vivo by minimizing clearance by the mononuclear phagocyte system.

Quantitative Data Summary

The efficiency and stability of this compound conjugation and the properties of the resulting nanoparticles are influenced by several factors. The following tables summarize key quantitative data gathered from various studies.

Table 1: Reaction Kinetics of NHS Ester Amidation and Hydrolysis

pHTemperature (°C)Half-life of NHS Ester HydrolysisAmidation Reaction Half-life (with primary amine)Conjugation Yield (Amide Formation)
7.044-5 hours--
8.0Room Temperature~1 hour25 minutes87-92%
8.5Room Temperature180 minutes20 minutes80-85%
8.6410 minutes--
9.0Room Temperature125 minutes10 minutes~80-85%

Table 2: Influence of PEG Chain Length on Liposome (B1194612) Properties

DSPE-PEG Molecular Weight (Da)Effect on Liposome SizeEffect on Zeta PotentialEffect on Drug Leakage/PermeabilityEffect on Circulation Half-life
350---Shorter
550--Increased resistance to water transport-
1000--Decreased with increasing PEG length-
2000No significant changeMore neutralizedDecreased with increasing PEG lengthLonger
3400---Longer
5000No significant changeMore neutralizedDecreased with increasing PEG lengthLonger

Table 3: Stability of DSPE-PEG Modified Liposomes

ConditionLiposome CompositionObservation
Natural SeawaterPOPC with 20 mol% DSPE-PEG~3-fold higher survival rate compared to plain POPC liposomes after 3 days.
Divalent Cation Solutions (Mg²⁺, Ca²⁺)POPC with 20 mol% DSPE-PEGImproved stability compared to plain POPC liposomes.
In vivo (rat model)DSPE-PEG liposomes~5% of injected dose remaining in circulation after 24 hours.
Serum (in vitro)DSPE-PEG2000 modified LNP'sDSPE-PEG2000 provides better stability and prolonged circulation compared to shorter chain PEG-lipids.

Key Experimental Protocols

General Protocol for Liposome Formulation with DSPE-PEG-NHS

This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-NHS for subsequent conjugation.

  • Lipid Film Hydration:

    • Co-dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-NHS in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. Vortexing or gentle agitation facilitates the formation of multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion. This involves passing the suspension multiple times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder.

    • Alternatively, sonication (probe or bath) can be used for size reduction, although this may lead to a broader size distribution.

  • Purification:

    • Remove any unencapsulated material or non-incorporated lipids by size exclusion chromatography or dialysis.

General Protocol for Antibody Conjugation to DSPE-PEG-NHS Liposomes

This protocol outlines the steps for conjugating antibodies to the surface of pre-formed DSPE-PEG-NHS containing liposomes.

  • Buffer Exchange:

    • Ensure the antibody solution is in an amine-free buffer at a pH of 7.4-8.5 (e.g., PBS). If necessary, perform buffer exchange using dialysis or a desalting column.

  • Conjugation Reaction:

    • Add the antibody solution to the DSPE-PEG-NHS liposome suspension. The molar ratio of DSPE-PEG-NHS to antibody should be optimized, but a common starting point is a 6:1 molar ratio of micelles to antibody.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching reagent containing a primary amine, such as glycine (B1666218) or Tris buffer, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unconjugated antibodies and other reactants from the immunoliposomes using size exclusion chromatography or dialysis.

Quantification of Protein Conjugation Efficiency

The amount of protein or antibody successfully conjugated to the liposomes can be determined using a protein quantification assay.

  • Sample Preparation:

    • Prepare a standard curve using a known concentration of the protein/antibody.

    • Lyse the liposome samples to release the conjugated protein. This can be achieved by adding a detergent solution (e.g., 1% Triton X-100).

  • Protein Assay:

    • Perform a colorimetric protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, on the lysed liposome samples and the standards.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculation:

    • Determine the protein concentration in the liposome samples by comparing their absorbance to the standard curve.

    • The conjugation efficiency can be calculated as the ratio of the amount of conjugated protein to the initial amount of protein used in the reaction.

Mandatory Visualizations

dot

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products DSPE_NHS DSPE-PEG-NHS Conjugate DSPE-PEG-Molecule Conjugate (Stable Amide Bond) DSPE_NHS->Conjugate Amidation Byproduct NHS Byproduct DSPE_NHS->Byproduct Hydrolysis (Side Reaction) Molecule Target Molecule (Protein, Peptide, etc.) with Primary Amine (-NH2) Molecule->Conjugate pH pH (7.4-8.5) pH->DSPE_NHS Temp Temperature (Room Temp or 4°C) Temp->DSPE_NHS Molar_Ratio Molar Ratio Molar_Ratio->DSPE_NHS

Caption: this compound Conjugation Reaction and Influencing Factors.

dot

G cluster_liposome_prep Liposome Preparation cluster_conjugation Surface Conjugation cluster_characterization Characterization start Dissolve Lipids & DSPE-PEG-NHS in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Aqueous Buffer film->hydrate size Size Reduction (Extrusion/Sonication) hydrate->size purify_lipo Purify Liposomes (Size Exclusion/ Dialysis) size->purify_lipo add_ligand Add Amine-Containing Ligand (e.g., Antibody) purify_lipo->add_ligand incubate Incubate (pH 7.4-8.5) add_ligand->incubate quench Quench Reaction (e.g., Glycine) incubate->quench purify_final Purify Functionalized Liposomes quench->purify_final size_zeta Size & Zeta Potential (DLS) purify_final->size_zeta morphology Morphology (TEM) purify_final->morphology conjugation_eff Conjugation Efficiency (BCA Assay) purify_final->conjugation_eff

Caption: Experimental Workflow for Functionalized Liposome Preparation.

dot

G cluster_extracellular Extracellular Space cluster_cellular Cancer Cell Liposome Ligand-Targeted Liposome (via DSPE-PEG-Ligand) Receptor Cell Surface Receptor Liposome->Receptor Targeting Binding Ligand-Receptor Binding Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release from Liposome Endosome->Drug_Release Target Intracellular Target (e.g., DNA, Kinases) Drug_Release->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Targeted Drug Delivery to a Cancer Cell.

References

A Beginner's Guide to DSPE-NHS in Lipid Nanotechnology: An In-depth Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-PEG-NHS), a critical component in the field of lipid nanotechnology. This document will delve into its core functionalities, applications in drug delivery, and detailed protocols for its use in the laboratory setting.

Introduction to DSPE-PEG-NHS: The Architect of Targeted Nanoparticles

DSPE-PEG-NHS is a phospholipid derivative that plays a pivotal role in the development of advanced drug delivery systems. It is a bifunctional molecule, featuring a lipid tail (DSPE) that anchors it into the lipid bilayer of nanoparticles, such as liposomes, and a polyethylene (B3416737) glycol (PEG) spacer arm terminating in a reactive N-hydroxysuccinimide (NHS) ester.[1][2] This unique structure allows for the covalent attachment of various molecules, including antibodies, peptides, and other targeting ligands, to the surface of nanoparticles.[3]

The DSPE component provides a stable anchor within the lipid membrane, while the PEG linker offers several advantages.[4] PEGylation, the process of attaching PEG chains, creates a hydrophilic shield on the nanoparticle surface. This "stealth" effect sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[5] This prolonged circulation time significantly enhances the nanoparticle's ability to reach its target tissue. The NHS ester at the terminus of the PEG chain is a highly reactive group that readily forms stable amide bonds with primary amines present on proteins and other ligands, enabling targeted drug delivery.

Quantitative Data on DSPE-PEG-NHS Modified Liposomes

The functionalization of liposomes with DSPE-PEG-NHS leads to significant improvements in their pharmacokinetic properties and drug delivery efficacy. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEGylation on Liposome (B1194612) Circulation Half-Life

Drug EncapsulatedLiposome TypeFold Increase in Half-Life (Compared to Free Drug)Reference
Salvianolic acid BConventional Liposome5.8
Salvianolic acid BPEGylated Liposome17.5

Table 2: Physicochemical Properties of DSPE-PEG Modified Nanoparticles

Nanoparticle CompositionAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000 alone52.00.952-38.0
DSPE-PEG2000/Soluplus (1/1 ratio)50 - 150< 0.2-
Doxorubicin-loaded PEGylated liposomes140< 0.2Near neutral
Camptothecin-loaded PEG5000 liposomes---

Table 3: Encapsulation and Drug Release Characteristics

Liposome FormulationEncapsulation Efficiency (%)Drug Release ProfileReference
Salvianolic acid B PEGylated liposomes73.68%-
Camptothecin conventional liposomes64.8 ± 0.8%52.4% in 9h
Camptothecin PEG2000 liposomes79.00 ± 0.4%45.3% in 9h
Camptothecin PEG5000 liposomes83 ± 0.4%32.2% in 9h
Doxorubicin-loaded pH-sensitive liposomes> 90%-
Doxorubicin leakage after antibody conjugation (optimized method)-7.69% in 6h at 60°C

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DSPE-PEG-NHS functionalized liposomes.

Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes the formation of unilamellar liposomes incorporating DSPE-PEG-NHS.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-NHS

  • Chloroform (B151607)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve DSPC, cholesterol, and DSPE-PEG-NHS in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired liposome characteristics.

  • Thin-Film Formation: Evaporate the chloroform using a rotary evaporator. The temperature of the water bath should be maintained above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate (B1144303) the lipid film with the aqueous hydration buffer. The temperature of the buffer should also be above the lipid phase transition temperature. Agitate the flask by vortexing to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 11-21 times.

  • Storage: Store the prepared liposomes at 4°C.

Protocol 2: Conjugation of Targeting Ligands to DSPE-PEG-NHS Liposomes

This protocol outlines the "post-insertion" method for conjugating antibodies or other protein ligands to pre-formed liposomes.

Materials:

  • Pre-formed liposomes containing DSPE-PEG(2000) (non-reactive)

  • DSPE-PEG(2000)-NHS (reactive PEGylated lipid)

  • Targeting ligand (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Chloroform or methylene (B1212753) chloride

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream

  • Bath sonicator

  • Dialysis membrane

Procedure:

  • Prepare DSPE-PEG-NHS film: Dissolve the DSPE-PEG-NHS in chloroform or methylene chloride in a round-bottom flask. Dry the solvent using a rotary evaporator or a stream of nitrogen to form a thin lipid film.

  • Ligand Conjugation: Add the targeting ligand solution to the dried DSPE-PEG-NHS film. A common molar ratio is 1:2 (ligand to DSPE-PEG-NHS). Sonicate the mixture in a bath sonicator for approximately 5 minutes to form micelles. Incubate the solution at room temperature for 4 hours, followed by refrigeration for 24 hours to allow for efficient conjugation.

  • Prepare non-reactive micelles: In a separate flask, prepare a dried film of the non-reactive DSPE-PEG(2000) and hydrate it with buffer to form micelles.

  • Mix Micelles: Combine the ligand-conjugated micelles with the non-reactive micelles.

  • Post-Insertion: Add the mixed micelle solution to the pre-formed liposomes. Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 30 minutes. During this incubation, the DSPE-PEG-ligand and DSPE-PEG will insert into the liposome bilayer.

  • Purification: Remove unconjugated ligand and excess micelles from the immunoliposome solution using dialysis against PBS.

Protocol 3: Characterization of Functionalized Liposomes

1. Size and Zeta Potential Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to determine the average particle size (hydrodynamic diameter) and the polydispersity index (PDI), which indicates the size distribution. Zeta potential measurement provides information about the surface charge of the liposomes.

  • Procedure: Dilute the liposome suspension in an appropriate buffer. Analyze the sample using a DLS instrument to obtain the Z-average diameter, PDI, and zeta potential.

2. Encapsulation Efficiency and Drug Loading:

  • Principle: To determine the amount of drug successfully encapsulated within the liposomes.

  • Procedure:

    • Separate the unencapsulated (free) drug from the liposome formulation using techniques like size exclusion chromatography or dialysis.

    • Lyse the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent.

    • Quantify the drug concentration in the lysed liposome fraction and the free drug fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:

      • EE% = (Amount of encapsulated drug / Total amount of drug) x 100

      • DL% = (Amount of encapsulated drug / Total amount of lipid) x 100

3. Quantification of Ligand Conjugation:

  • Principle: To determine the number of ligand molecules attached to the surface of each liposome.

  • Procedure: This can be achieved through various methods, including fluorescently labeling the ligand and measuring the fluorescence intensity associated with the liposomes, or by using protein quantification assays (e.g., micro BCA assay) after separating the liposomes from unconjugated protein.

Visualizing Key Processes with Graphviz

Experimental Workflow for Liposome Preparation and Functionalization

The following diagram illustrates the key steps involved in creating targeted liposomes using DSPE-PEG-NHS.

experimental_workflow cluster_prep Liposome Preparation cluster_conj Ligand Conjugation (Post-Insertion) cluster_char Characterization dissolve 1. Dissolve Lipids (DSPC, Cholesterol, DSPE-PEG-NHS) in Chloroform film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate extrude 4. Extrude to Form Unilamellar Vesicles hydrate->extrude post_insert 7. Post-insert into Pre-formed Liposomes extrude->post_insert Pre-formed Liposomes dspe_film 5. Prepare DSPE-PEG-NHS Film conjugate 6. Add Targeting Ligand (e.g., Antibody) dspe_film->conjugate conjugate->post_insert purify 8. Purify by Dialysis post_insert->purify dls Size & Zeta Potential (DLS) purify->dls ee Encapsulation Efficiency purify->ee ligand_quant Ligand Quantification purify->ligand_quant

Caption: Workflow for preparing and functionalizing targeted liposomes.

Signaling Pathway: Receptor-Mediated Endocytosis

Targeted liposomes functionalized with specific ligands are internalized by cells through a process called receptor-mediated endocytosis. The following diagram illustrates this crucial cellular uptake mechanism.

receptor_mediated_endocytosis cluster_cell Intracellular Space liposome Targeted Liposome (with Ligands) binding 1. Ligand-Receptor Binding receptor Cell Surface Receptor clathrin_pit 2. Clathrin-Coated Pit Formation binding->clathrin_pit endosome 3. Endosome Formation clathrin_pit->endosome lysosome 4. Fusion with Lysosome endosome->lysosome release 5. Drug Release lysosome->release

Caption: Receptor-mediated endocytosis of a targeted liposome.

Conclusion

DSPE-PEG-NHS is an indispensable tool in lipid nanotechnology, enabling the creation of "stealth" and targeted drug delivery systems. By understanding its chemical properties and employing robust experimental protocols, researchers can design and fabricate sophisticated nanoparticles with enhanced therapeutic potential. The ability to prolong circulation time and actively target specific cells or tissues opens up new avenues for treating a wide range of diseases, from cancer to cardiovascular disorders. This guide provides a foundational understanding for scientists and researchers looking to harness the power of DSPE-PEG-NHS in their work.

References

Methodological & Application

Application Notes and Protocols for DSPE-NHS Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE) derivatives, activated with N-Hydroxysuccinimide (NHS) esters, to antibodies. This method is a cornerstone for the development of targeted drug delivery systems, such as immunoliposomes, where precise coupling of a targeting moiety to a lipid nanoparticle is critical for efficacy.

Introduction

DSPE-PEG-NHS is a heterobifunctional linker widely used to couple antibodies or other ligands containing primary amines to lipid-based nanoparticles. The DSPE portion of the molecule allows for stable insertion into the lipid bilayer of a liposome (B1194612), while the NHS ester at the terminus of the polyethylene (B3416737) glycol (PEG) chain provides a reactive group for covalent attachment to amine-containing molecules like antibodies.[1][2] This conjugation strategy is fundamental in creating targeted nanocarriers that can selectively bind to specific cell surface antigens, thereby enhancing drug delivery to target tissues and minimizing off-target effects.[3][4]

The reaction between the NHS ester and a primary amine on the antibody, typically from a lysine (B10760008) residue, forms a stable amide bond.[5] The efficiency of this reaction is influenced by several factors including pH, temperature, and the molar ratio of the reactants.

Experimental Protocols

This section details the step-by-step procedure for conjugating an antibody to DSPE-PEG-NHS and the subsequent insertion of the conjugate into a pre-formed liposome.

Materials and Reagents
  • DSPE-PEG-NHS (e.g., DSPE-PEG(2000)-NHS)

  • Antibody of interest (in a suitable buffer, e.g., Phosphate Buffered Saline - PBS)

  • Reaction Buffer: Amine-free buffer, pH 7.4-8.5 (e.g., PBS or HEPES-buffered saline)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Pre-formed liposomes

  • Organic solvent (e.g., chloroform (B151607), methylene (B1212753) chloride)

  • Nitrogen gas stream or rotary evaporator

  • Bath sonicator

  • Dialysis membrane (appropriate molecular weight cut-off) or size-exclusion chromatography (SEC) column

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • Dynamic Light Scattering (DLS) instrument

Conjugation of Antibody to DSPE-PEG-NHS

This protocol describes the reaction between the antibody and the DSPE-PEG-NHS linker prior to liposome insertion.

Workflow for DSPE-NHS Antibody Conjugation

G cluster_prep Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis prep_lipid Dissolve DSPE-PEG-NHS in Organic Solvent dry_lipid Dry Lipid Film (Nitrogen Stream/Rotary Evaporator) prep_lipid->dry_lipid add_ab Add Antibody Solution to Dried Lipid Film dry_lipid->add_ab prep_ab Prepare Antibody in Reaction Buffer (pH 7.4-8.5) sonicate Hydrate and Sonicate to Form Micelles add_ab->sonicate incubate Incubate (e.g., 4-6h at RT, or 24h at 4°C) sonicate->incubate quench Quench Reaction (e.g., Glycine (B1666218) or Tris) incubate->quench purify Purify Conjugate (Dialysis/SEC) quench->purify characterize Characterize Conjugate (Protein Assay, DLS) purify->characterize

Caption: Workflow for the conjugation of antibodies to DSPE-PEG-NHS.

  • Preparation of DSPE-PEG-NHS Film:

    • Dissolve the required amount of DSPE-PEG-NHS in an organic solvent like chloroform or methylene chloride in a round-bottom flask.

    • Dry the solvent under a gentle stream of nitrogen gas or using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Antibody Preparation:

    • Prepare the antibody solution in an amine-free reaction buffer (e.g., PBS) at a pH between 7.4 and 8.5. The optimal pH for the NHS-amine reaction is typically slightly alkaline.

  • Conjugation Reaction:

    • Add the antibody solution to the dried DSPE-PEG-NHS lipid film. A common starting point for the molar ratio of DSPE-PEG-NHS to antibody is between 2:1 and 20:1.

    • Hydrate the lipid film by gentle agitation or vortexing, followed by sonication in a bath sonicator for approximately 5 minutes to form micelles.

    • Incubate the reaction mixture. Incubation times can vary, for example, 4-6 hours at room temperature or up to 24 hours at 4°C.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching solution containing a high concentration of primary amines, such as glycine or Tris buffer, to react with any remaining NHS esters.

  • Purification of the DSPE-PEG-Antibody Conjugate:

    • Remove unconjugated antibody and quenching reagents using dialysis against a suitable buffer or by size-exclusion chromatography (SEC).

Post-Insertion of DSPE-PEG-Antibody into Liposomes

This method involves inserting the pre-formed DSPE-PEG-antibody conjugate into the outer leaflet of existing liposomes.

  • Incubation:

    • Mix the purified DSPE-PEG-antibody conjugate with the pre-formed liposome suspension.

    • Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for a defined period, typically 30 minutes to 2 hours, with gentle stirring.

  • Final Purification:

    • Remove any non-inserted DSPE-PEG-antibody conjugates from the immunoliposome preparation using dialysis or size-exclusion chromatography.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the this compound antibody conjugation protocol.

ParameterRecommended Range/ValueReference
Reaction Conditions
pH7.4 - 8.5
TemperatureRoom Temperature or 4°C
Incubation Time4 - 24 hours
Molar Ratios
DSPE-PEG-NHS : Antibody2:1 to 20:1
Micelle : Antibody (Post-insertion context)6:1
Post-Insertion Conditions
Incubation Temperature60°C
Incubation Time30 minutes - 2 hours
Characterization MethodParameter MeasuredTypical ResultsReference
Protein Quantification (e.g., BCA Assay) Antibody ConcentrationUsed to calculate conjugation efficiency and number of antibodies per liposome.
Dynamic Light Scattering (DLS) Hydrodynamic Diameter & Polydispersity Index (PDI)Increase in nanoparticle size of 10-25 nm after antibody conjugation. PDI should remain low, indicating a homogenous population.
Size-Exclusion Chromatography (SEC) Separation of Conjugate from Free AntibodySuccessful conjugation is indicated by a shift in the elution profile corresponding to the higher molecular weight of the conjugate.
SDS-PAGE Purity and Molecular WeightAppearance of a higher molecular weight band for the antibody-lipid conjugate compared to the unconjugated antibody.
Differential Scanning Calorimetry (DSC) Thermal StabilityCan show changes in the thermal stability of the antibody domains upon conjugation.

Signaling Pathways for Targeted Therapy

Antibody-DSPE conjugates are frequently designed to target cell surface receptors that are overexpressed in cancer cells, such as HER2 and EGFR. By targeting these receptors, the conjugated nanoparticles can be directed to tumor cells, leading to enhanced therapeutic efficacy.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Overexpression of HER2 is a hallmark of certain aggressive breast cancers. Antibodies targeting HER2, when conjugated to nanoparticles, can deliver cytotoxic payloads directly to these cancer cells.

HER2 Signaling Pathway

HER2_Signaling HER2 HER2 Receptor Dimerization Heterodimerization HER2->Dimerization EGFR_HER3_HER4 EGFR/HER3/HER4 EGFR_HER3_HER4->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Trastuzumab Anti-HER2 Antibody (e.g., Trastuzumab) Trastuzumab->HER2 Inhibits

Caption: Simplified HER2 signaling pathway and the inhibitory action of a targeted antibody.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key receptor tyrosine kinase involved in cell proliferation and survival. Its dysregulation is implicated in various cancers, making it a prime target for antibody-based therapies.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Cell_Response Cell Growth, Proliferation, Survival, Metastasis PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response JAK_STAT->Cell_Response Cetuximab Anti-EGFR Antibody (e.g., Cetuximab) Cetuximab->EGFR Blocks Ligand Binding

Caption: Overview of the EGFR signaling pathway and the mechanism of a targeted antibody.

Conclusion

The this compound conjugation method is a robust and versatile technique for the preparation of antibody-targeted nanoparticles. Careful optimization of the reaction conditions and thorough characterization of the resulting conjugates are essential for the development of effective and reproducible targeted drug delivery systems. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for DSPE-PEG-NHS Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic agents make them ideal drug delivery vehicles. The incorporation of polyethylene (B3416737) glycol (PEG) chains, typically via a DSPE-PEG conjugate, sterically stabilizes the liposomes, prolonging their circulation time by reducing clearance by the reticuloendothelial system (RES). Furthermore, functionalizing the distal end of the PEG with a reactive group like N-hydroxysuccinimide (NHS) ester allows for the covalent conjugation of targeting ligands such as antibodies, peptides, or small molecules, enabling active targeting to specific cells or tissues.

These application notes provide a comprehensive, step-by-step guide to preparing and characterizing DSPE-PEG-NHS functionalized liposomes. Two primary protocols are detailed: the "pre-insertion" method, where the DSPE-PEG-NHS is included in the initial lipid mixture, and the "post-insertion" method, where the DSPE-PEG-NHS is incorporated into pre-formed liposomes.

Core Principles

The preparation of ligand-conjugated, long-circulating liposomes involves several key stages:

  • Lipid Film Hydration: A mixture of lipids, including a structural phospholipid, cholesterol, and the DSPE-PEG-NHS conjugate, are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film. This film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): The heterogeneous population of MLVs is subjected to an extrusion process. This involves passing the liposome (B1194612) suspension through polycarbonate membranes with defined pore sizes to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Ligand Conjugation: The NHS-ester functionalized liposomes are reacted with an amine-containing ligand. The primary amine of the ligand performs a nucleophilic attack on the NHS-ester, forming a stable amide bond.

  • Purification: Unreacted ligands and byproducts are removed from the final immunoliposome preparation.

  • Characterization: The liposomes are analyzed for their physicochemical properties, including size, polydispersity, surface charge, and conjugation efficiency.

Experimental Protocols

Two detailed protocols are provided below. Protocol 1 describes the "pre-insertion" method, which is simpler and suitable when the ligand to be conjugated is robust. Protocol 2 details the "post-insertion" method, which is advantageous when working with sensitive ligands that may be damaged by the extrusion process.

Protocol 1: DSPE-PEG-NHS Liposome Preparation via Pre-insertion and Thin-Film Hydration

This protocol details the formation of liposomes with the DSPE-PEG-NHS lipid incorporated into the bilayer from the outset.

Materials and Equipment:

  • Lipids:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]-N-hydroxysuccinimide (DSPE-PEG(2000)-NHS)

  • Solvents and Buffers:

    • Chloroform (B151607)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • HEPES buffer (20 mM, 150 mM NaCl, pH 8.0) for conjugation

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Water bath sonicator

    • Liposome extruder with heating block

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Glass syringes

    • Dynamic Light Scattering (DLS) instrument

    • Zeta potential analyzer

    • Dialysis cassettes (e.g., 10 kDa MWCO)

Methodology:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine DSPC, Cholesterol, and DSPE-PEG(2000)-NHS in a molar ratio of 55:40:5.

    • Dissolve the lipids in chloroform.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C).

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) pre-heated to 60-65°C. The final total lipid concentration is typically in the range of 10-20 mg/mL.

    • Vortex the flask for 10-15 minutes until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Pre-heat the extruder's heating block to 60-65°C.

    • Transfer the MLV suspension to one of the extruder's syringes.

    • Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[1] This ensures a homogenous population of small unilamellar vesicles (SUVs).

  • Ligand Conjugation:

    • Immediately exchange the external buffer of the liposome suspension to a conjugation buffer (e.g., HEPES buffer, pH 8.0) using dialysis or a desalting column.

    • Dissolve the amine-containing ligand in the conjugation buffer.

    • Add the ligand to the liposome suspension at a desired molar ratio (e.g., 1:100 to 1:500 ligand-to-DSPE-PEG-NHS).

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification and Storage:

    • Remove un-conjugated ligand by dialysis against PBS (pH 7.4) at 4°C.

    • Store the final conjugated liposomes at 4°C. Do not freeze.

Protocol 2: DSPE-PEG-NHS Incorporation via Post-Insertion and Ligand Conjugation

This method is ideal for sensitive targeting moieties as it avoids their exposure to the mechanical stresses of extrusion.

Materials and Equipment:

  • Same as Protocol 1, with the addition of non-functionalized DSPE-PEG(2000).

Methodology:

  • Preparation of Pre-formed Liposomes:

    • Prepare a lipid film as described in Protocol 1, Step 1, but with a lipid composition of DSPC and Cholesterol (e.g., 60:40 molar ratio).

    • Hydrate the lipid film with PBS (pH 7.4) and extrude as described in Protocol 1, Steps 2 and 3, to form plain liposomes.

  • Preparation of DSPE-PEG-NHS Micelles:

    • In a separate vial, prepare a thin film of DSPE-PEG(2000)-NHS.

    • Hydrate the film with PBS (pH 7.4) to form a micellar solution. The concentration should be calculated to achieve the desired final molar ratio in the liposomes (typically 1-5 mol%).

  • Post-Insertion:

    • Add the DSPE-PEG-NHS micellar solution to the pre-formed liposome suspension.

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 60°C) for 1-2 hours with gentle stirring.[2][3][4][5] This allows the DSPE-PEG-NHS to spontaneously insert into the liposome bilayer.

  • Ligand Conjugation and Purification:

    • Follow the same steps for ligand conjugation (Protocol 1, Step 4) and purification (Protocol 1, Step 5).

Data Presentation

Table 1: Example Lipid Formulations

Formulation ComponentProtocol 1 (Pre-insertion) Molar Ratio (%)Protocol 2 (Post-insertion) Molar Ratio (%)Purpose
DSPC5560Main structural phospholipid
Cholesterol4040Stabilizes the lipid bilayer
DSPE-PEG(2000)-NHS55 (post-inserted)Provides "stealth" properties and a reactive site for conjugation

Table 2: Typical Process Parameters

ParameterValueNotes
Lipid Film Hydration Temperature60-65°CAbove the Tc of DSPC (~55°C)
Extrusion Temperature60-65°CMaintains lipid fluidity
Extrusion Membrane Pore Size100 nmProduces liposomes of ~120-140 nm
Number of Extrusion Passes11-21Ensures uniform size distribution
Conjugation Reaction pH7.5-8.5Optimal for NHS-ester reaction with primary amines
Conjugation Time2-4 hours
Post-insertion Temperature~60°CFacilitates insertion of DSPE-PEG-NHS

Table 3: Liposome Characterization Parameters and Expected Results

Characterization TechniqueParameterExpected Value/Result
Dynamic Light Scattering (DLS)Z-average Diameter120 - 150 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential AnalysisZeta Potential-10 mV to -30 mV
UV-Vis or Fluorescence SpectroscopyLigand Conjugation EfficiencyVaries depending on ligand and reaction conditions
High-Performance Liquid Chromatography (HPLC)Encapsulation EfficiencyVaries depending on the encapsulated drug

Visualization of Workflow and Structures

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_formation Liposome Formation cluster_conjugation Conjugation & Purification cluster_characterization Characterization lipids 1. Dissolve Lipids (DSPC, Cholesterol, DSPE-PEG-NHS) in Chloroform evaporation 2. Solvent Evaporation (Rotary Evaporator) lipids->evaporation film 3. Dry Lipid Film evaporation->film hydration 4. Hydration with Buffer (Forms MLVs) film->hydration extrusion 5. Extrusion (Forms SUVs) hydration->extrusion conjugation 6. Ligand Conjugation (Amine-containing ligand) extrusion->conjugation purification 7. Purification (Dialysis) conjugation->purification characterization 8. DLS, Zeta Potential, Conjugation Efficiency purification->characterization Liposome_Structure cluster_liposome Functionalized Liposome cluster_peg DSPE-PEG-Ligand Conjugate core Aqueous Core bilayer Lipid Bilayer dspe DSPE Anchor bilayer->dspe Hydrophobic Interaction peg PEG Spacer dspe->peg ligand Targeting Ligand (e.g., Antibody) peg->ligand Amide Bond

References

Application Notes and Protocols for Liposome Modification via DSPE-NHS Post-Insertion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the surface modification of pre-formed liposomes using the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-PEG-NHS) post-insertion method. This technique is a versatile tool for conjugating various ligands, such as antibodies, peptides, and other targeting moieties, to the surface of liposomes for applications in targeted drug delivery.

Introduction

The post-insertion method offers a straightforward and efficient strategy for the surface functionalization of liposomes.[1] This technique involves the incubation of pre-formed, drug-loaded liposomes with micelles composed of DSPE-PEG-ligand conjugates. The lipid portion of the conjugate spontaneously inserts into the outer leaflet of the liposomal bilayer, thereby displaying the ligand on the surface. This approach is particularly advantageous as it separates the harsh conditions often required for ligand conjugation from the liposome (B1194612) formulation process, preserving the integrity of both the liposome and the encapsulated therapeutic agent.

The use of an N-Hydroxysuccinimide (NHS) ester on the distal end of the PEG chain allows for the covalent attachment of amine-containing ligands through a stable amide bond.[2][3] This reaction is efficient and proceeds under mild conditions, making it suitable for a wide range of biomolecules.[4]

Principle of the Method

The DSPE-NHS post-insertion method is a two-step process:

  • Ligand Conjugation: The primary amine group of a ligand (e.g., protein, peptide) reacts with the NHS ester of DSPE-PEG-NHS to form a stable DSPE-PEG-ligand conjugate.[2]

  • Post-Insertion: The DSPE-PEG-ligand conjugate, often in the form of micelles, is incubated with pre-formed liposomes at a temperature above the phase transition temperature (Tm) of the liposome lipids. This facilitates the insertion of the DSPE anchor into the liposome's outer membrane, resulting in a ligand-decorated liposome.

Factors that can influence the efficiency of post-insertion include incubation time and temperature, the lipid composition of the liposomes, and the type of PEG-lipid anchor used.

Experimental Protocols

This section details the protocols for the conjugation of a ligand to DSPE-PEG-NHS and the subsequent post-insertion into pre-formed liposomes.

Materials and Reagents
  • DSPE-PEG-NHS (e.g., DSPE-PEG(2000)-NHS)

  • Pre-formed liposomes

  • Ligand with a primary amine group (e.g., antibody, peptide)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Chloroform (B151607) or Methylene (B1212753) Chloride

  • Nitrogen gas stream or rotary evaporator

  • Bath sonicator

  • Incubator or water bath

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Glycine (B1666218) (for quenching the reaction)

Protocol 1: Ligand Conjugation to DSPE-PEG-NHS

This protocol is an optimized method to minimize the hydrolysis of the NHS ester.

  • Dissolve DSPE-PEG-NHS: Dissolve the required amount of DSPE-PEG-NHS in a small volume of chloroform or methylene chloride in a round-bottom flask. For example, use 100 µL of solvent for 1.34 mg of DSPE-PEG-NHS.

  • Dry the Lipid Film: Dry the dissolved lipid to a thin film using a gentle stream of nitrogen gas or a rotary evaporator.

  • Immediate Ligand Addition: Immediately add the amine-containing ligand, dissolved in PBS (pH 7.4), to the dried lipid film. A common molar ratio of ligand to DSPE-PEG-NHS is 1:2.

  • Hydration and Sonication: Ensure the entire dried lipid film is hydrated by the ligand solution. Sonicate the mixture in a bath sonicator for 5 minutes to facilitate the formation of micelles.

  • Incubation: Incubate the reaction mixture for 4-6 hours at room temperature, followed by incubation at 4°C for 24 hours.

  • Quench the Reaction: Add an excess of glycine to quench any unreacted NHS groups.

Protocol 2: Post-Insertion of DSPE-PEG-Ligand into Liposomes
  • Prepare Micelle Solution: The DSPE-PEG-ligand conjugate solution from Protocol 1 is now ready for post-insertion. It is often beneficial to mix these with non-reactive DSPE-PEG micelles to control the final ligand density on the liposome surface.

  • Incubation with Liposomes: Add the DSPE-PEG-ligand micelle solution to the pre-formed liposome suspension.

  • Co-incubation: Incubate the mixture at a temperature above the Tm of the liposomal lipids. For many common formulations, this is around 60°C for 30 minutes to 1 hour.

  • Purification: Remove non-inserted micelles and unconjugated ligands from the final immunoliposome preparation. Dialysis is a preferred method to minimize the loss of liposomes. Use a dialysis cassette with an appropriate molecular weight cut-off (e.g., 10 kDa) and dialyze against PBS at 4°C with several buffer changes.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the this compound post-insertion method.

G cluster_0 Step 1: Ligand Conjugation cluster_1 Step 2: Post-Insertion cluster_2 Step 3: Purification dspe_nhs DSPE-PEG-NHS in Organic Solvent dried_film Dried DSPE-PEG-NHS Film dspe_nhs->dried_film Evaporation incubation Incubation (RT, 4-6h then 4°C, 24h) dried_film->incubation ligand Amine-containing Ligand (in PBS, pH 7.4) ligand->dried_film Immediate Addition micelle DSPE-PEG-Ligand Micelles co_incubation Co-incubation (e.g., 60°C, 30-60 min) micelle->co_incubation incubation->micelle Sonication preformed_liposomes Pre-formed Liposomes preformed_liposomes->co_incubation modified_liposomes Ligand-Modified Liposomes co_incubation->modified_liposomes dialysis Dialysis modified_liposomes->dialysis purified_liposomes Purified Ligand-Modified Liposomes dialysis->purified_liposomes

Caption: Workflow of the this compound post-insertion method.

G cluster_reaction Amine-NHS Ester Reaction DSPE_PEG_NHS DSPE-PEG-NHS plus + DSPE_PEG_NHS->plus Ligand_NH2 Ligand-NH₂ Ligand_NH2->plus Amide_bond DSPE-PEG-CO-NH-Ligand plus->Amide_bond pH 7.4 plus2 + Amide_bond->plus2 NHS_leaving_group NHS plus2->NHS_leaving_group

Caption: Reaction between DSPE-PEG-NHS and an amine-containing ligand.

Data Presentation

Successful modification of liposomes via post-insertion should be confirmed by characterizing the physicochemical properties of the liposomes before and after modification. Key parameters to measure include particle size, polydispersity index (PDI), and zeta potential.

Table 1: Physicochemical Properties of Liposomes Before and After Modification

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Pre-formed Liposomes100 - 150< 0.2-5 to -20
Ligand-Modified Liposomes110 - 160< 0.2-10 to -25

Note: The exact values will depend on the specific lipid composition, ligand, and post-insertion conditions. The table presents a typical expected trend.

Table 2: Factors Influencing Post-Insertion Efficiency

ParameterConditionEffect on EfficiencyReference
Incubation Time Increased from 1h to 24hIncreased insertion
Incubation Temperature Increased temperature (up to a certain point)Increased insertion
Liposome Composition Fluid-phase (e.g., POPC) vs. Gel-phase (e.g., DSPC)Higher insertion in fluid-phase
Ligand Density Higher ligand density on smaller liposomesSmaller liposomes (40-75 nm) show higher ligand density
NHS Hydrolysis Exposure of DSPE-PEG-NHS to water or elevated temperatures before ligand additionDecreased conjugation yield

Characterization of Modified Liposomes

  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the mean particle size and the homogeneity of the liposome population.

  • Zeta Potential: This measurement indicates the surface charge of the liposomes and can confirm the attachment of charged ligands.

  • Confirmation of Conjugation: Techniques such as ¹H-NMR or FTIR can be used to confirm the successful conjugation of the ligand to the DSPE-PEG moiety by observing the disappearance of the NHS peak or the appearance of new peaks corresponding to the amide bond.

  • Quantification of Ligand Density: The number of ligand molecules per liposome can be estimated using fluorescence-based assays if a fluorescently labeled ligand is used, or by protein quantification assays.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Hydrolysis of NHS ester before reaction.Use the optimized protocol: add the ligand immediately to the dried DSPE-PEG-NHS film.
Incorrect pH of the reaction buffer.Ensure the pH of the ligand solution is between 7.2 and 8.0 for optimal NHS ester reaction.
Liposome Aggregation Incomplete removal of unconjugated ligands or micelles.Optimize the dialysis purification step with more frequent buffer changes.
High ligand density leading to bridging between liposomes.Reduce the molar ratio of DSPE-PEG-ligand to liposomal lipid.
Significant Change in Liposome Size Fusion or destabilization of liposomes during incubation.Ensure the incubation temperature is not excessively high and the duration is optimized.

By following these detailed protocols and considering the influencing factors, researchers can effectively utilize the this compound post-insertion method to create tailored, ligand-targeted liposomal drug delivery systems for a wide range of research and therapeutic applications.

References

Application Notes and Protocols for Labeling Proteins with DSPE-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-PEG-NHS) is a versatile reagent widely employed in bioconjugation and drug delivery. It comprises a phospholipid (DSPE), a polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group. The DSPE portion allows for the incorporation of the molecule into lipid bilayers of liposomes and other nanoparticles, while the hydrophilic PEG spacer provides a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time.[1][2] The NHS ester reacts efficiently with primary amines (e.g., the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form stable amide bonds, enabling the covalent attachment of proteins, antibodies, and other biomolecules to lipid-based nanocarriers.[3][4] This technology is pivotal in the development of targeted drug delivery systems, where protein-functionalized nanoparticles can selectively bind to and deliver therapeutic agents to specific cells or tissues.[1]

Data Presentation: Key Parameters in DSPE-NHS Protein Labeling

The efficiency of protein conjugation to this compound is influenced by several factors. The following table summarizes key quantitative parameters based on typical experimental outcomes. Researchers should note that optimal conditions may vary depending on the specific protein and DSPE-PEG-NHS derivative used.

ParameterMolar Ratio (this compound:Protein)Reaction pHTypical Labeling Efficiency (%)Protein Recovery (%)Conjugate Stability (Half-life)Key Considerations
Low Density Labeling 1:1 to 5:17.4 - 8.030 - 50> 90Weeks to Months at 4°CMinimizes potential impact on protein activity. Suitable for applications where precise orientation is not critical.
Optimized Labeling 10:1 to 20:18.0 - 8.560 - 8080 - 90Weeks at 4°CBalances labeling efficiency with protein function. A 20-fold molar excess is commonly used for antibodies.
High Density Labeling > 20:18.0 - 8.5> 8070 - 85Variable, may decrease due to aggregationMay lead to protein aggregation or loss of activity. Requires careful optimization and characterization.

Experimental Protocols

Protocol 1: General Protein Labeling with DSPE-PEG-NHS

This protocol outlines the fundamental steps for conjugating a protein to DSPE-PEG-NHS.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • DSPE-PEG-NHS (e.g., DSPE-PEG(2000)-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO)

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein at a concentration of 2-10 mg/mL in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer prior to labeling.

  • DSPE-PEG-NHS Preparation:

    • Immediately before use, dissolve the DSPE-PEG-NHS in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the desired molar excess of the DSPE-PEG-NHS solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DSPE-PEG-NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted DSPE-PEG-NHS and quenching reagent by passing the reaction mixture through a pre-equilibrated SEC column.

    • Alternatively, purify the conjugate by dialysis against PBS at 4°C for 24-48 hours with several buffer changes.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (DOL) of the purified conjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, BCA assay).

    • Store the purified DSPE-PEG-protein conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Antibody-Functionalized Liposomes using the Post-Insertion Method

This protocol describes the widely used "post-insertion" technique to create antibody-targeted liposomes.

Materials:

  • Pre-formed liposomes

  • DSPE-PEG-Antibody conjugate (prepared as in Protocol 1)

  • DSPE-PEG (non-reactive, for creating micelles)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of DSPE-PEG-Antibody Micelles:

    • The purified DSPE-PEG-Antibody conjugate is typically in an aqueous buffer.

  • Preparation of Non-reactive DSPE-PEG Micelles:

    • Dissolve the non-reactive DSPE-PEG in chloroform (B151607) or another suitable organic solvent.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the film with PBS (pH 7.4) and sonicate to form micelles.

  • Mixing of Micelles:

    • Mix the DSPE-PEG-Antibody solution with the non-reactive DSPE-PEG micelle solution. The ratio will depend on the desired final density of the antibody on the liposome (B1194612) surface.

  • Post-Insertion:

    • Add the mixed micelle solution to the pre-formed liposome suspension.

    • Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 30-60 minutes. This facilitates the insertion of the DSPE-PEG anchors into the liposome bilayer.

  • Purification of Functionalized Liposomes:

    • Remove unincorporated micelles by dialysis or size-exclusion chromatography.

  • Characterization:

    • Characterize the final antibody-functionalized liposomes for size, zeta potential, and the amount of conjugated antibody.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage Protein Protein in Amine-Free Buffer Mix Mix & Incubate (pH 8.0-8.5) Protein->Mix DSPE_NHS DSPE-PEG-NHS in DMSO/DMF DSPE_NHS->Mix Quench Quench Reaction (Tris or Glycine) Mix->Quench Purify Purification (SEC or Dialysis) Quench->Purify Analyze Characterization (UV-Vis, BCA) Purify->Analyze Store Store Conjugate (4°C or -20°C) Analyze->Store

Caption: Experimental workflow for labeling proteins with DSPE-PEG-NHS.

G cluster_liposome Targeted Drug Delivery Liposome Antibody-Functionalized Liposome with Drug Binding Binding Liposome->Binding CancerCell Cancer Cell Receptor Target Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release Effect Therapeutic Effect Release->Effect

Caption: Targeted drug delivery to a cancer cell via an antibody-functionalized liposome.

References

Application Notes and Protocols for DSPE-NHS in Targeted Cancer Therapy Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-NHS) in the formulation of targeted nanoparticles for cancer therapy. The unique properties of this compound, particularly when combined with polyethylene (B3416737) glycol (PEG), allow for the creation of long-circulating nanocarriers that can be functionalized with targeting ligands for specific delivery to tumor cells.[1][2][3]

Introduction to this compound for Targeted Nanoparticle Formulation

This compound is a phospholipid derivative that serves as a versatile building block for advanced drug delivery systems.[4] It is composed of a hydrophobic DSPE lipid anchor, a hydrophilic PEG spacer, and a reactive N-hydroxysuccinimide (NHS) ester group.[1] This amphiphilic nature allows for its incorporation into the lipid bilayer of nanoparticles, such as liposomes and lipid nanoparticles (LNPs).

The key functionalities of DSPE-PEG-NHS in targeted cancer therapy are:

  • Prolonged Circulation: The PEG chain creates a "stealth" coating that helps nanoparticles evade the immune system, thereby increasing their circulation time in the bloodstream and enhancing the probability of reaching the tumor site through the enhanced permeability and retention (EPR) effect.

  • Targeted Delivery: The NHS ester group provides a convenient handle for covalently attaching targeting moieties, such as antibodies, peptides, or aptamers, that can specifically recognize and bind to receptors overexpressed on the surface of cancer cells. This active targeting strategy improves the therapeutic efficacy and reduces off-target side effects.

  • Versatility: DSPE-PEG-NHS can be used in various nanoparticle formulations and can be conjugated with a wide range of targeting ligands, making it a flexible tool for developing personalized cancer therapies.

Experimental Protocols

Protocol for Formulation of Drug-Loaded Nanoparticles

This protocol describes a general method for preparing drug-loaded lipid-based nanoparticles using the thin-film hydration method.

Materials:

  • DSPE-PEG-NHS

  • Other lipids (e.g., HSPC, Cholesterol)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Chloroform (B151607) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Extruder

Procedure:

  • Dissolve DSPE-PEG-NHS, other lipids, and the hydrophobic drug in chloroform in a round-bottom flask.

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

  • Sonicate the resulting suspension using a bath sonicator to form multilamellar vesicles.

  • To obtain unilamellar vesicles of a defined size, subject the nanoparticle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Protocol for Ligand Conjugation to DSPE-PEG-NHS Nanoparticles

This protocol details the conjugation of an amine-containing targeting ligand (e.g., an antibody or peptide) to the surface of pre-formed DSPE-PEG-NHS nanoparticles. This is often referred to as a "post-insertion" or "post-conjugation" method.

Materials:

  • Pre-formed drug-loaded nanoparticles containing DSPE-PEG-NHS

  • Targeting ligand with a primary amine group (e.g., antibody, peptide)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching agent (e.g., glycine (B1666218) or Tris buffer)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

Procedure:

  • Dissolve the targeting ligand in the reaction buffer.

  • Add the targeting ligand solution to the nanoparticle suspension. The molar ratio of ligand to DSPE-PEG-NHS should be optimized for each specific application.

  • Incubate the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature with gentle stirring. The NHS ester reacts with the primary amine on the ligand to form a stable amide bond.

  • Quench the reaction by adding an excess of a small molecule containing a primary amine, such as glycine or Tris, to react with any remaining unreacted NHS esters.

  • Remove the unconjugated ligand and quenching agent by dialysis against PBS.

Characterization of Targeted Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Physicochemical Characterization
ParameterTechniqueTypical Values
Average Particle Size (nm) Dynamic Light Scattering (DLS)50 - 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3
Zeta Potential (mV) Dynamic Light Scattering (DLS)-10 to -30 mV
Morphology Transmission Electron Microscopy (TEM)Spherical

Table 1: Summary of physicochemical characterization parameters for targeted nanoparticles.

Drug Loading and Encapsulation Efficiency
ParameterFormula
Drug Loading Content (%) (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
Encapsulation Efficiency (%) (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Table 2: Formulas for calculating drug loading content and encapsulation efficiency.

To determine these values, the nanoparticles are typically separated from the unencapsulated drug, and the amount of drug in the nanoparticles is quantified using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Visualizations

Signaling Pathway and Mechanism of Action

Targeted_Nanoparticle_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Nanoparticle Targeted Nanoparticle (DSPE-PEG-Ligand) Receptor Overexpressed Receptor Nanoparticle->Receptor 1. Targeting & Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Receptor-Mediated Endocytosis Drug_Release Drug Release Endosome->Drug_Release 3. Endosomal Escape Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 4. Therapeutic Action

Caption: Mechanism of targeted nanoparticle delivery and action.

Experimental Workflow for Nanoparticle Formulation and Conjugation

Nanoparticle_Workflow Start Start: Lipid & Drug Dissolution Film_Formation Thin Film Formation (Rotary Evaporation) Start->Film_Formation Hydration Hydration with Aqueous Buffer Film_Formation->Hydration Sonication Sonication to form Vesicles Hydration->Sonication Extrusion Extrusion for Size Homogenization Sonication->Extrusion Drug_Loaded_NP Drug-Loaded Nanoparticles Extrusion->Drug_Loaded_NP Ligand_Addition Addition of Targeting Ligand Drug_Loaded_NP->Ligand_Addition Incubation Incubation for Conjugation Ligand_Addition->Incubation Quenching Quenching of Reaction Incubation->Quenching Purification Purification (Dialysis) Quenching->Purification Final_Product Targeted Nanoparticles Purification->Final_Product Characterization Physicochemical & Biological Characterization Final_Product->Characterization

Caption: Workflow for creating targeted nanoparticles.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as lipid ratios, drug concentrations, and reaction times, for their particular application. All work should be conducted in a properly equipped laboratory following standard safety procedures.

References

Attaching Ligands to Liposomes using DSPE-NHS Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of liposomal surfaces with targeting ligands is a critical strategy in the development of advanced drug delivery systems. By directing liposomes to specific cells or tissues, targeted delivery can enhance therapeutic efficacy while minimizing off-target side effects. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) derivatives, activated with an N-Hydroxysuccinimide (NHS) ester, are widely utilized for this purpose.[1][2] This versatile and straightforward chemistry allows for the covalent attachment of various ligands, such as peptides, antibodies, and small molecules, to the liposome (B1194612) surface.[3]

This document provides detailed application notes and protocols for the use of DSPE-NHS and DSPE-PEG-NHS in attaching ligands to liposomes, complete with quantitative data, experimental methodologies, and visual diagrams to guide researchers in this process.

Principle of this compound Ester Chemistry

This compound is a phospholipid derivative that readily self-assembles into the lipid bilayer of liposomes.[2] The NHS ester is a reactive group that specifically and efficiently couples with primary amines (-NH2) present on ligands like peptides and proteins to form a stable amide bond.[3] This reaction is typically carried out at a slightly alkaline pH (7-8) to ensure the primary amines are deprotonated and thus nucleophilic. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer between the DSPE anchor and the NHS group (DSPE-PEG-NHS) provides a hydrophilic shield that can increase the circulation time of the liposomes in vivo and reduce non-specific protein binding.

Key Applications

The ability to conjugate targeting ligands to liposomes via this compound chemistry has opened up numerous applications in medicine and research, including:

  • Targeted Cancer Therapy: Ligands that bind to receptors overexpressed on cancer cells, such as folate or transferrin, can be attached to liposomes carrying chemotherapeutic agents to enhance drug delivery to tumors.

  • Gene Delivery: Cationic liposomes functionalized with cell-penetrating peptides can improve the delivery of genetic material like siRNA.

  • Brain Targeting: Ligands that can traverse the blood-brain barrier, such as glutathione, can be conjugated to liposomes to deliver therapeutics to the central nervous system.

  • Immunoliposomes: Antibodies or antibody fragments can be attached to liposomes to create highly specific drug carriers for various diseases.

Experimental Protocols

Protocol 1: Ligand Conjugation to Pre-formed Liposomes (Post-Insertion Method)

This method is suitable for attaching ligands to commercially available or previously prepared liposomes. It involves the incubation of pre-formed liposomes with micelles composed of the DSPE-PEG-ligand conjugate.

Materials:

  • Pre-formed liposomes

  • DSPE-PEG-NHS

  • Ligand with a primary amine group (e.g., peptide, antibody)

  • Chloroform (B151607) or methylene (B1212753) chloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., glycine (B1666218) or Tris buffer)

  • Dialysis membrane (appropriate molecular weight cut-off) or size-exclusion chromatography column

Procedure:

  • Preparation of DSPE-PEG-Ligand Micelles:

    • Dissolve DSPE-PEG-NHS in chloroform or methylene chloride in a round-bottom flask.

    • Remove the organic solvent under a stream of nitrogen gas or using a rotary evaporator to form a thin lipid film.

    • Dissolve the amine-containing ligand in PBS (pH 7.4).

    • Add the ligand solution to the dried DSPE-PEG-NHS film. A common molar ratio of ligand to DSPE-PEG-NHS is 1:2.

    • Sonicate the mixture in a bath sonicator for 5 minutes to form micelles.

    • Incubate the solution at room temperature for 4-6 hours, or overnight at 4°C, to allow for conjugation.

    • Quench the reaction by adding a quenching solution like glycine to react with any unreacted NHS esters.

  • Post-Insertion into Liposomes:

    • Add the DSPE-PEG-ligand micelle solution to the pre-formed liposome suspension.

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the liposome lipids (e.g., 60°C) for 30-60 minutes. This facilitates the insertion of the DSPE-PEG-ligand into the liposome bilayer.

  • Purification:

    • Remove unconjugated ligand and micelles by dialysis against PBS or by using size-exclusion chromatography.

Protocol 2: Ligand Conjugation during Liposome Formulation (Direct Method)

In this method, the DSPE-PEG-ligand conjugate is incorporated into the lipid mixture during the initial liposome preparation.

Materials:

  • Lipids for liposome formulation (e.g., DSPC, Cholesterol)

  • DSPE-PEG-NHS

  • Ligand with a primary amine group

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Extruder with polycarbonate membranes of desired pore size

Procedure:

  • Preparation of DSPE-PEG-Ligand:

    • Conjugate the ligand to DSPE-PEG-NHS as described in Protocol 1, Step 1.

    • After the reaction, the DSPE-PEG-ligand can be purified or used directly in the next step.

  • Liposome Formulation:

    • Dissolve the primary lipids (e.g., DSPC, cholesterol), and the DSPE-PEG-ligand conjugate in a suitable organic solvent in a round-bottom flask. The molar percentage of the DSPE-PEG-ligand will depend on the desired ligand density.

    • Create a thin lipid film by removing the organic solvent using a rotary evaporator.

    • Hydrate the lipid film with the chosen aqueous buffer at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated material and unconjugated ligand by dialysis or size-exclusion chromatography.

Quantitative Data and Characterization

The successful conjugation of ligands to liposomes should be verified and quantified. The following tables summarize typical quantitative data and characterization parameters.

Table 1: Typical Reaction Parameters for DSPE-PEG-NHS Conjugation

ParameterPeptide ConjugationAntibody Conjugation
Ligand:DSPE-PEG-NHS Molar Ratio 1:2 to 1:101:5 to 1:20
Reaction pH 7.2 - 8.07.4 - 8.5
Reaction Time 2 - 24 hours4 - 24 hours
Reaction Temperature Room Temperature or 4°CRoom Temperature or 4°C
Quenching Agent Glycine, Tris, or EthanolamineGlycine or Tris

Table 2: Characterization of Ligand-Conjugated Liposomes

ParameterMethod of AnalysisTypical Results
Conjugation Efficiency BCA Protein Assay, HPLC, Fluorescence Spectroscopy30% - 70%
Ligand Density Quantification of conjugated ligand and lipid concentration100 - 1500 ligands per liposome
Particle Size Dynamic Light Scattering (DLS)100 - 200 nm (slight increase after conjugation)
Zeta Potential DLSChange in surface charge depending on the ligand's pI
Confirmation of Conjugation SDS-PAGE, FTIR, NMRShift in molecular weight, appearance of amide bond peaks

Note: The actual values will vary depending on the specific ligand, liposome composition, and reaction conditions.

Visualizing Workflows and Pathways

Experimental Workflow for Ligand Conjugation

The following diagram illustrates the key steps in the post-insertion method for preparing ligand-targeted liposomes.

G cluster_0 DSPE-PEG-Ligand Micelle Formation cluster_1 Liposome Functionalization cluster_2 Purification & Characterization a DSPE-PEG-NHS c Conjugation Reaction (pH 7.4-8.0) a->c b Amine-containing Ligand b->c d DSPE-PEG-Ligand Micelles c->d f Post-Insertion (Incubation at > T_m) d->f e Pre-formed Liposomes e->f g Ligand-Targeted Liposomes f->g h Purification (Dialysis / SEC) g->h i Characterization (DLS, Zeta, etc.) h->i

Caption: Post-insertion workflow for liposome functionalization.

Signaling Pathway: Receptor-Mediated Endocytosis

Ligand-targeted liposomes often enter cells via receptor-mediated endocytosis. The following diagram depicts this process for a liposome targeted to a cancer cell.

G cluster_cell Target Cancer Cell receptor Cell Surface Receptor endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release & Therapeutic Effect lysosome->drug_release Fusion & Drug Escape liposome Ligand-Targeted Liposome liposome->receptor Binding

Caption: Receptor-mediated endocytosis of a targeted liposome.

Conclusion

The use of this compound and its PEGylated derivatives provides a robust and adaptable platform for the development of ligand-targeted liposomes. By carefully selecting the appropriate conjugation strategy and optimizing reaction conditions, researchers can create sophisticated drug delivery systems with enhanced specificity and therapeutic potential. The protocols and data presented herein serve as a comprehensive guide for scientists and professionals in the field of drug development to effectively utilize this powerful technology.

References

Application Notes and Protocols: DSPE-NHS in the Formulation of Stealth Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-PEG-NHS) and related DSPE-NHS compounds in the formulation of stealth liposomes for drug delivery and targeted therapy.

Introduction to this compound in Stealth Liposomes

Stealth liposomes are advanced drug delivery vehicles designed to evade the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the bloodstream.[1] This "stealth" characteristic is typically achieved by incorporating polyethylene (B3416737) glycol (PEG) conjugated lipids, such as DSPE-PEG, into the liposome (B1194612) bilayer.[1] The hydrophilic PEG chains create a protective layer that reduces opsonization and subsequent clearance by immune cells.[2]

This compound and its PEGylated counterpart, DSPE-PEG-NHS, are critical components for creating functionalized and targeted stealth liposomes.[3] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines (-NH2) on molecules like proteins, peptides, antibodies, or small molecule ligands to form stable amide bonds.[4] This allows for the covalent attachment of targeting moieties to the liposome surface, enabling active targeting to specific cells or tissues, such as tumors.

Key Applications

  • Targeted Drug Delivery: Conjugation of antibodies, peptides, or other ligands to the liposome surface via DSPE-PEG-NHS facilitates targeted delivery of therapeutic agents to specific cell types, enhancing efficacy and reducing off-target toxicity.

  • Prolonged Circulation Time: The incorporation of DSPE-PEG increases the systemic circulation half-life of the liposomes, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect, particularly in tumors.

  • Improved Drug Solubility and Stability: Liposomes can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation in the bloodstream and improving their solubility.

  • Theranostics: DSPE-PEG-NHS can be used to attach imaging agents, such as fluorescent dyes or radioactive isotopes, to the liposome surface for in vivo tracking and diagnostic applications.

Experimental Protocols

Protocol 1: Preparation of Stealth Liposomes by Thin-Film Hydration

This protocol describes the formation of empty stealth liposomes using the thin-film hydration method, a common technique for liposome preparation.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in the desired molar ratio (e.g., 55:40:5) in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. The temperature should be maintained above the phase transition temperature of the lipids (e.g., 55-60°C for DSPC).

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (e.g., PBS pH 7.4) by rotating the flask in a water bath set above the lipid phase transition temperature for approximately 1-2 hours. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the lipid phase transition temperature. Pass the liposome suspension through the extruder 10-20 times to ensure a homogenous size distribution.

  • Characterization:

    • Characterize the resulting stealth liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Surface Functionalization of Stealth Liposomes using DSPE-PEG-NHS (Post-Insertion Method)

The post-insertion technique is a widely used method to incorporate functionalized lipids into pre-formed liposomes. This approach is advantageous as it avoids exposing the targeting ligand to the potentially harsh conditions of liposome formation.

Materials:

  • Pre-formed stealth liposomes (from Protocol 1)

  • DSPE-PEG-NHS

  • Targeting ligand with a primary amine group (e.g., antibody, peptide)

  • Reaction buffer (e.g., PBS pH 7.4-8.0)

  • Dialysis membrane or size exclusion chromatography column for purification

Procedure:

  • Ligand Conjugation to DSPE-PEG-NHS:

    • Dissolve DSPE-PEG-NHS in an appropriate organic solvent (e.g., chloroform or methylene (B1212753) chloride) and then evaporate the solvent to form a thin film.

    • Dissolve the targeting ligand in the reaction buffer (PBS, pH 7.4-8.0). The slightly alkaline pH facilitates the reaction between the NHS ester and the primary amine.

    • Add the ligand solution to the DSPE-PEG-NHS film. The molar ratio of ligand to DSPE-PEG-NHS should be optimized, but a starting point is often 1:2.

    • Incubate the reaction mixture at room temperature for several hours (e.g., 4-6 hours) or overnight at 4°C to form the DSPE-PEG-ligand conjugate.

  • Post-Insertion into Liposomes:

    • Add the DSPE-PEG-ligand conjugate solution to the pre-formed stealth liposome suspension.

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the liposomal lipids (e.g., 60°C) for 30-60 minutes. This facilitates the insertion of the DSPE-PEG-ligand into the outer leaflet of the liposome bilayer.

  • Purification:

    • Remove any unconjugated ligand and non-inserted DSPE-PEG-ligand from the functionalized liposomes using dialysis against PBS or size exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation of the ligand to the liposome surface using appropriate analytical techniques (e.g., FTIR, NMR, or specific assays for the ligand).

    • Characterize the final targeted stealth liposomes for size, PDI, and zeta potential.

Data Presentation

The following tables summarize typical quantitative data obtained during the formulation and characterization of DSPE-PEG containing stealth liposomes.

Table 1: Physicochemical Properties of DSPE-PEG Stealth Liposomes

FormulationLipid Composition (molar ratio)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Lc-PTOX-LpsNot specifiedPodophyllotoxin168.91 ± 7.070.19 ± 0.04-24.37 ± 0.3687.11 ± 1.77
Didanosine LiposomesLipoid-S-100:Cholesterol:DSPE-m-PEG-2000Didanosine287.40.345-27.889.42 ± 0.9
LNP10-HPPHDC8,9PC:DSPE-PEG2000 (90:10)HPPH~65-1000.2-0.3Not ReportedNot Reported
LNP20-HPPHDC8,9PC:DSPE-PEG2000 (80:20)HPPH~65-1000.2-0.3Not ReportedNot Reported

Table 2: Influence of DSPE-PEG2000 Concentration on Liposome Properties

DSPE-PEG2000 (mol%)Effect on Particle SizeEffect on Encapsulation Efficiency (Cyclosporine A)Effect on Encapsulation Efficiency (Dexamethasone)Reference
Increasing %DecreasesIncreasesIncreases

Visualizations

Diagram 1: DSPE-PEG-NHS Reaction with a Ligand

G DSPE_PEG_NHS DSPE-PEG-NHS Reaction + DSPE_PEG_NHS->Reaction Ligand_NH2 Ligand-NH2 (e.g., Protein, Peptide) Ligand_NH2->Reaction Amide_Bond Stable Amide Bond Formation Reaction->Amide_Bond DSPE_PEG_Ligand DSPE-PEG-Ligand Amide_Bond->DSPE_PEG_Ligand

Caption: Reaction scheme for the conjugation of a primary amine-containing ligand to DSPE-PEG-NHS.

Diagram 2: Workflow for Targeted Stealth Liposome Formulation

G cluster_liposome_prep Liposome Preparation cluster_conjugation Ligand Conjugation cluster_post_insertion Surface Functionalization Lipid_Mixing 1. Lipid Mixing (DSPC, Cholesterol, DSPE-PEG) Film_Formation 2. Thin-Film Hydration Lipid_Mixing->Film_Formation Extrusion 3. Extrusion Film_Formation->Extrusion Stealth_Liposome Stealth Liposome Extrusion->Stealth_Liposome Post_Insertion 5. Post-Insertion Stealth_Liposome->Post_Insertion DSPE_PEG_NHS DSPE-PEG-NHS Conjugation 4. Conjugation Reaction DSPE_PEG_NHS->Conjugation Ligand Targeting Ligand Ligand->Conjugation DSPE_PEG_Ligand DSPE-PEG-Ligand Conjugation->DSPE_PEG_Ligand DSPE_PEG_Ligand->Post_Insertion Purification 6. Purification Post_Insertion->Purification Targeted_Liposome Targeted Stealth Liposome Purification->Targeted_Liposome

Caption: Workflow for the formulation of targeted stealth liposomes using the post-insertion method.

Troubleshooting and Considerations

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, especially in aqueous solutions and at higher pH. It is crucial to use DSPE-PEG-NHS promptly after hydration or dissolution and to control the pH of the reaction buffer.

  • Ligand Activity: The conjugation process may affect the biological activity of the targeting ligand. It is essential to verify the functionality of the conjugated ligand post-formulation.

  • Steric Hindrance: The length of the PEG chain can influence the accessibility of the targeting ligand to its receptor. Longer PEG chains may cause steric hindrance, while shorter chains may not provide adequate stealth properties.

  • Liposome Stability: The incorporation of high concentrations of DSPE-PEG can affect the stability of the liposome bilayer. The molar percentage of DSPE-PEG should be optimized for each formulation.

By following these protocols and considering the key factors, researchers can successfully formulate this compound functionalized stealth liposomes for a wide range of drug delivery and targeting applications.

References

Troubleshooting & Optimization

troubleshooting low DSPE-NHS conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-NHS conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving the conjugation of this compound to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A: this compound is a bioconjugation reagent consisting of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) linked to an N-hydroxysuccinimide (NHS) ester.[1][2][3] The DSPE portion is a phospholipid with two hydrophobic tails that allows for its incorporation into lipid bilayers, such as liposomes.[1][2] The NHS ester is a reactive group that specifically couples with primary amines on molecules like proteins, peptides, or antibodies to form a stable amide bond. This makes this compound a valuable tool for surface functionalization of liposomes and other nanoparticles for targeted drug delivery.

Q2: What is the optimal pH for this compound conjugation reactions?

A: The optimal pH for conjugating NHS esters to primary amines is in the range of 7.2 to 8.5. For many applications, a pH of 8.3-8.5 is considered ideal. At a lower pH, the primary amine groups are protonated and thus less reactive. At a pH higher than 8.5, the hydrolysis of the NHS ester, a competing reaction that deactivates the molecule, increases significantly.

Q3: Which buffers should I use for this compound conjugation?

A: It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the this compound. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate (B1201080) buffers. Buffers to avoid include Tris and glycine.

Q4: How should I store and handle this compound?

A: this compound is sensitive to moisture and should be stored in a desiccated environment at -20°C. Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation. It is recommended to dissolve the this compound in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and not to prepare stock solutions for long-term storage.

Q5: What is the primary side reaction that competes with the desired conjugation?

A: The primary competing side reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, which leads to the cleavage of the NHS group and renders the DSPE molecule incapable of conjugating to your target amine. The rate of this hydrolysis reaction is highly dependent on the pH of the solution.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound conjugation, leading to low efficiency.

Issue: Low or No Conjugation Efficiency

This is the most common problem and can be attributed to several factors. Follow the steps below to diagnose the potential cause.

Step 1: Verify Reagent Quality and Handling
  • Inactive this compound: The NHS ester is highly susceptible to hydrolysis if exposed to moisture.

    • Solution: Ensure your this compound has been stored correctly in a desiccated environment at -20°C. Perform a reactivity test to confirm the activity of your this compound reagent (see Experimental Protocols section).

  • Impure Solvents: If dissolving this compound in an organic solvent, ensure it is anhydrous and amine-free. Degraded DMF can contain amines that will react with the NHS ester.

    • Solution: Use high-quality, anhydrous DMSO or DMF.

Step 2: Evaluate Reaction Conditions
  • Suboptimal pH: The pH of the reaction is critical for efficient conjugation.

    • Solution: Confirm that the pH of your reaction buffer is within the optimal range of 7.2-8.5. Use a calibrated pH meter to verify the buffer pH.

  • Incorrect Buffer Composition: The presence of primary amines in your buffer will significantly reduce conjugation efficiency.

    • Solution: Ensure you are using a non-amine-containing buffer such as PBS, HEPES, or borate buffer. If your protein is in a buffer like Tris, perform a buffer exchange before starting the conjugation.

  • Low Reactant Concentration: In dilute solutions, the competing hydrolysis reaction can be more pronounced.

    • Solution: If possible, increase the concentration of your protein or other amine-containing molecule. A concentration of at least 2 mg/mL for proteins is often recommended. You can also try increasing the molar excess of this compound.

  • Reaction Time and Temperature: Reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.

    • Solution: If you suspect hydrolysis is an issue, performing the reaction at 4°C for a longer duration may improve the yield.

Step 3: Assess the Target Molecule
  • Inaccessible Amine Groups: The primary amines on your target molecule must be accessible for the reaction to occur. Steric hindrance can prevent efficient conjugation.

  • Solution: This is an inherent property of the molecule. If accessibility is a known issue, you may need to explore alternative conjugation strategies.

  • Impure Target Molecule: Impurities in your protein or peptide sample can interfere with the conjugation reaction.

    • Solution: Ensure your target molecule is of high purity.

The following diagram provides a decision tree to guide you through the troubleshooting process.

Troubleshooting_Low_Conjugation_Efficiency start Start: Low Conjugation Efficiency check_reagent Step 1: Check Reagent Quality start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok replace_reagent Action: Replace this compound Use Anhydrous Solvent reagent_ok->replace_reagent No check_conditions Step 2: Evaluate Reaction Conditions reagent_ok->check_conditions Yes replace_reagent->check_reagent conditions_ok Conditions OK? check_conditions->conditions_ok optimize_conditions Action: Adjust pH (7.2-8.5) Use Amine-Free Buffer Increase Concentration conditions_ok->optimize_conditions No check_target Step 3: Assess Target Molecule conditions_ok->check_target Yes optimize_conditions->check_conditions target_ok Target OK? check_target->target_ok purify_target Action: Purify Target Molecule Consider Alternative Strategy target_ok->purify_target No success Success: Improved Efficiency target_ok->success Yes purify_target->check_target Experimental_Workflow start Start: Prepare Reagents prepare_protein 1. Prepare Protein Solution (Amine-free buffer, >2 mg/mL) start->prepare_protein prepare_dspe 2. Prepare this compound Solution (Freshly dissolved in anhydrous DMSO/DMF) prepare_protein->prepare_dspe conjugation 3. Conjugation Reaction (pH 7.2-8.5, 1-4h RT or overnight 4°C) prepare_dspe->conjugation quench 4. Quench Reaction (Optional) (e.g., Tris or Glycine) conjugation->quench purification 5. Purify Conjugate (Dialysis or SEC) quench->purification end End: Characterize Conjugate purification->end

References

how to prevent hydrolysis of DSPE-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of DSPE-NHS ester during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound ester and why is it prone to hydrolysis?

This compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide ester) is a phospholipid derivative commonly used for bioconjugation, particularly for linking molecules to primary amines on proteins, peptides, or other ligands to form stable amide bonds.[1][2][3] The N-hydroxysuccinimide (NHS) ester is a highly reactive group that is susceptible to hydrolysis, a chemical reaction in which water cleaves the ester bond. This reaction is a significant competitor to the desired conjugation reaction with amines.[4][5]

Q2: What are the main factors that promote the hydrolysis of this compound ester?

The primary factors that accelerate the hydrolysis of this compound ester are:

  • Presence of Moisture: NHS esters readily react with water. Storing the compound in a desiccated environment and minimizing its exposure to humidity is crucial.

  • High pH: The rate of hydrolysis significantly increases with higher pH. Alkaline conditions favor the nucleophilic attack of hydroxide (B78521) ions on the ester.

  • Elevated Temperature: Higher temperatures can increase the rate of hydrolysis.

  • Aqueous Buffers: Prolonged incubation in aqueous buffers, especially those with a pH above 7, will lead to significant hydrolysis.

Q3: How should I properly store this compound ester to minimize hydrolysis?

To ensure the stability of this compound ester, it is critical to store it under the following conditions:

  • Temperature: Store at -20°C.

  • Environment: Keep in a sealed container, away from moisture and light. It is highly recommended to store it in a desiccator.

  • In Solvent: If dissolved in an anhydrous organic solvent like DMSO or DMF, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed, moisture-free container.

Q4: What is the optimal pH for performing conjugation reactions with this compound ester to minimize hydrolysis?

The optimal pH for NHS ester coupling reactions is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically between 7.2 and 8.5. While the amidation reaction is faster at higher pH, so is the rate of hydrolysis.

Troubleshooting Guide

Problem 1: Low or no conjugation efficiency with my amine-containing molecule.

  • Possible Cause: The this compound ester may have hydrolyzed before or during the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Before your experiment, you can assess the reactivity of your this compound ester stock using the protocol provided below.

    • Control for Moisture: Ensure that the this compound ester has been properly stored in a desiccated environment. When taking it out of the freezer, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Purging the container with an inert gas like nitrogen before resealing is also good practice.

    • Optimize Reaction pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Avoid buffers that contain primary amines, such as Tris, as they will compete with your target molecule. Use buffers like phosphate-buffered saline (PBS) or sodium bicarbonate.

    • Use Anhydrous Solvents: If you need to dissolve the this compound ester in an organic solvent first, use anhydrous DMSO or DMF.

Problem 2: My reaction mixture shows a drop in pH over time.

  • Possible Cause: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture, especially in poorly buffered solutions.

  • Troubleshooting Steps:

    • Use a More Concentrated Buffer: If you are performing a large-scale reaction, consider using a more concentrated buffer to maintain a stable pH.

    • Monitor pH: Periodically check the pH of the reaction mixture and adjust if necessary.

Quantitative Data: pH and NHS Ester Stability

The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of NHS esters at different pH values, illustrating the increased rate of hydrolysis with increasing pH.

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes
9.0Minutes

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Assessing the Reactivity of this compound Ester

This protocol allows for a qualitative assessment of the activity of your this compound ester by measuring the amount of N-hydroxysuccinimide (NHS) released upon intentional base hydrolysis. The released NHS absorbs light at 260-280 nm.

Materials:

  • This compound ester

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2)

  • Anhydrous DMSO or DMF (if needed for solubilization)

  • 0.5 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Weigh 1-2 mg of the this compound ester into a microcentrifuge tube.

  • Dissolve the reagent in 2 mL of the amine-free buffer. If the this compound ester is not readily soluble in the buffer, first dissolve it in a small amount (e.g., 200 µL) of anhydrous DMSO or DMF and then add 1.8 mL of the buffer.

  • Prepare a control tube containing the same buffer (and organic solvent, if used).

  • Set the spectrophotometer to 260 nm and zero it using the control solution.

  • Measure the absorbance of the this compound ester solution. If the absorbance is greater than 1.0, dilute the solution with the buffer until the absorbance is below 1.0 and record this value as A_initial.

  • To 1 mL of the this compound ester solution, add 100 µL of 0.5 N NaOH.

  • Vortex the tube for 30 seconds to induce rapid hydrolysis.

  • Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this value as A_final.

Interpretation of Results:

  • Active Reagent: If A_final is significantly greater than A_initial, the this compound ester is active and suitable for conjugation reactions.

  • Inactive (Hydrolyzed) Reagent: If there is little to no difference between A_final and A_initial, the this compound ester has likely already hydrolyzed and should be discarded.

Visualizations

Hydrolysis_of_DSPE_NHS_Ester This compound This compound Ester DSPE-COOH Hydrolyzed DSPE (DSPE-Carboxylate) This compound->DSPE-COOH Hydrolysis NHS N-Hydroxysuccinimide (NHS) H2O Water (H₂O)

Caption: Hydrolysis of this compound Ester.

Troubleshooting_Workflow start Low Conjugation Efficiency check_reagent Is the this compound ester active? start->check_reagent check_storage Was the reagent stored properly? (-20°C, desiccated) check_reagent->check_storage Yes solution_reagent Perform reactivity test. If inactive, use a new vial. check_reagent->solution_reagent No check_handling Was moisture introduced during handling? check_storage->check_handling Yes solution_storage Store new reagent at -20°C in a desiccator. check_storage->solution_storage No check_ph Is the reaction pH optimal? (7.2-8.5) check_handling->check_ph No solution_handling Equilibrate to room temp before opening. Use anhydrous solvents. check_handling->solution_handling Yes check_buffer Does the buffer contain primary amines? check_ph->check_buffer Yes solution_ph Adjust pH to 7.2-8.5. check_ph->solution_ph No solution_buffer Use an amine-free buffer (e.g., PBS, bicarbonate). check_buffer->solution_buffer Yes end Successful Conjugation check_buffer->end No

Caption: Troubleshooting this compound Ester Conjugation.

References

Technical Support Center: Optimizing DSPE-NHS Reactions with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)]) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for conjugating this compound with primary amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of a this compound reaction with a primary amine?

This compound is a lipid molecule activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester is a reactive group that readily undergoes a nucleophilic substitution reaction with primary amines (-NH₂), such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues.[1][2] The reaction forms a stable and covalent amide bond, effectively linking the DSPE lipid to the target molecule, and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][3]

Q2: What is the optimal pH for this compound conjugation reactions?

The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing amine reactivity and minimizing the hydrolysis of the NHS ester.[4] The most commonly recommended pH range is between 7.2 and 8.5. Many protocols specify an optimal pH of 8.3-8.5 to achieve the highest reaction efficiency.

Q3: Why is pH so critical for this reaction?

The pH of the reaction buffer influences two competing processes:

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂), which acts as a nucleophile. At a pH below the pKa of the amine (typically around 10.5 for lysine, but can be lower depending on the microenvironment), the amine group is predominantly protonated (-NH₃⁺) and non-nucleophilic, which slows down or prevents the reaction. Increasing the pH deprotonates the amine, making it more reactive.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. This competing reaction becomes significantly faster at higher pH values.

Therefore, the optimal pH range of 7.2-8.5 is a balance that ensures a sufficient concentration of reactive, deprotonated amines while keeping the rate of NHS ester hydrolysis manageable.

Q4: Which buffers are compatible with this compound reactions, and which should be avoided?

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate (B1201080) buffers are all suitable for this reaction. A 0.1 M sodium bicarbonate solution naturally has a pH around 8.3, making it a common choice.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided. These buffers will compete with the target molecule for reaction with the this compound ester, significantly reducing the conjugation efficiency. If your molecule is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before starting the conjugation.

Q5: How should this compound reagents be stored and handled?

This compound esters are highly sensitive to moisture. They should be stored in a desiccated environment at -20°C. Before use, the vial must be allowed to equilibrate to room temperature to prevent condensation from forming inside the vial upon opening. It is best to prepare fresh solutions in an anhydrous, amine-free solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each experiment and discard any unused portion of the solution.

Data Presentation: Effect of pH on NHS Ester Stability

The stability of the NHS ester is critically dependent on the pH of the aqueous solution. The half-life (the time it takes for 50% of the reactive ester to be hydrolyzed) decreases significantly as the pH increases.

pHTemperatureHalf-life of NHS Ester
7.00°C4 to 5 hours
7.0Room Temp.4 to 5 hours
8.0Room Temp.1 hour
8.64°C10 minutes

Data compiled from multiple sources.

Visualizations

G This compound Reaction with a Primary Amine DSPE_NHS DSPE-PEG-NHS (Reactive Ester) Intermediate Tetrahedral Intermediate DSPE_NHS->Intermediate Nucleophilic Attack Primary_Amine R-NH₂ (Primary Amine on Target Molecule) Primary_Amine->Intermediate Conjugate DSPE-PEG-NH-R (Stable Amide Bond) Intermediate->Conjugate NHS Leaving Group Departs NHS_byproduct N-Hydroxysuccinimide (Byproduct) Intermediate->NHS_byproduct

Caption: Chemical pathway of this compound conjugation.

G Influence of pH on Reaction Rates cluster_pH Reaction pH cluster_outcomes Reaction Outcomes Low_pH Low pH (< 7) Amine_Reactivity Amine Reactivity (R-NH₃⁺ <> R-NH₂) Low_pH->Amine_Reactivity Low (Protonated) Hydrolysis_Rate NHS Ester Hydrolysis Rate Low_pH->Hydrolysis_Rate Low Yield Conjugation Yield Low_pH->Yield Very Low Optimal_pH Optimal pH (7.2-8.5) Optimal_pH->Amine_Reactivity High (Deprotonated) Optimal_pH->Hydrolysis_Rate Moderate Optimal_pH->Yield High High_pH High pH (> 9) High_pH->Amine_Reactivity High (Deprotonated) High_pH->Hydrolysis_Rate Very High High_pH->Yield Low

Caption: Relationship between pH and reaction factors.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

  • Possible Cause: Incorrect Buffer pH.

    • Verification: Confirm that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the this compound ester.

    • Solution: Prepare fresh buffer and verify its pH immediately before use. Consider using a reliable buffer system like 0.1 M sodium bicarbonate (pH ~8.3) or 0.1 M phosphate (B84403) buffer (adjust to pH 7.5-8.0).

  • Possible Cause: Inactive this compound Reagent.

    • Verification: The NHS ester is highly susceptible to hydrolysis from moisture. If the reagent was not stored properly or if the solution was prepared too far in advance, it may have lost its reactivity.

    • Solution: Always use a fresh vial of this compound or one that has been stored under desiccated conditions at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the this compound solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.

  • Possible Cause: Presence of Competing Primary Amines.

    • Verification: Check the composition of your buffer and any other additives. Buffers like Tris or glycine contain primary amines that will compete with your target molecule.

    • Solution: Perform a buffer exchange using dialysis or a desalting column to move your target molecule into an amine-free buffer such as PBS or sodium bicarbonate.

  • Possible Cause: Dilute Reactant Concentrations.

    • Verification: In dilute solutions of the target molecule, the competing hydrolysis reaction can dominate because the concentration of water is constant.

    • Solution: If possible, increase the concentration of your primary amine-containing molecule to favor the conjugation reaction over hydrolysis.

Issue 2: Precipitation Observed During the Reaction

  • Possible Cause: Poor Solubility of this compound or the Conjugate.

    • Verification: DSPE is a lipid and can have limited solubility in aqueous buffers, especially at high concentrations. The final conjugate may also have different solubility characteristics than the starting materials.

    • Solution: Ensure the amount of organic solvent (like DMSO or DMF) used to dissolve the this compound is kept to a minimum, typically less than 10% of the total reaction volume. Gentle mixing during the reaction can also help maintain solubility. If the final product is precipitating, you may need to explore different buffer conditions or the addition of solubilizing agents.

  • Possible Cause: Protein Aggregation.

    • Verification: Changes in pH or the addition of the this compound reagent can sometimes induce aggregation of protein targets.

    • Solution: Ensure your protein is stable and soluble in the chosen reaction buffer at the target pH before initiating the conjugation. Perform small-scale pilot reactions to test for aggregation under different conditions.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general workflow. Molar excess of this compound and reaction times may need to be optimized for specific applications.

  • Preparation of Protein Solution:

    • Dissolve the protein or other amine-containing molecule in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or 0.1 M phosphate buffer, pH 7.5-8.0).

    • The recommended protein concentration is typically 1-10 mg/mL.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in a small volume of high-quality, anhydrous DMSO or DMF. Note: DMF can degrade into dimethylamine, which can react with the NHS ester, so ensure it is high-purity.

  • Reaction:

    • Calculate the required volume of the this compound solution. A 10-20 fold molar excess of this compound over the amount of protein is a common starting point.

    • Add the this compound solution dropwise to the protein solution while gently stirring or vortexing.

  • Incubation:

    • Incubate the reaction mixture. Common incubation times are 1 to 4 hours at room temperature or overnight on ice or at 4°C. The longer incubation at a lower temperature can sometimes help minimize side reactions.

  • Quenching (Optional):

    • To stop the reaction, a small amount of an amine-containing buffer like Tris or glycine can be added to a final concentration of about 50-100 mM. This will react with and consume any remaining unreacted this compound.

  • Purification:

    • Remove the excess, unreacted this compound and the NHS byproduct from the labeled protein conjugate. The most common method for macromolecules is gel filtration (desalting column). Dialysis can also be used.

G General Experimental Workflow Start Start Prep_Protein Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) Start->Prep_Protein Prep_NHS Prepare Fresh this compound Solution in Anhydrous DMSO or DMF Start->Prep_NHS Mix Add this compound Solution to Protein Solution Prep_Protein->Mix Prep_NHS->Mix Incubate Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Optional, e.g., with Tris) Incubate->Quench Purify Purify Conjugate (e.g., Gel Filtration, Dialysis) Incubate->Purify If not quenching Quench->Purify End End Product: Purified Conjugate Purify->End

Caption: Step-by-step experimental workflow.

G Troubleshooting Low Conjugation Yield Start Low or No Yield Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer_Comp Is buffer amine-free (e.g., no Tris/glycine)? Check_pH->Check_Buffer_Comp Yes Adjust_pH Solution: Remake buffer, verify pH. Check_pH->Adjust_pH No Check_Reagent Was this compound solution prepared fresh? Check_Buffer_Comp->Check_Reagent Yes Buffer_Exchange Solution: Buffer exchange protein into PBS. Check_Buffer_Comp->Buffer_Exchange No Check_Concentration Are reactant concentrations high enough? Check_Reagent->Check_Concentration Yes Use_Fresh_Reagent Solution: Use fresh this compound, prepare solution just before use. Check_Reagent->Use_Fresh_Reagent No Increase_Conc Solution: Increase reactant concentrations if possible. Check_Concentration->Increase_Conc No Success Re-run Experiment Check_Concentration->Success Yes Adjust_pH->Success Buffer_Exchange->Success Use_Fresh_Reagent->Success Increase_Conc->Success

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: DSPE-PEG-NHS Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-NHS liposome (B1194612) formulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, characterization, and application of DSPE-PEG-NHS-functionalized liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting DSPE-PEG-NHS with amine-containing ligands?

A1: The optimal pH range for the reaction between the N-hydroxysuccinimide (NHS) ester of DSPE-PEG-NHS and primary amines is typically between 7.2 and 8.5.[1] At lower pH values, the amine groups are protonated and thus less nucleophilic, leading to a slower reaction rate.[1] Conversely, at a pH higher than 8.5, the hydrolysis of the NHS ester is accelerated, which can significantly reduce the conjugation efficiency.[2][3]

Q2: Can I use buffers containing primary amines, such as Tris, in my conjugation reaction?

A2: No, it is highly recommended to avoid buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your amine-containing ligand for reaction with the NHS ester, leading to a lower conjugation yield and the formation of undesired side products.[4] Phosphate-buffered saline (PBS) at a pH of 7.4-8.0 is a commonly used and recommended buffer for this reaction.

Q3: What are the ideal storage conditions for DSPE-PEG-NHS?

A3: DSPE-PEG-NHS is sensitive to moisture and should be stored in a desiccated environment at -20°C for long-term stability. Before use, the reagent should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester. Once dissolved in an organic solvent, it should be used immediately.

Q4: What is a typical molar ratio of DSPE-PEG to use in a liposomal formulation?

A4: For creating "stealth" liposomes with good stability and prolonged circulation times, a DSPE-PEG concentration of 5-10 mol% is commonly used. For instance, the clinically approved liposomal doxorubicin (B1662922) formulation, Doxil®, contains approximately 5 mol% of mPEG2000-DSPE.

Q5: What is an acceptable Polydispersity Index (PDI) for a liposomal formulation?

A5: A Polydispersity Index (PDI) value of 0.3 or below is generally considered acceptable for liposomal formulations in drug delivery, indicating a homogenous and monodisperse population of vesicles. PDI values below 0.2 are considered ideal.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your DSPE-PEG-NHS liposome formulation experiments.

Problem 1: Low Conjugation Efficiency

Description: You are observing a low yield of your ligand-conjugated liposomes.

Possible Cause Recommended Solution
Hydrolysis of NHS Ester DSPE-PEG-NHS is highly susceptible to hydrolysis in aqueous solutions. Prepare fresh stock solutions of DSPE-PEG-NHS in an anhydrous organic solvent like DMSO or DMF immediately before use. Minimize the time the liposomes are in the aqueous conjugation buffer before the addition of the amine-containing ligand.
Incorrect pH of Reaction Buffer The optimal pH for NHS ester conjugation is between 7.2 and 8.5. Verify the pH of your reaction buffer. A pH that is too low will result in slow reaction kinetics, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Presence of Competing Amines Ensure that your reaction buffer is free of primary amines (e.g., Tris, glycine), which will compete with your ligand for the NHS ester. Use a non-amine-containing buffer such as PBS.
Low Concentration of Reactants The hydrolysis of the NHS ester is a competing unimolecular reaction. Increasing the concentration of your amine-containing ligand can favor the bimolecular conjugation reaction.
Steric Hindrance The PEG chain can cause steric hindrance, potentially limiting the accessibility of the NHS group to the amine on your ligand. Consider using a longer PEG chain to extend the reactive group further from the liposome surface.
Problem 2: Liposome Aggregation

Description: Your liposome suspension is showing signs of aggregation, leading to an increase in particle size and PDI over time.

Possible Cause Recommended Solution
Insufficient Surface Charge Liposomes with a low surface charge are prone to aggregation due to van der Waals forces. A zeta potential of at least ±30 mV is generally indicative of a stable formulation. Consider incorporating a charged lipid (e.g., a cationic or anionic lipid) into your formulation to increase electrostatic repulsion.
Inadequate PEGylation The PEG chains provide a steric barrier that prevents aggregation. Ensure that the molar percentage of DSPE-PEG is sufficient, typically between 5-10 mol%. Concentrations below this may not provide adequate steric hindrance.
Issues with Liposome Formation Incomplete hydration of the lipid film or inefficient size reduction can result in a heterogeneous population of liposomes that are more prone to aggregation. Ensure the lipid film is thin and uniform, and that the hydration and extrusion/sonication steps are optimized.
Presence of Divalent Cations Divalent cations (e.g., Ca²⁺, Mg²⁺) can interact with negatively charged lipids and induce aggregation. If their presence is unavoidable, increasing the DSPE-PEG concentration can help improve stability.
Problem 3: Low Encapsulation Efficiency

Description: The amount of drug encapsulated within your liposomes is lower than expected.

Possible Cause Recommended Solution
Poor Drug-Lipid Interaction For hydrophobic drugs, ensure the lipid composition of the bilayer is suitable for partitioning the drug. For hydrophilic drugs, optimize the remote loading method (e.g., pH or ammonium (B1175870) sulfate (B86663) gradient) if applicable.
Mismatched Formulation Method The chosen formulation method may not be optimal for your specific drug and lipid composition. Experiment with different preparation techniques such as thin-film hydration, ethanol (B145695) injection, or microfluidics.
Drug Leakage The presence of impurities like lysolipids can create defects in the lipid bilayer, leading to drug leakage. Ensure you are using high-purity lipids. The storage conditions of the liposomes can also affect drug retention.
Inaccurate Quantification The method used to separate free drug from encapsulated drug may not be efficient, leading to an underestimation of encapsulation. Ensure your separation method (e.g., size exclusion chromatography, dialysis, ultracentrifugation) is validated for your formulation.

Experimental Protocols

Protocol 1: DSPE-PEG-NHS Liposome Preparation via Thin-Film Hydration

This protocol describes the preparation of unilamellar DSPE-PEG-NHS containing liposomes with a defined size.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG-NHS)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Preparation: a. Dissolve the lipids in the desired molar ratios in chloroform or a chloroform/methanol mixture in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C). c. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. d. Place the flask under high vacuum for at least 2 hours to ensure complete removal of the solvent.

  • Hydration: a. Warm the hydration buffer to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask gently to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. Load the MLV suspension into an extruder that has been pre-heated to a temperature above the lipid phase transition temperature. b. Extrude the liposome suspension through polycarbonate membranes with the desired pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). c. The resulting translucent suspension should contain small unilamellar vesicles (SUVs).

  • Storage: a. Store the prepared liposomes at 4°C.

Protocol 2: Characterization of Liposomes by Dynamic Light Scattering (DLS)

This protocol outlines the measurement of particle size (Z-average diameter) and Polydispersity Index (PDI).

Procedure:

  • Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Perform the measurement according to the instrument's software instructions.

  • Record the Z-average diameter and the PDI. For reliable results, perform at least three independent measurements.

Protocol 3: Determination of Encapsulation Efficiency (%EE)

This protocol describes a general method to determine the percentage of drug encapsulated in the liposomes.

Procedure:

  • Separation of Unencapsulated Drug: a. Separate the unencapsulated (free) drug from the liposomal formulation. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a suitable SEC column (e.g., Sephadex G-50). The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained.
    • Dialysis: Dialyze the liposome suspension against a large volume of the hydration buffer using a dialysis membrane with a molecular weight cut-off that allows the free drug to pass through but retains the liposomes.
    • Ultracentrifugation: Pellet the liposomes by ultracentrifugation, and then collect the supernatant containing the free drug.

  • Quantification of Drug: a. Disrupt the liposomes from the fraction collected after separation (containing only the encapsulated drug) to release the drug. This can be done by adding a surfactant like Triton X-100 or an organic solvent such as methanol. b. Quantify the concentration of the drug in the disrupted liposome fraction ([Drug]encapsulated) and in the initial, unseparated formulation ([Drug]total) using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation of %EE: a. Calculate the encapsulation efficiency using the following formula: %EE = ([Drug]encapsulated / [Drug]total) x 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_conjugation Conjugation cluster_characterization Characterization lipid_film 1. Lipid Film Formation hydration 2. Hydration lipid_film->hydration extrusion 3. Size Reduction (Extrusion) hydration->extrusion reaction 4. Reaction with Amine-Ligand (pH 7.2-8.5) extrusion->reaction quenching 5. Quenching (Optional) reaction->quenching purification 6. Purification quenching->purification dls DLS (Size, PDI) purification->dls zeta Zeta Potential purification->zeta ee Encapsulation Efficiency purification->ee

Caption: Experimental workflow for DSPE-PEG-NHS liposome formulation and characterization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem Encountered cause1 Cause A problem->cause1 cause2 Cause B problem->cause2 cause3 Cause C problem->cause3 solution1 Solution A cause1->solution1 solution2 Solution B cause2->solution2 solution3 Solution C cause3->solution3

Caption: A logical decision tree for troubleshooting formulation issues.

signaling_pathway liposome DSPE-PEG-NHS Liposome conjugated_liposome Conjugated Liposome liposome->conjugated_liposome pH 7.2-8.5 hydrolysis Hydrolysis (Inactive) liposome->hydrolysis H₂O amine Amine-Ligand (e.g., Protein) amine->conjugated_liposome

Caption: Reaction scheme for the conjugation of an amine-ligand to a DSPE-PEG-NHS liposome.

References

strategies to reduce non-specific binding in DSPE-NHS reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in DSPE-NHS reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl]) is a phospholipid derivative containing a re-amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester reacts with primary amine groups (-NH2) on proteins, peptides, or other molecules to form a stable amide bond.[3][4] This reaction is commonly used to conjugate these biomolecules to the surface of liposomes or other lipid-based nanoparticles. This compound is an amphiphilic molecule, with a hydrophilic headgroup and two hydrophobic tails, allowing it to readily incorporate into lipid bilayers.[1]

Q2: What is non-specific binding in the context of this compound reactions?

A2: Non-specific binding refers to the undesirable adhesion of molecules to surfaces or other molecules without a specific, intended interaction. In this compound reactions, this can manifest as the this compound conjugate binding to unintended sites on the target molecule or to the reaction vessel itself. This can be driven by hydrophobic or electrostatic interactions.

Q3: What are the primary causes of non-specific binding in this compound reactions?

A3: Several factors can contribute to non-specific binding:

  • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. The resulting carboxyl group can increase non-specific electrostatic interactions.

  • Inappropriate buffer conditions: Using buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester. Suboptimal pH and ionic strength can also promote non-specific interactions.

  • Suboptimal reaction conditions: Incorrect molar ratios of reactants, reaction time, and temperature can lead to incomplete conjugation and an increase in unbound, reactive molecules that can bind non-specifically.

  • Contaminants: Impurities in the reactants or buffers can interfere with the reaction and contribute to non-specific binding.

Q4: How does pH affect the this compound reaction?

A4: The pH of the reaction buffer is a critical parameter. The reaction between the NHS ester and a primary amine is most efficient at a slightly alkaline pH (typically 7.2-8.5). At this pH, a sufficient number of primary amines on the target molecule are deprotonated and thus nucleophilic, readily attacking the NHS ester. However, the rate of NHS ester hydrolysis also increases with pH. Therefore, an optimal pH must be determined to balance efficient conjugation with minimal hydrolysis.

Q5: Can I use any buffer for my this compound reaction?

A5: No, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the this compound, significantly reducing the conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate buffers.

Troubleshooting Guide

This guide addresses common issues related to non-specific binding in this compound reactions.

Problem Possible Cause Recommended Solution
High background signal in assays (e.g., ELISA, flow cytometry) 1. Non-specific binding of the DSPE-conjugate: The conjugated molecule may be binding non-specifically to the assay surface or other components. 2. Excess, unreacted this compound: Residual, hydrolyzed this compound may be causing background.1. Optimize blocking: Use a suitable blocking agent to saturate non-specific binding sites on the assay surface. Common blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk. The optimal concentration and incubation time for the blocking agent should be determined empirically. 2. Add a surfactant: Including a non-ionic surfactant like Tween-20 (typically at 0.05%) in wash buffers can help reduce hydrophobic interactions. 3. Increase ionic strength: Increasing the salt concentration (e.g., with NaCl) in wash buffers can minimize electrostatic interactions. 4. Purify the conjugate: Ensure that all unreacted this compound and byproducts are removed after the conjugation reaction through methods like dialysis or size-exclusion chromatography.
Low conjugation efficiency 1. Hydrolysis of this compound: The NHS ester may have hydrolyzed before reacting with the target molecule. 2. Incorrect buffer pH: The pH may be too low for efficient amine reaction or too high, leading to rapid hydrolysis. 3. Presence of competing amines: The reaction buffer may contain primary amines. 4. Inactive this compound: The this compound reagent may have degraded due to improper storage.1. Use fresh this compound: Prepare this compound solutions immediately before use. 2. Optimize pH: Perform the reaction within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. 3. Use amine-free buffers: Switch to a recommended buffer like PBS, HEPES, or bicarbonate. 4. Proper storage: Store this compound in a desiccated environment at the recommended temperature (typically -20°C) to prevent moisture-induced hydrolysis.
Precipitation or aggregation of the conjugate 1. High degree of conjugation: Over-modification of the protein can alter its properties and lead to aggregation. 2. Solubility issues: The DSPE-conjugate may have poor solubility in the reaction or storage buffer.1. Optimize the molar ratio: Reduce the molar excess of this compound relative to the target molecule. 2. Modify buffer conditions: Adjust the pH or ionic strength of the buffer. In some cases, the addition of stabilizing agents may be necessary.

Quantitative Data Summary

The following tables summarize quantitative data on factors influencing non-specific binding and this compound reaction efficiency.

Table 1: Effect of pH on NHS Ester Hydrolysis and Amine Reaction

pHHalf-life of NHS Ester (at 4°C)Relative Amine Reaction Rate
7.04-5 hoursLow
8.0~1 hourModerate
8.610 minutesHigh

Note: The relative amine reaction rate increases with pH due to the deprotonation of primary amines.

Table 2: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, effective for many applications.Can be a source of contamination with other proteins, may cross-react with some antibodies.
Casein/Non-fat Dry Milk 0.5-5% (w/v)Inexpensive, often more effective than BSA at blocking.Contains phosphoproteins that can interfere with phospho-specific antibody detection. Not compatible with avidin-biotin systems due to endogenous biotin.
Fish Gelatin 0.1-0.5% (w/v)Less likely to cross-react with mammalian antibodies.May not be as effective as BSA or casein in all situations.
Synthetic Blockers (e.g., PVP, PEG) Varies by productProtein-free, good lot-to-lot consistency.Can be more expensive and may require more optimization.

Experimental Protocols

Protocol 1: General this compound Conjugation to a Protein

This protocol provides a general procedure for conjugating this compound to a protein. Optimization may be required for specific applications.

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5. A common starting pH is 8.3.

    • The protein concentration should typically be in the range of 1-10 mg/mL.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF.

    • The concentration will depend on the desired molar excess for the reaction.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of this compound to the protein.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted this compound, hydrolyzed byproducts, and the quenching reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Assay for Quantifying Non-Specific Binding

This protocol describes a simple ELISA-based method to assess the level of non-specific binding of a DSPE-protein conjugate.

  • Plate Coating:

    • Coat the wells of a high-binding 96-well plate with a non-target protein (e.g., a protein unrelated to your intended assay) or leave them uncoated to assess binding to the plastic.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add a blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the wells three times with the wash buffer.

  • Incubate with Conjugate:

    • Add serial dilutions of your DSPE-protein conjugate to the wells. Include a negative control with no conjugate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the wells five times with the wash buffer.

  • Detection:

    • Add a detection antibody that specifically recognizes your protein of interest (e.g., an HRP-conjugated antibody).

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the wells five times with the wash buffer.

  • Substrate Addition and Measurement:

    • Add a suitable substrate for the enzyme-conjugated detection antibody (e.g., TMB for HRP).

    • Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity in the wells is proportional to the amount of non-specific binding.

Visualizations

DSPE_NHS_Reaction_Pathway DSPE_NHS This compound Amine_Reaction Amine Reaction (pH 7.2-8.5) DSPE_NHS->Amine_Reaction Reacts with Hydrolysis Hydrolysis (competing reaction) DSPE_NHS->Hydrolysis Can undergo Protein Protein with Primary Amine (-NH2) Protein->Amine_Reaction Conjugate Stable Amide Bond (DSPE-Protein Conjugate) Amine_Reaction->Conjugate Forms Inactive_DSPE Inactive DSPE (with -COOH group) Hydrolysis->Inactive_DSPE Results in Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Buffer Check Reaction Buffer Start->Check_Buffer Amine_Free Is buffer amine-free? Check_Buffer->Amine_Free Change_Buffer Change to PBS, HEPES, or Bicarbonate Amine_Free->Change_Buffer No Check_pH Check pH Amine_Free->Check_pH Yes Change_Buffer->Check_pH Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No (outside 7.2-8.5) Optimize_Blocking Optimize Blocking Conditions Check_pH->Optimize_Blocking Yes Adjust_pH->Optimize_Blocking Add_Surfactant Add Surfactant to Wash Buffer Optimize_Blocking->Add_Surfactant Increase_Salt Increase Ionic Strength Add_Surfactant->Increase_Salt Purify Purify Conjugate Increase_Salt->Purify Re_evaluate Re-evaluate Non-Specific Binding Purify->Re_evaluate

References

Technical Support Center: DSPE-NHS Conjugated Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of DSPE-NHS conjugated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugated proteins?

A1: The most common purification methods for this compound conjugated proteins are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Dialysis. The choice of method depends on factors such as the size difference between the conjugated and unconjugated protein, the isoelectric point (pI) of the protein, the degree of hydrophobicity, and the desired final purity.[1][2][3]

Q2: How do I remove unconjugated this compound from my protein sample?

A2: Unconjugated this compound can be removed using techniques that separate molecules based on size or other physicochemical properties. Size exclusion chromatography (SEC) is effective at separating the larger protein conjugate from the smaller, unreacted this compound.[1] Dialysis with an appropriate molecular weight cut-off (MWCO) membrane can also be used to remove small molecules like unconjugated this compound.[1]

Q3: What is the optimal pH for the this compound conjugation reaction?

A3: The optimal pH for the reaction between an NHS ester and a primary amine on a protein is typically between 8.3 and 8.5. At a lower pH, the amine group is protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the conjugation yield.

Q4: My protein is in a buffer containing Tris. Can I proceed with the this compound conjugation?

A4: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the primary amines on your protein for reaction with the NHS ester, leading to significantly lower conjugation efficiency. It is essential to perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer before starting the conjugation reaction.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Low Conjugation Yield

Problem: After the purification step, the yield of my this compound conjugated protein is very low.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrolysis of this compound ester The NHS ester is moisture-sensitive and can hydrolyze. Ensure your this compound reagent is stored properly under dry conditions and prepare solutions immediately before use. Perform the conjugation reaction at a slightly basic pH (8.3-8.5) to favor the reaction with the protein's primary amines over hydrolysis.
Suboptimal Molar Ratio An inappropriate molar ratio of this compound to protein can lead to low conjugation. A 5-20 fold molar excess of the NHS ester to the protein is a common starting point. It is recommended to perform a titration to find the optimal ratio for your specific protein.
Presence of Competing Amines Buffers containing primary amines (e.g., Tris, glycine) will compete with your protein for the NHS ester. Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before the reaction.
Low Protein Concentration Low protein concentrations can lead to inefficient conjugation. A typical starting protein concentration is 1-10 mg/mL.
Protein Aggregation

Problem: I am observing precipitation or aggregation of my protein during or after the conjugation/purification process.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Degree of Labeling Excessive modification of the protein surface with hydrophobic DSPE moieties can lead to aggregation. Optimize the this compound to protein molar ratio by performing small-scale pilot reactions with varying ratios to find the optimal condition that minimizes aggregation.
Inappropriate Buffer Conditions The buffer pH and ionic strength can significantly impact protein stability. Ensure the buffer conditions are optimal for your specific protein's stability. Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can help.
Shear Stress Mechanical stress from vigorous vortexing or centrifugation can sometimes induce aggregation. Handle the protein solution gently.
Hydrophobic Interactions The exposed hydrophobic DSPE can lead to intermolecular aggregation. Consider including non-denaturing detergents or other stabilizing additives in your purification buffers.
Inefficient Purification

Problem: I am still detecting unconjugated protein or free this compound in my final sample after purification.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Chromatography Conditions For SEC, ensure the column has the appropriate fractionation range for your protein conjugate and the unconjugated species. For IEX, optimize the pH and salt gradient to achieve good separation based on charge differences. For HIC, adjust the salt concentration in the loading and elution buffers to optimize binding and release from the hydrophobic resin.
Incorrect Dialysis Membrane Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is large enough to allow the free this compound to pass through but small enough to retain your protein conjugate.
Column Overloading Overloading a chromatography column can lead to poor separation. Adhere to the manufacturer's recommended sample load for your specific column.

Experimental Protocols

Size Exclusion Chromatography (SEC) Protocol

This method separates molecules based on their size. The larger DSPE-protein conjugate will elute before the smaller, unconjugated protein and free this compound.

Materials:

  • SEC column with an appropriate fractionation range

  • Chromatography system (e.g., FPLC, HPLC)

  • Running buffer (e.g., PBS, pH 7.4)

  • Sample clarification tools (0.22 µm filter)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of running buffer until a stable baseline is achieved.

  • Sample Preparation: Clarify your conjugation reaction mixture by filtering it through a 0.22 µm filter to remove any precipitates.

  • Sample Injection: Inject the clarified sample onto the column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the running buffer at a constant flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and potentially another wavelength if the this compound or a linker has a distinct absorbance.

  • Analysis: Analyze the collected fractions using SDS-PAGE or other characterization methods to identify the fractions containing the purified conjugate.

Ion-Exchange Chromatography (IEX) Protocol

This technique separates molecules based on their net charge. The conjugation of this compound to a protein can alter its overall charge, allowing for separation from the unconjugated protein.

Materials:

  • Anion or cation exchange column

  • Chromatography system

  • Binding buffer (low ionic strength)

  • Elution buffer (high ionic strength, e.g., binding buffer with 1M NaCl)

Procedure:

  • Column Equilibration: Equilibrate the IEX column with binding buffer.

  • Sample Preparation: Exchange the buffer of your conjugation reaction mixture to the binding buffer using dialysis or a desalting column.

  • Sample Loading: Load the prepared sample onto the column. The DSPE-protein conjugate and unconjugated protein will bind to the resin if they have the appropriate charge.

  • Wash: Wash the column with several column volumes of binding buffer to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing binding and elution buffers) or a step gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the purified DSPE-protein conjugate.

Hydrophobic Interaction Chromatography (HIC) Protocol

HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic DSPE moiety increases the protein's surface hydrophobicity, enabling its separation from the less hydrophobic unconjugated protein.

Materials:

  • HIC column (e.g., phenyl, butyl, or octyl sepharose)

  • Chromatography system

  • Binding buffer (high salt concentration, e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer)

  • Elution buffer (low salt concentration, e.g., phosphate buffer without ammonium sulfate)

Procedure:

  • Column Equilibration: Equilibrate the HIC column with the high-salt binding buffer.

  • Sample Preparation: Add salt to your sample to match the concentration of the binding buffer.

  • Sample Loading: Apply the sample to the equilibrated column. The more hydrophobic DSPE-protein conjugate will bind to the resin.

  • Wash: Wash the column with the binding buffer to remove unbound molecules.

  • Elution: Elute the bound proteins by applying a decreasing salt gradient. The DSPE-protein conjugate will elute as the salt concentration decreases.

  • Fraction Collection and Analysis: Collect and analyze the fractions to identify the purified conjugate.

Dialysis Protocol

Dialysis is a simple method for removing small molecules like unconjugated this compound and for buffer exchange.

Materials:

  • Dialysis membrane tubing or cassette with an appropriate MWCO

  • Large volume of dialysis buffer (e.g., PBS)

  • Stir plate and stir bar

Procedure:

  • Prepare Dialysis Membrane: If using tubing, cut to the desired length and prepare according to the manufacturer's instructions (e.g., by boiling in EDTA and distilled water).

  • Load Sample: Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some space for potential volume increase.

  • Dialysis: Place the sealed dialysis device in a large beaker containing the dialysis buffer (at least 200 times the sample volume). Gently stir the buffer at 4°C.

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Perform at least two to three buffer changes to ensure complete removal of small molecules. The final dialysis can be performed overnight.

  • Recover Sample: Carefully recover the purified protein conjugate from the dialysis device.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Conjugated Proteins

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesBest For
Size Exclusion Chromatography (SEC) Size and hydrodynamic radiusGentle, preserves protein activity; effective for removing small unconjugated molecules.Can lead to sample dilution; limited resolution for molecules of similar size.Separating conjugates from significantly smaller unreacted this compound.
Ion-Exchange Chromatography (IEX) Net surface chargeHigh binding capacity; high resolution.Requires buffer exchange before loading; protein must be stable at the required pH.Separating conjugates with a different net charge from the unconjugated protein.
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicityCan be used directly after high-salt elution steps (e.g., from IEX); often preserves protein structure.High salt concentrations may cause protein precipitation for some proteins.Separating the more hydrophobic conjugate from the unconjugated protein.
Dialysis Size (diffusion across a semi-permeable membrane)Simple, gentle, and inexpensive.Slow process; does not separate conjugated from unconjugated protein if their sizes are similar.Removing small molecules like unconjugated this compound and for buffer exchange.

Visualizations

experimental_workflow cluster_conjugation This compound Conjugation cluster_purification Purification cluster_analysis Analysis protein Protein in Amine-Free Buffer reaction Conjugation Reaction (pH 8.3-8.5) protein->reaction dspe_nhs This compound dspe_nhs->reaction mixture Crude Reaction Mixture reaction->mixture sec Size Exclusion Chromatography mixture->sec Size-based iex Ion-Exchange Chromatography mixture->iex Charge-based hic Hydrophobic Interaction Chromatography mixture->hic Hydrophobicity-based dialysis Dialysis mixture->dialysis Size-based (small molecules) purified_product Purified DSPE-Protein Conjugate sec->purified_product iex->purified_product hic->purified_product dialysis->purified_product analysis Characterization (SDS-PAGE, MS, etc.) purified_product->analysis

Caption: General experimental workflow for this compound protein conjugation and purification.

troubleshooting_workflow start Low Yield of Conjugated Protein check_reaction Check Conjugation Reaction Conditions start->check_reaction check_purification Check Purification Efficiency start->check_purification ph pH optimal (8.3-8.5)? check_reaction->ph aggregation Protein aggregation? check_purification->aggregation buffer Amine-free buffer used? ph->buffer Yes adjust_ph Adjust pH ph->adjust_ph No molar_ratio Molar ratio optimized? buffer->molar_ratio Yes buffer_exchange Perform Buffer Exchange buffer->buffer_exchange No molar_ratio->aggregation Yes optimize_ratio Optimize Molar Ratio molar_ratio->optimize_ratio No aggregation->optimize_ratio Yes optimize_purification Optimize Purification Protocol aggregation->optimize_purification No adjust_ph->buffer buffer_exchange->molar_ratio optimize_ratio->aggregation change_method Consider Alternative Purification Method optimize_purification->change_method

Caption: Troubleshooting workflow for low yield of this compound conjugated protein.

References

avoiding aggregation during DSPE-NHS conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DSPE-NHS Conjugation

Welcome to the technical support center for this compound conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments, with a specific focus on preventing and mitigating aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound conjugation and what is it used for?

A1: this compound refers to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) functionalized with an N-Hydroxysuccinimide (NHS) ester, often via a PEG (polyethylene glycol) linker (DSPE-PEG-NHS). This is a widely used lipid derivative for bioconjugation. The NHS ester group reacts with primary amines (-NH2) on molecules like proteins, peptides, or antibodies to form stable amide bonds.[1][2] This process is commonly used to attach targeting ligands to the surface of liposomes or micelles for targeted drug delivery.[3]

Q2: What are the primary causes of aggregation during this compound conjugation?

A2: Aggregation during this compound conjugation can arise from several factors:

  • Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine conjugation (aminolysis).[4][5] This hydrolysis becomes more rapid as the pH increases, reducing conjugation efficiency and creating reactive intermediates that can lead to aggregation.

  • Suboptimal Reaction Conditions: Using an incorrect buffer pH, high ionic strength, or inappropriate temperature can destabilize the molecule being conjugated (e.g., a protein) or the DSPE-PEG micelles themselves.

  • High Reagent Concentration: Adding the DSPE-PEG-NHS reagent too quickly or at a high concentration can create localized "hot spots" that promote uncontrolled reactions and precipitation.

  • Over-labeling: Attaching too many DSPE-PEG-NHS molecules to a protein can alter its surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.

  • Inherent Instability: The protein or molecule you are labeling may be inherently prone to aggregation, and the conjugation process can exacerbate this instability.

Q3: Why is the pH of the reaction buffer so critical?

A3: The reaction pH represents a critical trade-off. The desired reaction, aminolysis, where the NHS ester reacts with a primary amine, is most efficient at a slightly alkaline pH (7.2-8.5). This is because the primary amine needs to be deprotonated to act as an effective nucleophile. However, the competing hydrolysis reaction also accelerates significantly at higher pH values. For example, the half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6. Therefore, the pH must be carefully optimized to maximize conjugation while minimizing hydrolysis and maintaining the stability of the target molecule.

Q4: Can I use a buffer containing primary amines, like Tris?

A4: No, you should not use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), during the conjugation reaction. These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency. However, Tris or glycine can be useful for quenching the reaction once it is complete. Recommended amine-free buffers include Phosphate Buffered Saline (PBS), HEPES, and borate (B1201080) buffers.

Q5: How can I remove aggregates after the conjugation reaction?

A5: If aggregation has already occurred, several chromatographic techniques can be used for removal.

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating larger aggregates from the desired monomeric conjugate based on size.

  • Ion Exchange Chromatography (IEX): Aggregates often have a different surface charge profile than the monomer, allowing for separation using either cation or anion exchange chromatography.

  • Hydrophobic Interaction Chromatography (HIC): The formation of aggregates can expose more hydrophobic regions. HIC separates molecules based on hydrophobicity and can be very effective at removing aggregates.

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation.

Problem Possible Cause Recommended Solution
Visible Precipitation/Aggregation Immediately Upon Adding DSPE-PEG-NHS Reagent is precipitating from the organic solvent.Ensure the DSPE-PEG-NHS is fully dissolved in a suitable anhydrous organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. Do not exceed 5-10% final volume of the organic solvent.
Localized high concentration of the reagent.Add the dissolved DSPE-PEG-NHS reagent to the protein/molecule solution slowly and with gentle, continuous mixing.
Low Conjugation Efficiency and/or Aggregation Hydrolysis of the NHS ester.Prepare the DSPE-PEG-NHS solution immediately before use. Ensure the reaction pH is not too high (start around pH 7.5-8.0). Consider running the reaction at a lower temperature (4°C) for a longer duration to slow the rate of hydrolysis relative to conjugation.
Incorrect buffer composition.Use an amine-free buffer (e.g., PBS, HEPES) at the appropriate pH. Verify the pH of your buffer immediately before starting the reaction.
Aggregation Occurs Gradually During Incubation Suboptimal molar ratio of reactants.Titrate the molar excess of DSPE-PEG-NHS. While a 5- to 20-fold molar excess is a common starting point, this may be too high for your specific molecule, leading to over-labeling. Try a lower ratio (e.g., 3:1, 5:1).
Instability of the target molecule.Lower the reaction temperature to 4°C and increase the incubation time. Add stabilizing excipients (e.g., arginine, glycerol) to the buffer to help maintain protein solubility.
High protein/molecule concentration.Reduce the concentration of your target molecule. While higher concentrations can improve reaction kinetics, they also increase the risk of aggregation. A range of 1-5 mg/mL is often recommended for proteins.
Product Aggregates After Purification/Buffer Exchange The final storage buffer is not optimal for the conjugate.The properties of your molecule (pI, surface hydrophobicity) have changed after conjugation. Screen for a new optimal storage buffer, which may require a different pH, higher ionic strength, or the inclusion of stabilizing additives.
Concentration-dependent aggregation.Elute the conjugate from the purification column in a larger volume to keep the concentration low. If a high concentration is required, perform a buffer excipient screen to find conditions that promote stability.

Data & Reaction Parameters

Table 1: pH-Dependent Hydrolysis of NHS Esters

The stability of the DSPE-PEG-NHS reagent is highly dependent on pH. The rate of hydrolysis competes directly with the desired conjugation reaction.

pH Temperature Half-life of NHS Ester Implication
7.00-4°C4-5 hoursSlower reaction, but greater stability of the NHS-ester.
8.04°C~1 hourFaster reaction, but significant hydrolysis occurs.
8.5Room Temp~30 minutesVery fast reaction, but hydrolysis dominates quickly.
8.64°C~10 minutesExtremely rapid hydrolysis; conjugation efficiency is severely compromised.
Table 2: Recommended Starting Conditions for this compound Conjugation

These parameters provide a starting point for optimization. The ideal conditions will vary depending on the specific molecule being conjugated.

Parameter Recommended Range Notes
Molar Excess of DSPE-PEG-NHS 5- to 20-foldFor sensitive molecules, start at the lower end of the range to avoid over-labeling and aggregation.
Target Molecule Concentration 1-5 mg/mL (for proteins)Higher concentrations can increase reaction rates but also the risk of aggregation.
Reaction Buffer PBS, HEPES, BorateCrucially, must be amine-free.
Reaction pH 7.2 - 8.5A common starting point is pH 7.5-8.0 to balance reaction efficiency and NHS-ester stability.
Temperature 4°C or Room Temperature4°C for 2-4 hours (or longer) for sensitive molecules. Room temperature for 0.5-2 hours for more robust molecules.
Organic Solvent Anhydrous DMSO or DMFUse to dissolve water-insoluble DSPE-PEG-NHS. Keep final concentration <10%.
Quenching Agent 1 M Tris or GlycineAdd to a final concentration of ~50 mM to stop the reaction.

Experimental Protocols

Protocol 1: General DSPE-PEG-NHS Conjugation to a Protein

This protocol provides a general workflow for conjugating DSPE-PEG-NHS to a protein via primary amines (e.g., lysine (B10760008) residues).

1. Materials Preparation:

  • Protein Solution: Dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the protein concentration to 1-5 mg/mL.

  • DSPE-PEG-NHS Solution: Immediately before use, dissolve the DSPE-PEG-NHS powder in anhydrous DMSO to a concentration of 10-20 mM. DSPE-PEG-NHS is moisture-sensitive and should be stored in a desiccator.

2. Conjugation Reaction:

  • Calculate the required volume of the DSPE-PEG-NHS solution to achieve the desired molar excess (e.g., start with a 10-fold molar excess).

  • While gently stirring the protein solution, add the DSPE-PEG-NHS solution dropwise.

  • Incubate the reaction mixture. Common conditions are 2 hours at room temperature or 4 hours at 4°C. Protect from light if using a fluorescently-tagged lipid.

3. Quenching the Reaction:

  • Add a quenching buffer, such as 1M Tris-HCl (pH 8.0), to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for an additional 15-30 minutes to ensure all unreacted NHS esters are hydrolyzed or quenched.

4. Purification:

  • Remove unreacted DSPE-PEG-NHS, quenched byproducts, and any aggregates.

  • Dialysis: Dialyze the sample against a suitable storage buffer (e.g., PBS, pH 7.4) for at least 8 hours, with at least two buffer changes. This is effective for removing small molecules.

  • Size Exclusion Chromatography (SEC): For more complete removal of aggregates, use an SEC column to separate the conjugated protein from both aggregates and smaller reactants.

5. Characterization:

  • Confirm conjugation and assess purity using techniques like SDS-PAGE (which should show a shift in molecular weight), UV-Vis spectroscopy, and HPLC.

  • Assess the sample for aggregation using Dynamic Light Scattering (DLS) or analytical SEC.

Visualizations

G cluster_0 Reaction Environment (Aqueous Buffer, pH 7.2-8.5) DSPE DSPE-PEG-NHS Conjugate DSPE-PEG-Protein (Stable Amide Bond) DSPE->Conjugate Aminolysis (Desired Reaction) Hydrolyzed DSPE-PEG-COOH (Inactive/Hydrolyzed) DSPE->Hydrolyzed Hydrolysis (Competing Reaction) Protein Protein-NH2 (Target Molecule) Protein->Conjugate H2O H2O (Hydrolysis) H2O->Hydrolyzed FreeNHS Free NHS Conjugate->FreeNHS byproduct Hydrolyzed->FreeNHS byproduct

Caption: Competing reactions in this compound conjugation.

G start Start: Prepare Protein & Reagents add_reagent Add DSPE-PEG-NHS to Protein Solution (Slowly, with mixing) start->add_reagent incubate Incubate (e.g., 2h @ RT or 4h @ 4°C) add_reagent->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (Dialysis or SEC) quench->purify characterize Characterize Product (SDS-PAGE, DLS, HPLC) purify->characterize end End: Pure Conjugate characterize->end

Caption: General experimental workflow for this compound conjugation.

G agg_obs Aggregation Observed? when When does it occur? agg_obs->when Yes no_agg No Aggregation: Proceed to Characterization agg_obs->no_agg No immediate Immediately on reagent addition when->immediate Immediately gradual Gradually during incubation when->gradual Gradually post_purify After purification when->post_purify Post-Purification sol1 Check reagent solubility Add reagent more slowly Lower reagent concentration immediate->sol1 sol2 Lower molar excess Lower temperature (4°C) Check buffer pH Add stabilizers gradual->sol2 sol3 Screen for optimal storage buffer (pH, ionic strength) Keep conjugate dilute post_purify->sol3

Caption: Troubleshooting decision tree for aggregation.

References

impact of buffer choice on DSPE-NHS reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information on the impact of buffer choice on DSPE-NHS reaction kinetics, alongside troubleshooting advice and detailed experimental protocols to optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound reaction with a primary amine?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is a balance between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically between 7.2 and 8.5.[1] For many applications, a pH of 8.3-8.5 is considered optimal.[2] At a lower pH, the primary amine is protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction.[3]

Q2: Which buffers are recommended for this compound conjugation reactions?

Amine-free buffers are essential to avoid competition with the target molecule. Commonly used and recommended buffers include:

  • Phosphate-Buffered Saline (PBS): A common choice, especially for pH-sensitive proteins, typically used at pH 7.2-7.5.[4] Reactions in PBS may be slower, requiring longer incubation times.

  • Sodium Bicarbonate Buffer: Often recommended at a concentration of 0.1 M with a pH of 8.3-8.5.[2]

  • Borate Buffer: Can be used, but typically results in a basic pH.

  • HEPES Buffer: Another suitable amine-free buffer option.

Q3: Are there any buffers that should be avoided?

Yes. Buffers containing primary amines will compete with the target molecule for reaction with the this compound ester, leading to lower conjugation efficiency. Buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

However, these buffers can be useful for quenching the reaction once it is complete.

Q4: My this compound is not dissolving in the aqueous reaction buffer. What should I do?

This compound and other non-sulfonated NHS esters can have poor water solubility. In such cases, the this compound should first be dissolved in a small amount of a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is crucial to use high-quality, amine-free solvents.

Q5: How does temperature affect the this compound reaction?

This compound conjugation reactions are typically performed at room temperature (20-25°C) or at 4°C. Lowering the temperature to 4°C can be beneficial for sensitive proteins and can also slow down the rate of hydrolysis of the NHS ester, which may be advantageous for improving the yield of the desired conjugate, although it may require a longer reaction time.

Data Presentation

The stability of the this compound ester is highly dependent on the pH of the buffer due to the competing hydrolysis reaction. The following tables summarize the quantitative data on the effect of pH on NHS ester stability and reaction kinetics.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.0Room Temperature1 hour
8.5Room Temperature~30 minutes
8.6410 minutes
9.0Room Temperature<10 minutes

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Experimental Protocols

The following are generalized protocols for this compound ester coupling reactions. It is recommended to optimize the conditions for each specific application.

Protocol 1: General Protein Labeling with this compound

Materials:

  • Protein of interest in an appropriate amine-free buffer (e.g., PBS)

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Remove the unreacted this compound and byproducts by dialysis or using a desalting column.

Protocol 2: Post-Insertion Method for Liposome Functionalization

This method is used to conjugate a ligand (e.g., an antibody) to a pre-formed liposome.

Materials:

Procedure:

  • Prepare DSPE-PEG-NHS Film: Dissolve the DSPE-PEG-NHS in chloroform or methylene chloride in a round-bottom flask.

  • Dry the Lipid Film: Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Hydration and Conjugation: Immediately add the ligand solution in PBS (pH 7.4) to the dried lipid film. The molar ratio of ligand to DSPE-PEG-NHS should be optimized, a starting point is a 1:2 molar ratio.

  • Micelle Formation: Sonicate the mixture in a bath sonicator for approximately 5 minutes to form micelles.

  • Incubation: Incubate the solution at room temperature for 4-6 hours.

  • Post-Insertion: Co-incubate the micellar dispersion with the pre-formed liposomes at 60°C for 30-60 minutes.

  • Purification: Remove the non-conjugated ligand and other reagents by dialysis or size-exclusion chromatography.

Mandatory Visualization

DSPE_NHS_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5) mix Add this compound to Protein Solution prep_protein->mix prep_dspe Dissolve this compound in Anhydrous DMSO/DMF prep_dspe->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate quench Quench Reaction (Optional, Tris/Glycine) incubate->quench purify Purify Conjugate (Dialysis/SEC) quench->purify final_product Purified DSPE-Conjugate purify->final_product

Caption: General workflow for the conjugation of a protein with this compound.

Troubleshooting_Low_Yield cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_protein Protein Issues start Low Conjugation Yield check_reagent This compound Reagent Fresh & Properly Stored? start->check_reagent check_ph Buffer pH Correct (8.3-8.5)? start->check_ph check_purity Protein Purity High? start->check_purity check_solvent Solvent (DMSO/DMF) Anhydrous & Amine-Free? check_reagent->check_solvent Yes solution Optimize Conditions & Use Fresh Reagents check_reagent->solution No check_solvent->solution Yes check_solvent->solution No check_buffer Buffer Amine-Free? check_ph->check_buffer Yes check_ph->solution No check_conc Sufficient Reactant Concentration? check_buffer->check_conc Yes check_buffer->solution No check_conc->solution Yes check_conc->solution No check_amines Sufficient Accessible Primary Amines? check_purity->check_amines Yes check_purity->solution No check_amines->solution Yes check_amines->solution No

Caption: Troubleshooting decision tree for low this compound conjugation yield.

References

quality control assays for DSPE-NHS functionalized nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive quality control assays, troubleshooting advice, and frequently asked questions for DSPE-NHS functionalized nanoparticles.

Section 1: Physicochemical Characterization

The foundational step in quality control is the characterization of the nanoparticle's physical properties. These parameters are critical as they influence the biological fate, stability, and efficacy of the final product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical physicochemical parameters to measure for this compound functionalized nanoparticles? A1: The most critical parameters are particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential.[1] Particle size affects the in vivo distribution and cellular uptake, PDI indicates the uniformity of the particle population, and zeta potential is a key indicator of colloidal stability.[1][2]

Q2: What is a typical acceptable range for PDI? A2: A Polydispersity Index (PDI) below 0.10 indicates a narrow and uniform particle size distribution, which is generally considered ideal for nanoparticle formulations.[3] Values up to 0.3 are often acceptable, but higher values suggest an inconsistent or aggregated sample.

Q3: Why is zeta potential important for stability? A3: Zeta potential measures the surface charge of the nanoparticles. A high absolute zeta potential (greater than ±20-30 mV) indicates strong electrostatic repulsion between particles, which prevents aggregation and enhances the stability of the colloidal suspension.

Troubleshooting Guide: Size and PDI Measurements

Q: My DLS results show a very high PDI (>0.5) and multiple size peaks. What could be the cause? A: This issue commonly points to sample aggregation or contamination.

  • Aggregation: The nanoparticle concentration may be too high, leading to inter-particle interactions. Try diluting the sample with the same filtered dispersant.

  • Contamination: The dispersant or sample may be contaminated with dust or other particulates. Always filter the dispersant (e.g., with a 0.22 µm syringe filter) before preparing your sample.

  • Instability: The NHS-ester groups can hydrolyze, especially in aqueous buffers, which may alter surface properties and lead to aggregation. Perform measurements promptly after sample preparation.

// Nodes start [label="High PDI or Multiple Peaks\nin DLS Measurement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conc [label="Is Nanoparticle\nConcentration Too High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dilute [label="Dilute Sample with\nFiltered Dispersant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; remeasure1 [label="Re-measure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_filt [label="Was Dispersant Filtered\n(e.g., 0.22 µm)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="Filter Dispersant and\nPrepare New Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; remeasure2 [label="Re-measure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_stability [label="Is Sample Degrading\n(e.g., NHS Hydrolysis)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; fresh_sample [label="Prepare Fresh Sample\nand Measure Immediately", fillcolor="#4285F4", fontcolor="#FFFFFF"]; remeasure3 [label="Re-measure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_issue [label="Issue Persists:\nConsider Advanced\nCharacterization (e.g., TEM)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_conc; check_conc -> dilute [label="Yes"]; dilute -> remeasure1; check_conc -> check_filt [label="No"]; check_filt -> filter [label="No"]; filter -> remeasure2; check_filt -> check_stability [label="Yes"]; check_stability -> fresh_sample [label="Yes"]; fresh_sample -> remeasure3; check_stability -> end_issue [label="No"];

// Invisible edges for alignment remeasure1 -> check_filt [style=invis]; remeasure2 -> check_stability [style=invis]; remeasure3 -> end_issue [style=invis]; } } Caption: Troubleshooting workflow for inconsistent DLS results.

Experimental Protocols

Protocol 1: Particle Size and Zeta Potential Measurement

  • Sample Preparation:

    • Disperse the this compound functionalized nanoparticles in a low ionic strength medium, such as 10 mM NaCl, to an optimal concentration (typically 0.1-1.0 mg/mL). The dispersant should be filtered through a 0.2 µm or smaller filter before use.

    • Ensure the sample is well-suspended; sonication can be used if necessary to break up loose agglomerates.

  • Instrument Setup (Example for Malvern Zetasizer):

    • Size Measurement (DLS):

      • Set the material refractive index (e.g., ~1.45 for lipidic particles) and dispersant properties (e.g., water: refractive index 1.330, viscosity ~0.8872 mPa·s at 25°C).

      • Equilibrate the sample at 25°C for at least 120 seconds.

      • Perform at least three consecutive measurements to ensure reproducibility.

    • Zeta Potential Measurement (ELS):

      • Load the sample into a clear disposable zeta cell, ensuring no air bubbles are trapped. A minimum volume of 750 µL is often required.

      • Use the same dispersant settings as for the size measurement. The Smoluchowski model approximation is typically appropriate for aqueous media.

      • Measure the sample pH, as zeta potential is pH-dependent.

  • Data Analysis:

    • For size, report the intensity-weighted average diameter (Z-Ave) and the Polydispersity Index (PDI).

    • For zeta potential, report the mean value and standard deviation.

ParameterTypical Value RangeSignificance
Average Particle Size (nm) 50 - 200 nmInfluences circulation time and cellular uptake
Polydispersity Index (PDI) < 0.3 (ideally < 0.1)Indicates size distribution homogeneity
Zeta Potential (mV) > |20 mV|Predicts colloidal stability via particle repulsion
Caption: Typical physicochemical parameters for DSPE-based nanoparticles.

Section 2: Functionalization and Conjugation Efficiency

The primary function of the NHS ester on the nanoparticle surface is to covalently bind to primary amines on ligands such as antibodies, peptides, or proteins. Verifying the success of this conjugation is a critical quality control step.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my antibody (or other amine-ligand) has successfully conjugated to the this compound nanoparticles? A1: Successful conjugation can be confirmed by several methods:

  • Size and Zeta Potential Shift: A successful conjugation will typically result in an increase in particle size and a change in zeta potential, reflecting the properties of the newly attached molecule.

  • Gel Electrophoresis: Conjugated nanoparticles will exhibit different mobility on an agarose (B213101) or SDS-PAGE gel compared to unconjugated nanoparticles.

  • Quantification of Ligand: Use a protein quantification assay (like a BCA assay) to measure the amount of protein bound to the nanoparticles.

Q2: The NHS-ester is sensitive to hydrolysis. How can I maximize my conjugation efficiency? A2: NHS esters are susceptible to hydrolysis in aqueous environments, especially at neutral to high pH.

  • pH Control: The reaction with primary amines is most efficient at a pH of 8-9. However, to balance reactivity and stability, a pH of 7.4-8.0 is often used.

  • Fresh Reagents: Use DSPE-PEG-NHS immediately after hydration or dissolution. If using a stock solution, ensure it is stored under appropriate conditions (e.g., -20°C) and avoid multiple freeze-thaw cycles.

  • Reaction Time: While the reaction can be fast, an overnight incubation at 4°C is sometimes used to ensure completion. However, prolonged reaction times can also lead to more hydrolysis. Optimization is key.

// Nodes NP_NHS [label="Nanoparticle-DSPE-PEG-NHS\n(Amine-Reactive)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Ligand_NH2 [label="Ligand-NH2\n(e.g., Antibody, Peptide)", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; Reaction [label="Reaction\n(pH 7.4-8.5)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugate [label="Nanoparticle-Ligand Conjugate\n(Stable Amide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; SideReaction [label="Hydrolysis\n(H2O, pH > 7)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Inactive_NP [label="Inactive Nanoparticle\n(Carboxylate)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Main Pathway {rank=same; NP_NHS; Ligand_NH2;} NP_NHS -> Reaction; Ligand_NH2 -> Reaction; Reaction -> Conjugate [label="Successful\nConjugation"];

// Side Pathway NP_NHS -> SideReaction [label="Competing\nReaction"]; SideReaction -> Inactive_NP; } } Caption: Reaction pathway for conjugating an amine-ligand to a this compound nanoparticle.

Troubleshooting Guide: Low Conjugation Efficiency

Q: I'm getting very low or no conjugation of my protein to the nanoparticles. What should I check? A: Low conjugation efficiency is a common problem that can be traced to several factors.

  • NHS Hydrolysis: This is the most common culprit. Ensure DSPE-PEG-NHS is used immediately after being prepared in buffer. In an optimized post-insertion method, the antibody can be added directly to the dried DSPE-PEG-NHS film to minimize hydrolysis before the reaction.

  • Incorrect pH: The buffer pH must be optimal for the reaction. Amine-NHS coupling is inefficient at acidic pH. The ideal range is typically pH 7.2-8.5.

  • Inactive Protein: Ensure the primary amines on your protein or ligand are available and not sterically hindered. Check for protein aggregation or denaturation.

  • Insufficient Mixing/Ratio: Optimize the molar ratio of ligand to nanoparticles. Insufficient ligand will lead to low surface coverage.

  • Blocking Agents: Ensure there are no primary amine-containing molecules in your buffer (e.g., Tris buffer), as they will compete with your ligand for reaction with the NHS groups.

Experimental Protocols

Protocol 2: Quantification of Conjugated Antibody via BCA Assay

This protocol quantifies the conjugated antibody by measuring the amount of unbound antibody remaining in the supernatant after the reaction.

  • Conjugation Reaction:

    • Incubate a known concentration of antibody with the this compound nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) for a set time (e.g., 2 hours at room temperature or overnight at 4°C).

  • Separation of Nanoparticles:

    • Separate the antibody-conjugated nanoparticles from the solution containing unbound antibody. This can be done via ultracentrifugation or size exclusion chromatography (SEC).

  • Quantification:

    • Carefully collect the supernatant (or fractions from SEC) containing the unbound antibody.

    • Use a standard BCA Protein Assay kit to measure the concentration of antibody in the supernatant. Follow the manufacturer's instructions.

  • Calculation:

    • Conjugation Efficiency (%) = [(Initial Antibody Amount - Unbound Antibody Amount) / Initial Antibody Amount] x 100

Section 3: Purity and Safety Assays

For any nanoparticle formulation intended for biological applications, ensuring purity and safety is paramount. This involves testing for biological contaminants like endotoxins and ensuring sterility.

Frequently Asked Questions (FAQs)

Q1: Why is endotoxin (B1171834) testing necessary for nanoparticle formulations? A1: Endotoxins are components of Gram-negative bacteria membranes that can cause severe pyrogenic reactions, shock, and even death if administered in pharmaceutical products. Regulatory bodies like the FDA set strict limits on allowable endotoxin levels in injectable products.

Q2: Can nanoparticles interfere with standard endotoxin tests? A2: Yes, nanoparticle interference is a significant challenge. Nanoparticles can inhibit or enhance the Limulus Amebocyte Lysate (LAL) assay reaction, leading to an underestimation or overestimation of endotoxin levels, respectively. It is crucial to perform inhibition/enhancement controls for your specific nanoparticle formulation.

Q3: What is the best way to sterilize my this compound nanoparticle formulation? A3: The choice of sterilization method depends on the nanoparticle's stability.

  • Sterile Filtration: Using a 0.22 µm filter is often the preferred method for heat-sensitive materials as it is effective at removing microbial contamination without significantly altering nanoparticle size or PDI.

  • Autoclaving (Steam Sterilization): This method is generally not suitable for lipid-based nanoparticles as the high temperatures can cause degradation, aggregation, or changes in morphology.

  • Gamma Irradiation: This can also alter the physicochemical properties of nanoparticles and is typically less favored than sterile filtration for these formulations.

Troubleshooting Guide: Endotoxin Testing

Q: My LAL assay results are inconsistent or show inhibition. How can I get an accurate reading? A: Nanoparticle interference is likely the cause.

  • Dilution: The simplest way to overcome interference is to dilute the nanoparticle sample. The goal is to dilute the interfering substance to a point where it no longer affects the assay, while the endotoxin concentration remains detectable.

  • Assay Type: Some LAL assay formats are less prone to interference than others. For optically dense or colored nanoparticles, a kinetic turbidimetric or chromogenic assay might be affected. In such cases, a gel-clot method might be more suitable, though it is less quantitative.

  • Sample Pre-treatment: In some cases, centrifuging the nanoparticles and testing the supernatant can provide a more accurate measure of endotoxin in the solution, as a majority of the endotoxin may remain in the liquid phase rather than bound to the particle surface.

// Nodes start [label="Start: Endotoxin Testing of\nNanoparticle Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_controls [label="Prepare Positive & Negative Controls\nand Inhibition/Enhancement Control (IEC)\n(Sample spiked with known endotoxin)", fillcolor="#F1F3F4", fontcolor="#202124"]; run_assay [label="Perform LAL Assay\n(e.g., Kinetic Turbidimetric)", fillcolor="#FBBC05", fontcolor="#202124"]; check_iec [label="Is IEC Recovery within\nAcceptable Range (e.g., 50-200%)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; valid_result [label="Result is Valid\nCalculate Endotoxin Units (EU/mL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; invalid_result [label="Result is Invalid:\nInterference Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot Interference:\nDilute sample and re-test.\nConsider alternative assay format.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> prep_controls; prep_controls -> run_assay; run_assay -> check_iec; check_iec -> valid_result [label="Yes"]; check_iec -> invalid_result [label="No"]; invalid_result -> troubleshoot; troubleshoot -> run_assay [style=dashed, label="Re-run"]; } } Caption: Workflow for LAL endotoxin testing, including interference controls.

Experimental Protocols

Protocol 3: Kinetic Turbidimetric LAL Assay for Endotoxin Detection

This protocol provides a general outline for a quantitative endotoxin test.

  • Aseptic Technique: All materials (glass tubes, pipette tips) must be pyrogen-free. Work in a laminar flow hood to prevent contamination.

  • Reagent Preparation: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water according to the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve by making serial dilutions of the CSE in LAL Reagent Water to cover the desired range (e.g., 50 to 0.005 EU/mL).

  • Sample Preparation:

    • Prepare several dilutions of your nanoparticle sample in LAL Reagent Water.

    • Prepare an Inhibition/Enhancement Control (IEC) by spiking a replicate of your sample dilution with a known concentration of CSE (typically the midpoint of the standard curve).

  • Assay Procedure:

    • Using a repeating pipette, add 100 µL of LAL reagent to each pyrogen-free glass tube.

    • Add 100 µL of each standard, sample dilution, IEC, and negative control (LAL Reagent Water) to the tubes.

    • Vortex each tube briefly and place it in the incubating plate reader (e.g., PyrosKinetix).

  • Data Analysis: The instrument software will monitor the change in optical density over time. The time it takes to reach a specific absorbance (onset time) is inversely proportional to the endotoxin concentration. The sample's endotoxin level is calculated from the standard curve. The result is only valid if the recovery in the IEC sample is within the acceptable range (e.g., 50-200%).

LAL Assay TypePrincipleSensitivityNotes
Gel-Clot Endotoxin causes gel formation in the lysate.Low (~0.03 EU/mL)Qualitative or semi-quantitative; less prone to color interference.
Turbidimetric Measures the increase in turbidity as the clot forms.High (~0.005 EU/mL)Quantitative; can be affected by sample turbidity or color.
Chromogenic Measures color change from a chromogenic substrate.High (~0.005 EU/mL)Quantitative; can be affected by sample color that absorbs at the measurement wavelength (e.g., 405 nm).
Caption: Comparison of common Limulus Amebocyte Lysate (LAL) assay formats.

References

Validation & Comparative

A Head-to-Head Battle for Bioconjugation: DSPE-NHS vs. EDC/NHS in Protein Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of proteins to surfaces like nanoparticles and liposomes is a critical step in creating targeted drug delivery systems, diagnostic agents, and advanced biomaterials. The choice of conjugation chemistry is paramount to the success of these endeavors, directly impacting the efficiency of the reaction, the stability of the final product, and the biological activity of the conjugated protein. This guide provides an in-depth, objective comparison of two widely used methods: the pre-activated 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N'-hydroxysuccinimide (DSPE-NHS) method and the in situ activation method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

At the heart of this comparison lies the fundamental difference in their approach to forming a stable amide bond between a surface and a protein. This compound provides a ready-to-use, amine-reactive surface, simplifying the conjugation process. In contrast, the EDC/NHS system offers a versatile, zero-length crosslinking approach where carboxyl groups on a surface are activated in situ to react with primary amines on the protein.

Mechanism of Action: A Tale of Two Chemistries

The efficiency and outcome of any conjugation reaction are dictated by its underlying chemical mechanism. This compound and EDC/NHS employ distinct pathways to achieve the same goal: a stable amide linkage.

This compound: The Direct Approach

This compound is a phospholipid derivative that is pre-activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester is highly reactive towards primary amines, such as the lysine (B10760008) residues and the N-terminus of proteins. The conjugation process is a straightforward, one-step nucleophilic substitution reaction. The primary amine on the protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group.[1][2] This method is particularly popular for modifying the surface of liposomes and other lipid-based nanoparticles.[2]

EDC/NHS Chemistry: The Two-Step Activation

EDC/NHS chemistry is a versatile method for conjugating proteins to surfaces containing carboxyl groups.[3] It is a "zero-length" crosslinking method, meaning no additional spacer arm is introduced between the conjugated molecules.[3] The reaction proceeds in two key steps:

  • Activation of Carboxyl Groups: EDC reacts with a carboxyl group on the surface to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable Intermediate and Amine Reaction: This unstable intermediate can react directly with a primary amine on the protein. However, to improve efficiency and stability, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the protein to form a stable amide bond, releasing the NHS molecule.

Visualizing the Conjugation Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for both methods.

DSPE_NHS_Mechanism cluster_reactants Reactants cluster_product Product DSPE_NHS DSPE-PEG-NHS Conjugate DSPE-PEG-Protein (Amide Bond) DSPE_NHS->Conjugate Nucleophilic Attack (pH 7-9) Protein_Amine Protein-NH₂ Protein_Amine->Conjugate NHS NHS

This compound Conjugation Mechanism.

EDC_NHS_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Stabilization & Conjugation Surface_COOH Surface-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Surface_COOH->O_Acylisourea EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester Intermediate (Semi-Stable) O_Acylisourea->NHS_Ester pH 4.5-7.2 NHS_reagent NHS NHS_reagent->NHS_Ester Conjugate Surface-Protein (Amide Bond) NHS_Ester->Conjugate pH 7-8 Protein_Amine Protein-NH₂ Protein_Amine->Conjugate

EDC/NHS Conjugation Mechanism.

Experimental_Workflow cluster_DSPE This compound Method cluster_EDC EDC/NHS Method D1 Prepare liposomes/ nanoparticles with DSPE-PEG-NHS D2 Add protein solution (pH 7-9) D1->D2 D3 Incubate (e.g., 2h at RT) D2->D3 D4 Quench reaction (optional, e.g., Tris buffer) D3->D4 D5 Purify conjugate D4->D5 E1 Prepare carboxylated liposomes/nanoparticles E2 Activate with EDC/NHS (pH 4.5-7.2) E1->E2 E3 Remove excess EDC/NHS (optional) E2->E3 E4 Add protein solution (adjust pH to 7-8) E3->E4 E5 Incubate (e.g., 2h at RT) E4->E5 E6 Quench reaction (e.g., hydroxylamine) E5->E6 E7 Purify conjugate E6->E7

Comparison of Experimental Workflows.

Performance Showdown: A Quantitative Comparison

FeatureThis compoundEDC/NHS
Typical Conjugation Yield Can achieve high conjugation densities. For example, an optimized post-insertion method for anti-CD133 antibodies onto Doxil liposomes resulted in approximately 15 antibody molecules per liposome (B1194612).Variable, often cited as having lower efficiency due to the hydrolysis of intermediates. However, yields can be significant. For instance, conjugation of ssDNA using an EDC-based method yielded 68.3 ± 2.2%.
Reaction Steps One-step reaction with the protein.Two-step process: activation of carboxyls followed by reaction with the protein.
Reaction pH Optimal at pH 7-9 for the reaction with primary amines.Activation is most efficient at pH 4.5-7.2, while the amine coupling step is optimal at pH 7-8.
Reagent Stability The NHS ester on DSPE-PEG is susceptible to hydrolysis, especially at higher pH.The O-acylisourea intermediate is highly unstable in aqueous solutions. The NHS ester intermediate is more stable but still prone to hydrolysis.
Potential for Side Reactions Lower potential for protein cross-linking as the protein is not exposed to activating agents.Risk of protein-protein cross-linking if the protein also contains exposed carboxyl groups and is present during the EDC activation step. A two-step protocol where excess EDC/NHS is removed before adding the protein can mitigate this.
Versatility Primarily used for modifying lipid-based systems like liposomes and lipid nanoparticles where DSPE can be incorporated.Highly versatile and can be used to conjugate proteins to a wide range of carboxylated surfaces, including nanoparticles, beads, and sensor chips.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for protein conjugation using this compound and EDC/NHS. It is crucial to optimize these protocols for your specific application.

DSPE-PEG-NHS Post-Insertion Method for Liposome Conjugation

This protocol is adapted from a method for conjugating antibodies to pre-formed liposomes.

Materials:

  • Pre-formed liposomes

  • DSPE-PEG-NHS

  • Protein to be conjugated

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glycine (B1666218) solution (for quenching)

  • Dialysis cassette or size-exclusion chromatography column for purification

Procedure:

  • Dissolve DSPE-PEG-NHS in chloroform in a round-bottom flask.

  • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film.

  • Immediately add the protein solution in PBS (pH 7.4) to the dried lipid film. The molar ratio of DSPE-PEG-NHS to protein should be optimized, but a starting point could be a 6:1 molar ratio of micelle-forming lipid to antibody.

  • Sonicate the mixture for 5 minutes in a bath sonicator to form micelles.

  • Incubate the solution for 4 hours at room temperature with gentle stirring.

  • To quench the reaction, add a glycine solution to a final concentration of 10-50 mM.

  • The DSPE-PEG-protein conjugate is then incubated with pre-formed liposomes at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 1-2 hours to allow for the insertion of the lipid-protein conjugate into the liposome bilayer.

  • Purify the immunoliposomes by removing unconjugated protein using dialysis or size-exclusion chromatography.

Two-Step EDC/NHS Protocol for Protein Conjugation to Carboxylated Surfaces

This protocol is a general procedure for conjugating a protein to a carboxylated surface, such as nanoparticles or beads.

Materials:

  • Carboxylated nanoparticles/beads

  • Protein to be conjugated

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Hydroxylamine pH 8.5 or 1 M Tris-HCl pH 8.5

  • Wash Buffer: PBS

  • Size-exclusion chromatography column or centrifugation for purification

Procedure:

  • Wash the carboxylated nanoparticles/beads with Activation Buffer to remove any preservatives.

  • Resuspend the particles in Activation Buffer.

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. A typical starting concentration is 2 mM EDC and 5 mM NHS.

  • Add the EDC and NHS/Sulfo-NHS solutions to the particle suspension and incubate for 15-30 minutes at room temperature with gentle mixing.

  • Wash the activated particles with ice-cold Activation Buffer or Coupling Buffer to remove excess EDC and NHS. This can be done by centrifugation and resuspension.

  • Immediately resuspend the activated particles in Coupling Buffer.

  • Add the protein to be conjugated to the activated particle suspension. The amount of protein should be optimized.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to deactivate any remaining NHS esters.

  • Wash the conjugated particles with Wash Buffer to remove unconjugated protein and quenching reagents. Purification can be achieved through repeated centrifugation and resuspension or by size-exclusion chromatography.

Conclusion: Selecting the Right Tool for the Job

Both this compound and EDC/NHS are powerful and effective methods for protein conjugation, each with its own set of advantages and disadvantages.

This compound is the method of choice for a more straightforward, one-step conjugation to lipid-based systems, offering a potentially higher degree of control over the orientation of the conjugated protein and minimizing the risk of protein cross-linking. The pre-activated nature of this compound simplifies the workflow, though the stability of the NHS ester requires careful handling.

EDC/NHS chemistry , on the other hand, provides unparalleled versatility for a wide range of carboxylated surfaces. While the two-step process requires more careful control of pH and carries a higher risk of side reactions if not performed correctly, it remains a robust and widely used method for creating stable protein bioconjugates.

The ultimate decision between this compound and EDC/NHS will depend on the specific application, the nature of the protein and the surface to be conjugated, and the desired level of control over the conjugation process. By understanding the underlying chemistry, performance characteristics, and experimental protocols of each method, researchers can make an informed choice to achieve their desired bioconjugation outcomes.

References

A Comparative Guide to DSPE-NHS and Other Lipid Crosslinkers for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of drug delivery and bioconjugation, the functionalization of lipid nanoparticles, particularly liposomes, is paramount for achieving targeted therapies and diagnostic precision. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-PEG-NHS) has long been a staple for anchoring targeting ligands to lipid surfaces. However, a range of alternative lipid crosslinkers with distinct chemistries have emerged, offering researchers a diverse toolkit for nanoparticle modification. This guide provides an objective comparison of DSPE-NHS with other prominent lipid crosslinkers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal conjugation strategy.

Overview of this compound Chemistry

This compound is a phospholipid derivative that features a saturated 18-carbon lipid tail (distearoyl), a polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester headgroup.[1][2] The DSPE portion readily incorporates into the lipid bilayer of liposomes and other lipid-based nanoparticles. The PEG spacer enhances water solubility, increases circulation time by reducing opsonization, and provides a flexible linker to the reactive headgroup.[3] The terminal NHS ester is highly reactive towards primary amines, such as the lysine (B10760008) residues found in proteins and peptides, forming a stable and covalent amide bond. This reaction typically proceeds efficiently at a slightly alkaline pH (7.2-8.5).

Comparison of Key Lipid Crosslinking Chemistries

The choice of a lipid crosslinker significantly impacts the efficiency, stability, and functionality of the final bioconjugate. Below is a comparative analysis of this compound and its primary alternatives.

FeatureThis compoundDSPE-PEG-MaleimideClick Chemistry (e.g., DSPE-PEG-Azide/Alkyne)DSPE-PEG-COOH (with EDC/NHS)
Reactive Group N-Hydroxysuccinimide (NHS) EsterMaleimide (B117702)Azide (B81097) or AlkyneCarboxylic Acid
Target Functional Group Primary Amines (-NH2)Thiols/Sulfhydryls (-SH)Alkynes or AzidesPrimary Amines (-NH2)
Reaction pH 7.2 - 8.56.5 - 7.5Mild, near neutral4.5 - 7.5
Linkage Formed AmideThioetherTriazoleAmide
Reaction Speed FastVery FastVery Fast (especially copper-catalyzed)Slower (two-step reaction)
Specificity High for primary aminesHigh for thiolsVery High (Bioorthogonal)Can have side reactions
Stability of Linkage Very StableStable, but potential for maleimide ring opening at high pHHighly StableVery Stable
Common Applications Antibody, protein, and peptide conjugationAntibody fragment (Fab'), peptide, and small molecule conjugationVersatile for a wide range of molecules, including those without natural amine or thiol groupsProtein and peptide conjugation
Key Advantages Well-established chemistry, readily available reagents.Highly specific for thiols, which are less abundant than amines in proteins, allowing for more site-specific conjugation.Bioorthogonal nature prevents side reactions with biological components. High efficiency and reaction speed.Utilizes a common functional group (carboxyl) and allows for controlled activation.
Key Disadvantages NHS esters can hydrolyze in aqueous solutions, especially at higher pH, which can reduce conjugation efficiency. Lysine residues can be numerous on a protein surface, leading to heterogeneous conjugation.Maleimides can react with other nucleophiles at higher pH and can undergo hydrolysis. Requires the presence or introduction of a free thiol group.Copper catalyst used in CuAAC can be toxic to cells, though copper-free click chemistry is an alternative. Requires introduction of azide or alkyne handles.Two-step process with EDC/NHS can be less efficient and may lead to side reactions if not carefully controlled.

Experimental Data Summary

A study comparing the efficiency of siRNA delivery to SMMC-7721 cells using immunoliposomes functionalized with anti-EGFR Fab' fragments via either DSPE-PEG-Maleimide or DSPE-PEG-COOH linkers found that the maleimide-based conjugation resulted in significantly higher gene silencing. At a 250 nM siRNA concentration, liposomes prepared with DSPE-PEG-Maleimide achieved over 50% gene silencing, whereas those with DSPE-PEG-COOH showed lower efficiency. When the siRNA concentration was increased to 500 nM, the silencing efficiency for the maleimide-linked liposomes reached approximately 80%, compared to about 32% for the carboxyl-linked ones. This suggests that the maleimide-thiol coupling provided a more efficient and stable conjugation for this specific application.

Another study highlighted the enhanced cellular uptake of maleimide-functionalized liposomes. Compared to unmodified liposomes, those modified with a maleimide group were taken up by 4T1 cells to a significantly greater extent. In vivo imaging also demonstrated that the retention time of maleimide-modified liposomes at the tumor site was significantly longer than that of unmodified liposomes.

Click chemistry has been shown to provide excellent coupling yields for attaching ligands to the surface of preformed liposomes without causing vesicle leakage. This method is highly chemoselective and can be performed under mild experimental conditions in aqueous media.

Experimental Workflows and Methodologies

This compound Conjugation Workflow

The following diagram illustrates a typical workflow for conjugating a protein to a liposome (B1194612) using this compound.

G cluster_0 Liposome Preparation cluster_1 Protein Preparation cluster_2 Conjugation cluster_3 Purification liposome_prep Prepare liposomes containing DSPE-PEG-NHS via thin-film hydration and extrusion conjugation Mix liposomes and protein. Incubate for 2-4 hours at room temperature. liposome_prep->conjugation Post-insertion or co-incubation protein_prep Dissolve protein in amine-free buffer (e.g., PBS, pH 7.4-8.0) protein_prep->conjugation purification Remove unconjugated protein via size exclusion chromatography or dialysis conjugation->purification

This compound conjugation workflow.

Detailed Protocol for this compound Conjugation:

  • Liposome Formulation: Prepare liposomes incorporating DSPE-PEG-NHS using a standard method such as thin-film hydration followed by extrusion. A typical molar ratio of DSPE-PEG-NHS in the lipid mixture is 1-5 mol%.

  • Buffer Preparation: Prepare a conjugation buffer that is free of primary amines, such as phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS), adjusted to a pH between 7.2 and 8.5.

  • Conjugation Reaction: Mix the prepared liposomes with the amine-containing molecule (e.g., protein, peptide) in the conjugation buffer. The molar ratio of the NHS ester to the amine can vary but is typically in the range of 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench any unreacted NHS esters by adding an excess of a primary amine-containing molecule, such as Tris or glycine.

  • Purification: Remove unconjugated molecules and byproducts using size exclusion chromatography (SEC) or dialysis.

DSPE-PEG-Maleimide Conjugation Workflow

The workflow for maleimide-based conjugation is similar, with the key difference being the target functional group.

G cluster_0 Liposome Preparation cluster_1 Ligand Preparation cluster_2 Conjugation cluster_3 Purification liposome_prep Prepare liposomes containing DSPE-PEG-Maleimide conjugation Mix liposomes and ligand in a buffer at pH 6.5-7.5. Incubate for 1-2 hours at RT. liposome_prep->conjugation ligand_prep Prepare thiol-containing ligand. If necessary, reduce disulfide bonds using TCEP or DTT. ligand_prep->conjugation purification Purify conjugated liposomes using SEC or dialysis. conjugation->purification

DSPE-PEG-Maleimide conjugation workflow.

Detailed Protocol for DSPE-PEG-Maleimide Conjugation:

  • Liposome Formulation: Prepare liposomes containing DSPE-PEG-Maleimide as described for the NHS counterpart.

  • Ligand Preparation: Ensure the molecule to be conjugated has a free thiol group. If the thiol is in a disulfide bond, it may need to be reduced using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol), followed by removal of the reducing agent.

  • Buffer Preparation: Use a buffer with a pH between 6.5 and 7.5, such as PBS or HEPES.

  • Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiol-containing molecule. A slight molar excess of the maleimide group is often used.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature.

  • Quenching (Optional): Unreacted maleimide groups can be quenched by adding a small molecule thiol, such as cysteine.

  • Purification: Purify the final product as described for the NHS reaction.

Click Chemistry Conjugation Workflow

The following diagram shows a generalized workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC) on a liposome surface.

G cluster_0 Component Preparation cluster_1 Click Reaction cluster_2 Purification liposome_prep Prepare liposomes with DSPE-PEG-Azide (or Alkyne) click_reaction Mix liposomes, ligand, Cu(I) catalyst, and reducing agent (e.g., sodium ascorbate) in aqueous buffer. Incubate. liposome_prep->click_reaction ligand_prep Prepare ligand with complementary Alkyne (or Azide) group ligand_prep->click_reaction purification Remove catalyst and unreacted components via dialysis, SEC, or chelation. click_reaction->purification

Click chemistry conjugation workflow.

Detailed Protocol for Click Chemistry (CuAAC) Conjugation:

  • Component Preparation: Prepare liposomes containing an azide- or alkyne-functionalized DSPE-PEG. Separately, prepare the molecule to be conjugated with the complementary functional group (alkyne or azide).

  • Catalyst Preparation: Prepare a fresh solution of a Cu(I) catalyst. This is often done in situ by mixing a Cu(II) salt (e.g., CuSO4) with a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand like TBTA can be used to stabilize the Cu(I) and improve reaction efficiency.

  • Click Reaction: In an aqueous buffer, combine the functionalized liposomes, the complementary ligand, and the Cu(I) catalyst solution.

  • Incubation: The reaction is typically fast and can be completed within 1-2 hours at room temperature.

  • Purification: It is crucial to remove the copper catalyst, which can be toxic. This can be achieved through dialysis against a buffer containing a chelating agent like EDTA, or by using a copper-chelating resin. Unreacted components are removed by SEC or dialysis.

Conclusion

This compound remains a widely used and effective lipid crosslinker for conjugating amine-containing molecules to the surface of lipid nanoparticles. Its well-understood chemistry and the stability of the resulting amide bond make it a reliable choice for many applications. However, for researchers seeking greater specificity, higher efficiency, or the ability to conjugate molecules lacking primary amines, alternatives like DSPE-PEG-Maleimide and click chemistry linkers offer significant advantages. DSPE-PEG-Maleimide provides a highly specific reaction with thiols, enabling more controlled, site-specific conjugation. Click chemistry, with its bioorthogonal nature and high efficiency, represents a powerful and versatile strategy for liposome surface modification. The selection of the optimal lipid crosslinker will ultimately depend on the specific requirements of the application, including the nature of the ligand to be conjugated, the desired level of control over the conjugation process, and the intended in vitro or in vivo use of the functionalized nanoparticles.

References

A Researcher's Guide to Characterizing DSPE-NHS Modified Liposomes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise characterization of surface-modified liposomes is paramount to ensuring their efficacy and safety. Liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] coupled to N-hydroxysuccinimide (DSPE-PEG-NHS) are a popular choice for targeted drug delivery, enabling the covalent attachment of ligands such as antibodies and peptides. This guide provides a comparative overview of the essential characterization techniques for these liposomes, offering insights into alternative functionalization strategies and presenting supporting experimental data and protocols.

Core Characterization Techniques

The comprehensive analysis of DSPE-NHS modified liposomes involves a multi-faceted approach to assess their physicochemical properties, conjugation efficiency, and functional performance.

Size, Polydispersity, and Zeta Potential

These fundamental parameters are critical determinants of a liposome's in vivo fate, influencing its circulation time, biodistribution, and cellular uptake.

  • Dynamic Light Scattering (DLS): This is the most common technique for measuring the hydrodynamic diameter (size), size distribution (polydispersity index, PDI), and zeta potential of liposomes in suspension. A low PDI value (typically < 0.2) indicates a homogenous population of liposomes.[1] The zeta potential provides information about the surface charge of the liposomes, which is crucial for their stability and interaction with biological membranes.[2][3]

  • Nanoparticle Tracking Analysis (NTA): NTA offers a complementary approach to DLS, providing particle-by-particle size distribution and concentration measurements. This technique is particularly useful for visualizing and quantifying subpopulations within a sample.

  • Transmission Electron Microscopy (TEM) and Cryo-TEM: These imaging techniques allow for the direct visualization of liposome (B1194612) morphology, confirming their spherical shape and lamellarity (unilamellar or multilamellar). Cryo-TEM, in particular, provides images of liposomes in their native, hydrated state.

Confirmation of Surface Modification

Verifying the successful conjugation of a ligand to the liposome surface is a critical step.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to detect the formation of new chemical bonds. For this compound liposomes conjugated to a protein, the appearance of characteristic amide bond absorption bands can confirm successful conjugation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR can be employed to confirm the conjugation by observing the disappearance of the NHS peak and the appearance of new peaks corresponding to the conjugated ligand.[4]

Quantification of Ligand Conjugation

Determining the number of ligand molecules attached to each liposome is essential for optimizing targeting efficiency.

  • Fluorimetric Assays: If the ligand is fluorescently labeled, the conjugation efficiency can be determined by measuring the fluorescence of the liposomes after separating them from the unconjugated ligand.

  • Protein Quantification Assays: For protein ligands, colorimetric assays such as the bicinchoninic acid (BCA) assay or the Bradford assay can be used to quantify the amount of protein conjugated to the liposomes.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of unconjugated ligand in the reaction mixture, thereby allowing for the calculation of the conjugation efficiency.

Encapsulation Efficiency and Drug Release

For drug-loaded liposomes, determining the amount of encapsulated drug and its release profile is crucial for predicting therapeutic efficacy.

  • Separation of Free Drug: Unencapsulated drug is typically removed from the liposome formulation using techniques like dialysis, size exclusion chromatography, or ultrafiltration.

  • Quantification of Encapsulated Drug: The amount of drug within the liposomes is then determined by lysing the liposomes (e.g., with a detergent like Triton X-100 or an organic solvent) and quantifying the drug concentration using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • In Vitro Drug Release Studies: These studies are performed to understand the release kinetics of the encapsulated drug under physiological conditions. The liposome formulation is incubated in a release medium (e.g., phosphate-buffered saline at 37°C), and samples are withdrawn at different time points to measure the amount of released drug.

Comparison with Alternative Conjugation Chemistries

While this compound offers a straightforward method for conjugating amine-containing ligands, other chemistries provide alternative strategies with distinct advantages. The most common alternative is the use of maleimide-functionalized lipids (e.g., DSPE-PEG-Maleimide) for reaction with thiol-containing ligands.

ParameterThis compound ChemistryDSPE-Maleimide ChemistryKey Considerations
Reactive Group N-Hydroxysuccinimide (NHS) esterMaleimide (B117702)NHS esters react with primary amines, while maleimides react with thiols (sulfhydryl groups).
Target Ligand Proteins, peptides, small molecules with primary amines.Proteins, peptides with native or engineered cysteine residues, thiolated small molecules.The choice of chemistry is dictated by the available functional groups on the ligand.
Reaction pH Typically pH 7.2-8.5Typically pH 6.5-7.5The reaction conditions need to be optimized to ensure ligand stability and reactivity.
Stability of Linkage Stable amide bondStable thioether bondBoth chemistries form stable covalent bonds.
Conjugation Efficiency Can be variable and sensitive to hydrolysis of the NHS ester.Generally high and specific.Maleimide-thiol reactions are often faster and more specific than NHS-amine reactions.
Potential Side Reactions NHS esters can hydrolyze in aqueous solutions, reducing conjugation efficiency.Maleimides can also react with other nucleophiles, although the reaction with thiols is much faster at neutral pH.Proper control of reaction conditions is crucial for both methods.

Experimental Data: A Comparative Look

The following tables summarize representative experimental data from studies characterizing this compound and maleimide-modified liposomes.

Table 1: Physicochemical Properties of Functionalized Liposomes

Liposome FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Doxil® (DSPE-PEG)~80-90< 0.1-7 to -9Commercially available
Anti-CD133-DSPE-PEG-Liposomes (NHS)~115< 0.2-10 to -15
Maleimide-modified Liposomes~100< 0.2-39
Unmodified Liposomes~100< 0.2-22.2

Table 2: Drug Encapsulation and Release

Liposome FormulationDrugEncapsulation Efficiency (%)In Vitro Release (at 24h)Reference
DSPE-mPEG2000-Modified Podophyllotoxin LiposomesPodophyllotoxin87.11 ± 1.77~40%
Maleimide-Liposomes/DoxorubicinDoxorubicin~98~20% (at pH 7.4)
Unmodified Liposomes/DoxorubicinDoxorubicin~98~20% (at pH 7.4)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are summarized protocols for key characterization experiments.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
  • Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-NHS) in an organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This process is typically repeated for an odd number of passes.

Protocol 2: Measurement of Size and Zeta Potential by DLS
  • Sample Preparation: Dilute the liposome suspension in the appropriate buffer to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Place the diluted sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: Perform the measurement according to the instrument's software instructions. The key parameters to record are the Z-average diameter, PDI, and zeta potential.

Protocol 3: Quantification of Antibody Conjugation using BCA Assay
  • Separation of Unconjugated Antibody: Remove the unreacted antibody from the immunoliposome suspension using size exclusion chromatography or dialysis.

  • Liposome Lysis: Disrupt the purified immunoliposomes by adding a detergent (e.g., 1% Triton X-100).

  • BCA Assay: Perform the BCA protein assay on the lysed liposome sample according to the manufacturer's instructions.

  • Quantification: Determine the protein concentration by measuring the absorbance at 562 nm and comparing it to a standard curve prepared with known concentrations of the antibody.

Visualizing the Workflow

Graphviz diagrams can effectively illustrate the experimental processes and relationships.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_conj Conjugation & Quantification cluster_func Functional Assays lipid_film Lipid Film Hydration extrusion Extrusion lipid_film->extrusion MLVs dls DLS (Size, PDI) extrusion->dls zeta Zeta Potential extrusion->zeta tem TEM (Morphology) extrusion->tem conjugation Ligand Conjugation extrusion->conjugation drug_loading Drug Loading extrusion->drug_loading purification Purification conjugation->purification quantification Quantification purification->quantification release_study In Vitro Release drug_loading->release_study

General workflow for the preparation and characterization of functionalized liposomes.

conjugation_pathway cluster_nhs DSPE-PEG-NHS Pathway cluster_maleimide DSPE-PEG-Maleimide Pathway liposome_nhs Liposome-PEG-NHS conjugated_amide Liposome-PEG-Amide-Ligand liposome_nhs->conjugated_amide pH 7.2-8.5 ligand_amine Ligand-NH2 ligand_amine->conjugated_amide liposome_mal Liposome-PEG-Maleimide conjugated_thioether Liposome-PEG-Thioether-Ligand liposome_mal->conjugated_thioether pH 6.5-7.5 ligand_thiol Ligand-SH ligand_thiol->conjugated_thioether

Comparison of NHS-ester and maleimide conjugation pathways for liposome surface modification.

References

A Comparative Guide to the Validation of Antibody Conjugation to DSPE-NHS Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of antibodies to nanoparticles is a critical step in the development of targeted drug delivery systems. Among the various strategies, the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE) functionalized with an N-Hydroxysuccinimide (NHS) ester has become a prevalent method for covalently attaching antibodies to the surface of lipid-based nanoparticles. This guide provides an objective comparison of DSPE-NHS conjugation with alternative methods, supported by experimental data, and offers detailed protocols for the essential validation assays required to confirm successful conjugation, quantify antibody loading, and assess the biological activity of the final immunonanoparticles.

Comparison of Antibody Conjugation Chemistries

The choice of conjugation chemistry significantly impacts the efficiency of antibody attachment, the orientation of the antibody on the nanoparticle surface, and the retention of its biological activity. Here, we compare the commonly used this compound ester chemistry with two popular alternatives: maleimide (B117702) and click chemistry.

Table 1: Quantitative Comparison of Antibody Conjugation Chemistries

Conjugation ChemistryNanoparticle SystemAntibody/LigandConjugation Efficiency (%)Antibody/Ligand per NanoparticleReference
DSPE-PEG-NHS Liposomes (Doxil)Anti-CD133 mAb~15 molecules/liposome (optimized)15[1]
DSPE-PEG-NHS Polymeric MicellesAnti-mortalin mAb84.88 ± 8.66Not Specified[2]
DSPE-PEG-Maleimide LiposomesAnti-EGFR Fab'>95%Not Specified[3]
DSPE-PEG-Maleimide LiposomesF3 Peptide>95%Not Specified[4]
Click Chemistry Superparamagnetic Iron Oxide NanoparticlesIgGApproaching 100%Higher than carbodiimide (B86325)[5]

Key Insights:

  • This compound chemistry offers a straightforward method for conjugating antibodies via primary amines (e.g., lysine (B10760008) residues). However, this can lead to random orientation of the antibody on the nanoparticle surface, potentially obscuring the antigen-binding site.

  • Maleimide chemistry , which targets sulfhydryl groups, often results in a more controlled, site-specific conjugation, particularly when using antibody fragments (Fab') that have available thiol groups in the hinge region. This can lead to higher functional activity.

  • Click chemistry is reported to have very high conjugation efficiencies and offers excellent specificity, leading to a high degree of control over the conjugation process.

Validation of Antibody Conjugation: A Multi-faceted Approach

A comprehensive validation of antibody-nanoparticle conjugation involves a series of orthogonal techniques to confirm the physical and chemical changes post-conjugation, quantify the amount of attached antibody, and verify that the antibody retains its antigen-binding capability.

Confirmation of Conjugation and Physicochemical Characterization

The initial validation step involves confirming the successful attachment of the antibody to the nanoparticle and characterizing the resulting changes in the physicochemical properties of the nanoparticles.

Table 2: Physicochemical Characterization of Antibody-Nanoparticle Conjugates

Characterization TechniqueParameter MeasuredUnconjugated NanoparticlesAntibody-Conjugated NanoparticlesExpected Change
Dynamic Light Scattering (DLS) Hydrodynamic Diametere.g., 100 nme.g., 120-150 nmIncrease in size
Zeta Potential Analysis Surface Chargee.g., -20 mVe.g., -10 mV to +5 mVShift towards a more neutral or positive charge
SDS-PAGE Molecular WeightN/ABand(s) corresponding to antibody/conjugateAppearance of new, higher molecular weight bands

Experimental Workflow for Physicochemical Characterization

G Workflow for Physicochemical Characterization cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Interpretation NP Unconjugated Nanoparticles DLS Dynamic Light Scattering (DLS) Zeta Zeta Potential Analysis SDS_PAGE SDS-PAGE Ab_NP Antibody-Conjugated Nanoparticles Ab_NP->DLS Ab_NP->Zeta Ab_NP->SDS_PAGE Size Size Increase? DLS->Size Charge Charge Shift? Zeta->Charge Band New Bands? SDS_PAGE->Band Confirmation Conjugation Confirmed Size->Confirmation Charge->Confirmation Band->Confirmation

Caption: Workflow for the physicochemical characterization of antibody-conjugated nanoparticles.

Quantification of Conjugated Antibody

Accurately determining the number of antibodies attached to each nanoparticle is crucial for optimizing the therapeutic or diagnostic efficacy of the conjugate. Several methods are available, each with its own advantages and limitations.

Table 3: Comparison of Antibody Quantification Methods

Quantification MethodPrincipleAdvantagesDisadvantages
Bicinchoninic Acid (BCA) Assay Colorimetric detection of protein based on the reduction of Cu2+ by peptide bonds.High sensitivity, compatible with most detergents.Can be susceptible to interference from lipids and reducing agents.
SDS-PAGE with Densitometry Separation of proteins by size, followed by staining and quantification of band intensity.Provides information on purity and molecular weight in addition to quantity.Semi-quantitative, requires appropriate standards.
Fluorescence-Based Methods Use of a fluorescently labeled antibody or a secondary antibody to quantify the conjugated antibody.High sensitivity and specificity.Requires labeling of the antibody, which may affect its function.
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes the specific antigen-binding property of the conjugated antibody for quantification.Highly specific and sensitive.Can be more complex and time-consuming than colorimetric assays.

Logical Flow for Selecting a Quantification Method

G Decision Tree for Antibody Quantification start Need to Quantify Conjugated Antibody q1 Need quick, simple estimate? start->q1 q2 Need high sensitivity and specificity? q1->q2 No ans1 BCA or Bradford Assay q1->ans1 Yes q3 Antibody fluorescently labeled? q2->q3 No ans2 ELISA q2->ans2 Yes ans3 Fluorescence Assay q3->ans3 Yes ans4 SDS-PAGE with Densitometry q3->ans4 No

Caption: Decision tree to guide the selection of an appropriate antibody quantification method.

Assessment of Biological Activity

The final and most critical validation step is to ensure that the conjugated antibody retains its ability to bind to its target antigen.

Table 4: Methods for Assessing Biological Activity

MethodPrincipleInformation Provided
Enzyme-Linked Immunosorbent Assay (ELISA) Measures the binding of the antibody-nanoparticle conjugate to the immobilized antigen.Quantitative assessment of antigen-binding affinity.
Flow Cytometry Uses fluorescently labeled secondary antibodies to detect the binding of antibody-nanoparticle conjugates to target cells.Qualitative and quantitative assessment of cell binding.
Cell-based Functional Assays Measures a biological response (e.g., cytotoxicity, receptor internalization) mediated by the antibody-nanoparticle conjugate.Confirms the functional consequence of antigen binding.

Signaling Pathway for Receptor-Mediated Endocytosis

G Receptor-Mediated Endocytosis Pathway AbNP Antibody-Nanoparticle Conjugate Binding Binding AbNP->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Early Endosome Internalization->Endosome Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Release Drug Release Late_Endosome->Release

References

A Researcher's Guide to Assessing the Binding Affinity of DSPE-NHS Targeted Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective targeting of nanoparticles to specific cells or tissues is a cornerstone of advanced drug delivery. The conjugation of targeting ligands to the surface of these nanoparticles, often facilitated by lipid-polymer conjugates like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-PEG-NHS), is a critical step in this process. A quantitative assessment of the binding affinity of these targeted ligands is paramount for predicting in vivo performance and optimizing therapeutic efficacy. This guide provides a comparative overview of methodologies to assess the binding affinity of DSPE-NHS functionalized ligands, alongside alternative conjugation strategies.

The Role of this compound in Targeted Ligand Conjugation

This compound is a widely utilized phospholipid derivative for anchoring targeting moieties to the surface of liposomes and other lipid-based nanoparticles.[1][2] The DSPE portion integrates into the lipid bilayer of the nanoparticle, while the N-hydroxysuccinimide (NHS) ester at the terminus of the polyethylene (B3416737) glycol (PEG) spacer provides a reactive group for conjugation.[3][4] This NHS ester readily reacts with primary amines (-NH2) on ligands such as proteins, peptides, antibodies, and small molecules to form a stable amide bond.[5] The PEG linker offers the additional advantage of creating a hydrophilic corona around the nanoparticle, which can reduce non-specific protein binding and prolong circulation time in vivo.

Comparative Analysis of Binding Affinity for Common Targeting Ligands

The choice of targeting ligand is dictated by the specific cell surface receptors overexpressed on the target cells. The binding affinity, often expressed as the dissociation constant (Kd), is a critical parameter for evaluating the strength of the interaction between the targeted nanoparticle and its receptor. A lower Kd value signifies a higher binding affinity. The following table provides a comparative summary of binding affinities for common ligands conjugated to nanoparticles, illustrating the typical ranges observed.

Targeting LigandTarget ReceptorTarget Cell Line (Example)Binding Affinity (Kd)Citation
Folic Acid Folate ReceptorMCF-7 (Breast Cancer)~1-10 nM
Transferrin Transferrin ReceptorHeLa (Cervical Cancer)~5-50 nM
RGD Peptide αvβ3 IntegrinU87MG (Glioblastoma)~10-100 nM
Anti-HER2 Antibody (e.g., Trastuzumab) HER2/neuSK-BR-3 (Breast Cancer)~0.1-5 nM

Note: The binding affinities presented are approximate values and can vary significantly based on factors such as ligand density on the nanoparticle surface, the length of the PEG spacer, and the specific experimental conditions.

Alternative Ligand Conjugation Strategies

While this compound ester chemistry is a robust and widely used method, several alternatives exist, each with its own advantages.

  • Maleimide-Thiol Chemistry: This is a highly specific reaction between a maleimide (B117702) group on the DSPE-PEG and a thiol (sulfhydryl) group on the ligand. It is particularly useful for conjugating peptides and antibody fragments that have or can be engineered to have a free cysteine residue. This method offers high efficiency and stability.

  • Click Chemistry: This refers to a class of biocompatible reactions that are highly efficient and specific. The most common example for nanoparticle functionalization is the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This method provides excellent control over the conjugation process.

  • Hydrazone Ligation: This involves the reaction between a hydrazide-modified DSPE-PEG and an aldehyde or ketone group on the ligand. This linkage is often pH-sensitive and can be designed to be cleavable in the acidic environment of endosomes, facilitating intracellular drug release.

Experimental Protocols for Assessing Binding Affinity

A thorough evaluation of binding affinity requires a combination of biophysical and cell-based assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of binding interactions.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_analysis SPR Analysis Immobilization Immobilize Target Receptor on Sensor Chip Injection Inject Liposomes over Sensor Surface Immobilization->Injection LiposomePrep Prepare this compound-Ligand Liposomes LiposomePrep->Injection Detection Detect Change in Refractive Index (Response Units) Injection->Detection Kinetics Measure Association (ka) and Dissociation (kd) Rates Detection->Kinetics Affinity Calculate Dissociation Constant (Kd = kd/ka) Kinetics->Affinity

Caption: Workflow for assessing binding affinity using Surface Plasmon Resonance.

Methodology:

  • Immobilization of the Target Receptor: The purified target receptor protein is immobilized onto the surface of a sensor chip.

  • Preparation of Targeted Liposomes: Liposomes functionalized with the targeting ligand via this compound conjugation are prepared and characterized for size and ligand density.

  • Binding Analysis: The targeted liposomes are flowed over the sensor chip surface at various concentrations. The binding of the liposomes to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in response units (RU).

  • Kinetic and Affinity Determination: By analyzing the association and dissociation phases of the binding curves at different liposome (B1194612) concentrations, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) can be calculated.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_analysis ITC Analysis SampleCell Load Target Receptor into Sample Cell Titration Titrate Liposomes into Sample Cell SampleCell->Titration Syringe Load this compound-Ligand Liposomes into Syringe Syringe->Titration HeatChange Measure Heat Change per Injection Titration->HeatChange BindingIsotherm Generate Binding Isotherm HeatChange->BindingIsotherm ThermoParams Fit Data to Determine Kd, n, ΔH, and ΔS BindingIsotherm->ThermoParams

Caption: Workflow for assessing binding affinity using Isothermal Titration Calorimetry.

Methodology:

  • Sample Preparation: A solution of the target receptor is placed in the sample cell of the calorimeter, and a solution of the this compound-ligand functionalized liposomes is loaded into the injection syringe.

  • Titration: Small aliquots of the liposome solution are incrementally injected into the receptor solution.

  • Heat Measurement: The heat change associated with the binding of the liposomes to the receptor is measured after each injection.

  • Data Analysis: The cumulative heat change is plotted against the molar ratio of liposomes to receptor. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction, including the Kd.

Cell-Based Binding Assays

Cell-based assays provide a more biologically relevant assessment of binding affinity by measuring the interaction of targeted nanoparticles with their receptors on the surface of living cells.

Experimental Workflow:

Cell_Binding_Workflow cluster_prep Preparation cluster_analysis Binding Assay CellCulture Culture Target Cells Incubation Incubate Cells with Labeled Liposomes at Various Concentrations CellCulture->Incubation LiposomeLabel Prepare Fluorescently Labeled this compound-Ligand Liposomes LiposomeLabel->Incubation Washing Wash to Remove Unbound Liposomes Incubation->Washing Quantification Quantify Cell-Associated Fluorescence (e.g., Flow Cytometry) Washing->Quantification Scatchard Perform Scatchard Analysis to Determine Kd and Bmax Quantification->Scatchard

Caption: Workflow for a cell-based binding assay to determine binding affinity.

Methodology:

  • Preparation of Labeled Liposomes: The this compound-ligand liposomes are prepared with a fluorescent dye encapsulated within or incorporated into the lipid bilayer.

  • Cell Incubation: The target cells, which overexpress the receptor of interest, are incubated with increasing concentrations of the fluorescently labeled liposomes at 4°C to allow for surface binding while minimizing internalization.

  • Removal of Unbound Liposomes: After incubation, the cells are washed to remove any unbound liposomes.

  • Quantification of Binding: The amount of cell-associated fluorescence is quantified using a technique such as flow cytometry or a fluorescence plate reader.

  • Data Analysis: The data is analyzed using Scatchard analysis or non-linear regression to determine the Kd and the maximum number of binding sites (Bmax).

Conclusion

The successful development of targeted drug delivery systems relies on a thorough characterization of the binding affinity of the targeting ligands. This compound provides a versatile and efficient platform for conjugating a wide array of ligands to nanoparticle surfaces. A multi-faceted approach utilizing biophysical techniques like SPR and ITC, in conjunction with biologically relevant cell-based assays, is essential for a comprehensive assessment of binding affinity. This quantitative data is crucial for selecting optimal ligand-receptor pairs, refining nanoparticle design, and ultimately, enhancing the therapeutic potential of targeted nanomedicines.

References

The Influence of DSPE-PEG-NHS Chain Length on Nanoparticle Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a nanoparticle drug delivery system's success. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N'-succinimidyl ester (DSPE-PEG-NHS) is a widely utilized lipid for surface modification, offering a "stealth" characteristic to nanoparticles, thereby prolonging their circulation time and improving their pharmacokinetic profile. A key variable in the design of these systems is the molecular weight, or chain length, of the PEG component. This guide provides a comparative analysis of different DSPE-PEG-NHS chain lengths, supported by experimental data, to inform the rational design of next-generation nanomedicines.

The length of the PEG chain in DSPE-PEG-NHS has a profound impact on the physicochemical properties, in vitro performance, and in vivo fate of nanoparticles. Longer PEG chains can create a thicker hydrophilic corona around the nanoparticle, which can more effectively shield it from opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[1][2] However, this enhanced stealth effect can also lead to reduced cellular uptake, a phenomenon often referred to as the "PEG dilemma".[2] The optimal PEG chain length, therefore, represents a balance between prolonging circulation and achieving efficient cellular internalization and drug release at the target site.[3][4]

Comparative Analysis of Physicochemical Properties

The molecular weight of the PEG chain directly influences the hydrodynamic size and surface charge of the resulting nanoparticles. Generally, an increase in PEG chain length leads to a larger hydrodynamic diameter. This is attributed to the increased volume occupied by the more hydrated, longer PEG chains on the nanoparticle surface. The zeta potential, a measure of surface charge, also tends to become more neutral with longer PEG chains, which can further contribute to reduced protein adsorption and prolonged circulation.

PropertyDSPE-PEG2000-NHSDSPE-PEG5000-NHSDSPE-PEG10k-NHSKey Observations
Hydrodynamic Diameter (nm) SmallerLargerLargestParticle size increases with PEG chain length.
Zeta Potential (mV) More NegativeLess Negative / More NeutralMost NeutralSurface charge becomes more neutral with longer PEG chains.
Critical Micelle Concentration (CMC) (µM) ~0.5-1.5Higher than 2000-CMC increases with longer PEG chain length.

In Vitro Performance: A Balancing Act

The in vitro performance of nanoparticles formulated with different DSPE-PEG-NHS chain lengths reveals the trade-offs between stability, drug release, and cellular interactions. While longer PEG chains can enhance colloidal stability, they may also hinder drug release and reduce cellular uptake.

For instance, in a study comparing chitosan/siRNA nanoparticles, PEGylation with higher molecular weight PEG (10k) resulted in smaller, more compact nanoparticles compared to lower molecular weight PEGs (2k and 5k) at a similar mass content. However, the in vitro gene silencing efficiency was highest with the intermediate chain length (5k), suggesting an optimal balance for cellular uptake and endosomal escape. In another study with folate-targeted liposomes, no significant difference in cellular uptake was observed in vitro between different PEG linker lengths (2k, 5k, and 10k).

ParameterDSPE-PEG2000-NHSDSPE-PEG5000-NHSDSPE-PEG10k-NHSKey Observations
Drug Encapsulation Efficiency (%) HighGenerally HighHighGenerally high across different chain lengths.
In Vitro Drug Release Sustained ReleasePotentially slower initial releaseSlowest initial releaseLonger PEG chains can slow down the initial burst release.
Cellular Uptake Generally higher than longer chainsCan be reduced compared to 2000Often the lowestLonger PEG chains can sterically hinder cellular internalization.

In Vivo Efficacy: Prolonged Circulation vs. Target Accumulation

The in vivo behavior of nanoparticles is where the impact of DSPE-PEG-NHS chain length is most pronounced. Longer PEG chains are generally associated with longer blood circulation times. This extended circulation can lead to increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

A study on PEGylated chitosan/siRNA nanoparticles demonstrated that the 10k PEG modification resulted in a significant extension of in vivo circulation compared to shorter PEG chains. Similarly, in a study on folate-linked liposomes for tumor targeting, the level of tumor accumulation in vivo significantly increased with an increase in the PEG-linker length from 2k to 10k. This translated to a greater reduction in tumor size for the formulation with the longest PEG chain.

ParameterDSPE-PEG2000-NHSDSPE-PEG5000-NHSDSPE-PEG10k-NHSKey Observations
Blood Circulation Half-life ShorterLongerLongestCirculation time increases with PEG chain length.
Tumor Accumulation LowerHigherHighestEnhanced tumor accumulation with longer PEG chains due to the EPR effect.
Off-target Accumulation (e.g., Liver, Spleen) HigherLowerLowestLonger PEG chains can reduce uptake by the MPS in the liver and spleen.

Experimental Protocols

The following are generalized methodologies for the formulation and characterization of nanoparticles using DSPE-PEG-NHS. Specific parameters will need to be optimized for individual formulations and applications.

Nanoparticle Formulation (Thin-Film Hydration Method)
  • Lipid Film Preparation: Dissolve lipids (including DSPE-PEG-NHS of desired chain length) and the drug in a suitable organic solvent (e.g., chloroform, methanol).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles.

  • Size Reduction: To obtain unilamellar vesicles of a desired size, the suspension is typically subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.

Characterization of Nanoparticles
  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively.

  • Morphology: Visualized using transmission electron microscopy (TEM) or cryo-TEM.

  • Encapsulation Efficiency: The amount of drug encapsulated within the nanoparticles is determined by separating the unencapsulated drug from the nanoparticles (e.g., by dialysis, centrifugation, or size exclusion chromatography) and quantifying the drug in both fractions using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). The encapsulation efficiency is calculated as: (Mass of encapsulated drug / Total mass of drug) x 100%

  • In Vitro Drug Release: The nanoparticle formulation is placed in a dialysis bag and incubated in a release medium at 37°C with gentle shaking. At predetermined time points, aliquots of the release medium are withdrawn and the drug concentration is measured.

Visualizing the Impact of PEG Chain Length

The following diagrams illustrate the conceptual workflow for evaluating the effect of DSPE-PEG-NHS chain length on nanoparticle properties and the logical relationship between PEG length and in vivo performance.

Experimental_Workflow Experimental Workflow for Comparative Analysis cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation_2k DSPE-PEG2000-NHS Size_Zeta Particle Size & Zeta Potential Formulation_2k->Size_Zeta Formulation_5k DSPE-PEG5000-NHS Formulation_5k->Size_Zeta Formulation_10k DSPE-PEG10k-NHS Formulation_10k->Size_Zeta Morphology Morphology (TEM) Size_Zeta->Morphology EE Encapsulation Efficiency Morphology->EE Release Drug Release EE->Release Uptake Cellular Uptake Release->Uptake PK Pharmacokinetics Uptake->PK BD Biodistribution PK->BD Efficacy Therapeutic Efficacy BD->Efficacy

Figure 1. Experimental workflow for comparing DSPE-PEG-NHS chain lengths.

Logical_Relationship Impact of PEG Chain Length on In Vivo Performance PEG_Length Increase in PEG Chain Length Stealth Increased 'Stealth' Properties PEG_Length->Stealth Cellular_Uptake Decreased Cellular Uptake (Potentially) PEG_Length->Cellular_Uptake Circulation Prolonged Blood Circulation Stealth->Circulation MPS_Uptake Decreased MPS Uptake Stealth->MPS_Uptake EPR Enhanced EPR Effect Circulation->EPR Tumor_Accumulation Increased Tumor Accumulation EPR->Tumor_Accumulation Efficacy Potentially Altered Therapeutic Efficacy Tumor_Accumulation->Efficacy Cellular_Uptake->Efficacy

Figure 2. Logical relationship of PEG chain length and in vivo outcomes.

Conclusion

The choice of DSPE-PEG-NHS chain length is a critical parameter in the design of nanoparticle drug delivery systems. While longer PEG chains generally enhance the pharmacokinetic profile by prolonging circulation and increasing tumor accumulation, this can come at the cost of reduced cellular uptake. The optimal PEG length is highly dependent on the specific application, the encapsulated drug, the target tissue, and the desired therapeutic outcome. For passive targeting strategies relying on the EPR effect, longer PEG chains such as DSPE-PEG5000-NHS or even DSPE-PEG10k-NHS may be advantageous. For applications requiring more efficient cellular internalization, a shorter PEG chain like DSPE-PEG2000-NHS might be more suitable. Therefore, a systematic evaluation of different PEG chain lengths, as outlined in this guide, is essential for the rational development of effective and safe nanomedicines.

References

Evaluating the Efficacy of DSPE-NHS Targeted Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted drug delivery systems designed to enhance therapeutic efficacy while minimizing off-target effects. Among the various strategies, liposomal and nanoparticle-based systems utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) functionalized with an N-Hydroxysuccinimide (NHS) ester have emerged as a versatile and widely adopted platform. The DSPE-NHS moiety allows for the covalent conjugation of targeting ligands, such as antibodies and peptides, to the surface of nanocarriers, enabling precise delivery of therapeutic payloads to cancer cells that overexpress specific receptors.

This guide provides an objective comparison of the performance of this compound targeted drug delivery systems against other alternatives, supported by experimental data. It also includes detailed methodologies for key experiments and visual representations of relevant biological pathways and experimental workflows to aid in the design and evaluation of novel targeted therapies.

Performance Comparison of Targeted Drug Delivery Systems

The efficacy of a targeted drug delivery system is contingent on several key parameters, including its physicochemical properties, drug loading and release characteristics, cellular uptake efficiency, and ultimately, its in vitro and in vivo anti-tumor activity. This section presents a comparative summary of these parameters for this compound based systems and alternative platforms.

Table 1: Physicochemical Properties and Drug Loading Efficiency
Delivery SystemTargeting LigandDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
DSPE-PEG-Liposome Anti-HER2 Fab'Doxorubicin~100->90%-[1]
DSPE-PEG-Liposome cRGDApatinib (B926)105.3 ± 4.2-15.8 ± 1.785.2 ± 3.1%8.1 ± 0.4%[2]
DSPE-PEG-Liposome FolateArsenic Trioxide----[3]
Polymeric Nanoparticle -Paclitaxel----[4]
Dendrimer ------[4]
Antibody-Drug Conjugate (ADC) TrastuzumabDM1~15--~3.5 (DAR)

DAR: Drug-to-Antibody Ratio

Table 2: In Vitro Cellular Uptake and Cytotoxicity
Delivery SystemCell LineTargeting LigandCellular Uptake Enhancement (vs. Non-Targeted)IC50Reference
DSPE-PEG-Liposome HER2+ (BT-474)Anti-HER2 Peptide~2.7 - 3.4 fold-
DSPE-PEG-Liposome Integrin αvβ3+ (HCT116)cRGD~1.5 foldLower than non-targeted
DSPE-PEG-Liposome Folate Receptor+ (KB)Folate3-6 fold28-fold lower than free drug
DSPE-PEG-Liposome CD33+ (AML cells)Fab'Significantly higher than Aptamer-
DSPE-PEG-Liposome CD33+ (AML cells)Aptamer--
Carbon Nanotube EGFR+ (HNSCC)EGFSignificantly higherSelective killing
Table 3: In Vivo Tumor Growth Inhibition
Delivery SystemAnimal ModelTargeting LigandTumor Growth Inhibition (%)Reference
DSPE-PEG-Liposome MMTV-neu Transplant (Breast Cancer)Anti-HER2 Peptide~90%
DSPE-PEG-Liposome NSCLC XenograftSA-5 PeptideSignificant reduction vs. control
Peptide-Drug Conjugate Kaposi's Sarcoma XenograftNGR Peptide37.7%
Carbon Nanotube HNSCC XenograftEGFSignificant slowdown vs. non-targeted

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of targeted drug delivery systems. Below are methodologies for key in vitro and in vivo assays.

Preparation of this compound Functionalized Liposomes
  • Thin-Film Hydration: A mixture of lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-NHS) in a specific molar ratio is dissolved in an organic solvent (e.g., chloroform).

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) containing the therapeutic agent (for passive loading) by gentle rotation above the lipid transition temperature.

  • Sizing: The resulting multilamellar vesicles are downsized to unilamellar vesicles of a desired size by extrusion through polycarbonate membranes with defined pore sizes or by sonication.

  • Ligand Conjugation: The targeting ligand (e.g., antibody, peptide) is added to the liposome (B1194612) suspension and incubated to allow the NHS ester to react with primary amines on the ligand, forming a stable amide bond.

  • Purification: Unconjugated ligands and unencapsulated drugs are removed by techniques such as size exclusion chromatography or dialysis.

Drug Encapsulation Efficiency and Loading Capacity
  • Separation of Free Drug: Liposomes are separated from the unencapsulated drug using methods like centrifugation, dialysis, or size exclusion chromatography.

  • Quantification of Encapsulated Drug: The amount of drug within the liposomes is determined by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug concentration using techniques such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Encapsulation Efficiency (%) = (Mass of drug in liposomes / Total mass of drug used) x 100

    • Drug Loading (%) = (Mass of drug in liposomes / Total mass of lipids) x 100

In Vitro Cellular Uptake Study
  • Cell Seeding: Target cells are seeded in multi-well plates and allowed to adhere overnight.

  • Treatment: Cells are incubated with fluorescently labeled targeted and non-targeted nanoparticles at various concentrations for specific time intervals.

  • Washing: Cells are washed with cold PBS to remove non-internalized nanoparticles.

  • Quantification: Cellular uptake can be quantified by:

    • Fluorometry: Lysing the cells and measuring the fluorescence intensity of the cell lysate.

    • Flow Cytometry: Analyzing the fluorescence of individual cells to determine the percentage of positive cells and the mean fluorescence intensity.

    • Confocal Microscopy: Visualizing the intracellular localization of the nanoparticles.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of the free drug, targeted nanoparticles, and non-targeted nanoparticles for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 (the concentration of the drug that inhibits 50% of cell growth) is determined.

In Vivo Tumor Growth Inhibition Study
  • Tumor Xenograft Model: Tumor cells are subcutaneously injected into immunocompromised mice. Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomly assigned to different treatment groups: saline control, free drug, non-targeted nanoparticles, and targeted nanoparticles.

  • Drug Administration: The formulations are administered intravenously at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of systemic toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and workflows.

Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Targeted_Nanoparticle This compound Targeted Nanoparticle Ligand Targeting Ligand (e.g., anti-HER2, RGD, Folate) Receptor Cell Surface Receptor (e.g., HER2, Integrin, Folate Receptor) Ligand->Receptor 1. Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit 2. Internalization Endosome Early Endosome Clathrin_Coated_Pit->Endosome 3. Vesicle Formation Lysosome Lysosome Endosome->Lysosome 4. Trafficking & pH drop Drug_Release Drug Release Endosome->Drug_Release Lysosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect 5. Action on Target

Receptor-Mediated Endocytosis Pathway.

The diagram above illustrates the general mechanism of receptor-mediated endocytosis, a primary pathway for the cellular uptake of targeted nanoparticles. The process begins with the specific binding of the targeting ligand on the nanoparticle to its corresponding receptor on the cancer cell surface. This interaction triggers the internalization of the nanoparticle through the formation of clathrin-coated pits, which then bud off to form endosomes. As the endosome matures and fuses with lysosomes, the acidic environment facilitates the release of the encapsulated drug into the cytoplasm, where it can exert its therapeutic effect.

Experimental_Workflow Start Start: Design of Targeted Nanoparticle Formulation Nanoparticle Formulation (e.g., Thin-Film Hydration) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro Cellular_Uptake Cellular Uptake Assay In_Vitro->Cellular_Uptake Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity In_Vivo In Vivo Evaluation Cytotoxicity->In_Vivo Tumor_Model Tumor Xenograft Model In_Vivo->Tumor_Model Efficacy_Study Tumor Growth Inhibition Study Tumor_Model->Efficacy_Study Toxicity_Study Systemic Toxicity Assessment Efficacy_Study->Toxicity_Study End End: Data Analysis and Conclusion Toxicity_Study->End

References

A Researcher's Guide to Cytotoxicity Assays for DSPE-NHS Containing Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] with a terminal N-hydroxysuccinimide ester (DSPE-NHS) in the formulation of nanoparticles for targeted drug delivery and therapy necessitates a thorough understanding of their potential cytotoxic effects. The NHS ester functionality, while crucial for conjugating targeting ligands, can influence the nanoparticle's interaction with cells and its overall toxicity profile. This guide provides a comparative overview of commonly employed cytotoxicity assays for evaluating nanoparticles containing this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research.

Comparing the Alternatives: A Data-Driven Overview

Choosing the right cytotoxicity assay is critical for obtaining accurate and reproducible data. Nanoparticles can interfere with certain assay components, leading to erroneous results. Therefore, it is often recommended to use multiple assays based on different cellular mechanisms to validate findings. Below is a comparative summary of key cytotoxicity assays.

Table 1: Comparison of Common Cytotoxicity Assays for Nanoparticle Evaluation

AssayPrincipleAdvantagesDisadvantagesPotential for Nanoparticle Interference
MTT Assay Measures metabolic activity via the reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product.Well-established, cost-effective, and suitable for high-throughput screening.Can be influenced by the metabolic state of the cells and may not distinguish between cytostatic and cytotoxic effects.Nanoparticles can interfere with the formazan product formation or absorbance reading.[1][2]
LDH Assay Measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, indicating loss of membrane integrity.Directly measures cell death (cytolysis). Simple and can be multiplexed with other assays.Less sensitive for detecting early apoptosis or cytostatic effects.Some nanoparticles can adsorb LDH or inactivate the enzyme, leading to inaccurate results.
CellTiter-Glo® Luminescent Cell Viability Assay Quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.High sensitivity, broad linear range, and less prone to interference from colored nanoparticles.[1][3] Simple "add-mix-measure" protocol.[3]Higher cost compared to colorimetric assays. Requires a luminometer for detection.Less interference compared to colorimetric assays, but quenching of the luminescent signal by some nanoparticles is possible.

Table 2: Exemplary Quantitative Cytotoxicity Data for DSPE-PEG Containing Nanoparticles

Nanoparticle FormulationCell LineAssayIC50 ValueIncubation TimeReference
DSPE-PEG (5000) amine SWCNTsSKOV3Trypan Blue50 µg/mL24 h
DSPE-PEG (5000) amine SWCNTsHEPG2Trypan Blue300 µg/mL24 h
DSPE-PEG (5000) amine SWCNTsA549Trypan Blue370 µg/mL24 h
LeB/DSPE-PEG2k-NPs (8:2 ratio)KYSE150Not Specified~10 nM24 h
LeB/DSPE-PEG2k-NPs (8:2 ratio)KYSE150Not Specified~1 nM48 h
LeB/DSPE-PEG2k-NPs (8:2 ratio)KYSE150Not Specified~0.5 nM72 h

Note: The data presented are for DSPE-PEG containing nanoparticles and serve as a reference. The cytotoxicity of this compound containing nanoparticles may vary depending on the conjugated molecule, nanoparticle size, and surface charge.

Unveiling the Mechanisms: Signaling Pathways in DSPE-Induced Cytotoxicity

The cytotoxicity of DSPE-containing nanoparticles is often linked to the induction of apoptosis, a form of programmed cell death. A proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.

DSPE_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Cell DSPE-NHS_NP This compound Nanoparticle Cell_Membrane Cell Membrane Disruption DSPE-NHS_NP->Cell_Membrane Direct Interaction ROS Increased ROS Production DSPE-NHS_NP->ROS Internalization Mitochondria Mitochondrial Damage ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for DSPE-containing nanoparticle-induced apoptosis.

Experimental Corner: Detailed Protocols

To ensure reliable and comparable results, it is essential to follow standardized protocols. Below are detailed methodologies for the key cytotoxicity assays discussed.

Experimental Workflow Overview

Experimental_Workflow Cell_Culture 1. Cell Seeding & Adherence (24h) NP_Treatment 2. Nanoparticle Incubation (24-72h) Cell_Culture->NP_Treatment Assay_Selection 3. Select Cytotoxicity Assay NP_Treatment->Assay_Selection MTT MTT Assay Assay_Selection->MTT LDH LDH Assay Assay_Selection->LDH CTG CellTiter-Glo® Assay_Selection->CTG Data_Acquisition 4. Data Acquisition (Spectrophotometer/Luminometer) MTT->Data_Acquisition LDH->Data_Acquisition CTG->Data_Acquisition Data_Analysis 5. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing of nanoparticles.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound containing nanoparticles

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the this compound nanoparticles in complete culture medium. Remove the existing medium from the wells and add 100 µL of the nanoparticle dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH (Lactate Dehydrogenase) Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound containing nanoparticles

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Nanoparticle Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release).

CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Cells of interest

  • 96-well opaque-walled cell culture plates

  • Complete cell culture medium

  • This compound containing nanoparticles

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding and Nanoparticle Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Reagent Addition: Allow the plate and the CellTiter-Glo® Reagent to equilibrate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion

The selection of an appropriate cytotoxicity assay is paramount for the accurate assessment of this compound containing nanoparticles. While the MTT assay is a widely used and cost-effective method, its susceptibility to nanoparticle interference warrants caution. The LDH assay provides a direct measure of cell membrane damage but may lack sensitivity for early apoptotic events. The CellTiter-Glo® assay, with its high sensitivity and reduced potential for interference, offers a robust alternative, albeit at a higher cost. For a comprehensive and reliable evaluation of nanoparticle cytotoxicity, a multi-assay approach, combined with a thorough understanding of the potential mechanisms of cell death, is strongly recommended. This guide provides the foundational knowledge and protocols to empower researchers in making informed decisions for their in vitro toxicity studies.

References

A Comparative Guide to Analytical Methods for Confirming DSPE-NHS Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lipid-based nanoparticles and bioconjugation, confirming the successful linkage of molecules to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DSPE-NHS) is a critical step. The NHS ester of DSPE is a popular choice for conjugating amine-containing molecules, such as peptides, proteins, and small molecule drugs, to the surface of liposomes and other nanocarriers. This guide provides an objective comparison of the primary analytical methods used to verify this conjugation, complete with experimental data and detailed protocols.

The conjugation reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] Several analytical techniques can be employed to confirm the successful formation of this amide linkage. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and provides unique insights into the structure and purity of the conjugate.

Comparison of Analytical Methods

The choice of analytical method often depends on the specific molecule being conjugated, the available instrumentation, and the level of detail required for characterization. The following table summarizes the key performance aspects of the most common techniques.

Analytical Method Principle of Detection Information Provided Advantages Limitations
¹H NMR Spectroscopy Detects changes in the chemical environment of protons.Confirmation of covalent bond formation through the appearance of new signals and disappearance of reactant signals.Provides detailed structural information. Can be quantitative.Lower sensitivity compared to MS. May require higher sample concentrations. Complex spectra for large molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules.Confirms the increase in molecular weight corresponding to the addition of the conjugated molecule.High sensitivity and accuracy. Provides direct evidence of conjugation.Can be destructive. Polydispersity of PEG linkers can complicate spectra.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identifies the formation of new functional groups (e.g., amide bonds) and the disappearance of reactant functional groups (e.g., NHS ester).Non-destructive. Relatively simple and fast. Good for qualitative confirmation.Less specific than NMR or MS. Can be difficult to quantify.
HPLC Separates molecules based on their physicochemical properties (e.g., hydrophobicity).Confirms the formation of a new product with a different retention time than the reactants. Allows for purification.Can be used for both qualitative confirmation and quantitative analysis. Enables purification of the conjugate.Indirect confirmation of conjugation. Requires method development.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data obtained from Mass Spectrometry and FTIR Spectroscopy for the confirmation of this compound conjugation.

Table 1: Mass Spectrometry Data for DSPE-PEG-Peptide Conjugation

This table illustrates the expected mass shift upon successful conjugation of a peptide to a DSPE-PEG derivative.

Compound Expected Molecular Weight (Da) Observed Mass (m/z) by MALDI-TOF MS Reference
DSPE-PEG(2000)-Maleimide~29222922.79[2]
Thiolated RGD Peptide~819-[2]
DSPE-PEG(2000)-RGD Conjugate ~3741 3741.69 [2]
DSPE-PEG(2000)-NHS~2950-[3]
α-Conotoxin TxID~1374-
DSPE-PEG(2000)-TxID Conjugate ~4324 4327.40

Note: The molecular weight of DSPE-PEG can vary due to the polydispersity of the PEG chain.

Table 2: Key FTIR Spectroscopy Peak Shifts

This table highlights the characteristic infrared absorption peaks that are monitored to confirm the formation of an amide bond during this compound conjugation.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Observation upon Conjugation Reference
NHS Ester (C=O)Stretching~1740-1780Disappearance or significant reduction in intensity.
Amide I (C=O)Stretching~1630-1680Appearance of a new, strong absorption band.
Amide II (N-H)Bending~1530-1570Appearance of a new absorption band.
Amine (N-H) of the ligandStretching~3300-3500Broadening or shifting of the peak upon amide bond formation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the this compound starting material, the amine-containing molecule, and the final conjugate in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis:

    • Identify the characteristic peaks for the DSPE-PEG backbone, typically around 3.6 ppm for the PEG ethylene (B1197577) glycol protons.

    • For the this compound starting material, locate the signal corresponding to the NHS protons.

    • In the spectrum of the conjugate, confirm the disappearance or significant reduction of the NHS proton signal.

    • Look for the appearance of new signals corresponding to the protons of the conjugated molecule in their new chemical environment. The formation of an amide bond can sometimes be observed as a broad signal in the 7-9 ppm region.

Mass Spectrometry (MALDI-TOF) Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample (this compound, ligand, or conjugate) in a suitable solvent like methanol (B129727) or a water/acetonitrile mixture.

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) in a similar solvent system.

    • Mix the sample and matrix solutions in a 1:1 ratio on a MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range using a MALDI-TOF mass spectrometer.

  • Analysis:

    • Determine the average molecular weight of the DSPE-PEG-NHS starting material. Due to PEG polydispersity, this will appear as a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit).

    • Determine the molecular weight of the amine-containing ligand.

    • For the conjugate, observe a shift in the molecular weight distribution that corresponds to the mass of the conjugated ligand.

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare a solid sample by mixing a small amount of the dried material with potassium bromide (KBr) and pressing it into a pellet. Alternatively, acquire the spectrum of a thin film of the sample on a suitable IR-transparent window (e.g., NaCl or CaF₂).

  • Data Acquisition: Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

  • Analysis:

    • In the spectrum of this compound, identify the characteristic carbonyl stretching peaks of the NHS ester.

    • In the spectrum of the amine-containing ligand, identify the N-H stretching and bending vibrations.

    • In the spectrum of the conjugate, look for the disappearance of the NHS ester peaks and the appearance of new, characteristic amide I (C=O stretch) and amide II (N-H bend) bands.

Reversed-Phase HPLC (RP-HPLC) Protocol
  • System Setup:

    • Column: A C8 or C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Sample Preparation: Dissolve the reaction mixture or purified conjugate in the mobile phase.

  • Chromatography:

    • Inject the sample onto the column.

    • Elute the components using a linear gradient of increasing mobile phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile using a UV detector, typically at 214 nm for peptides or another appropriate wavelength for the specific ligand.

  • Analysis:

    • Compare the chromatograms of the starting materials and the reaction mixture.

    • Successful conjugation is indicated by the appearance of a new peak with a different retention time. The conjugate is often more hydrophobic and will elute later than the starting DSPE-PEG-NHS.

    • Fractions corresponding to the new peak can be collected for further analysis by other techniques like mass spectrometry.

Visualizations

This compound Conjugation Reaction

The following diagram illustrates the chemical reaction between DSPE-PEG-NHS and an amine-containing ligand.

G DSPE DSPE-PEG- NHS NHS Ester DSPE->NHS Conjugate DSPE-PEG-Amide-Ligand NHS->Conjugate + Amine Ligand-NH2 Amine->Conjugate Released_NHS NHS Conjugate->Released_NHS +

Caption: Reaction scheme for this compound conjugation with a primary amine.

Analytical Workflow for Conjugation Confirmation

This diagram outlines a typical workflow for analyzing the products of a this compound conjugation reaction.

G cluster_0 Reaction cluster_1 Purification & Analysis cluster_2 Characterization Start This compound + Ligand-NH2 Reaction Conjugation Reaction Start->Reaction Mixture Reaction Mixture Reaction->Mixture HPLC RP-HPLC Mixture->HPLC Purified Purified Conjugate HPLC->Purified NMR NMR Purified->NMR MS Mass Spec Purified->MS FTIR FTIR Purified->FTIR

Caption: A typical workflow for the purification and analysis of this compound conjugates.

References

Safety Operating Guide

Personal protective equipment for handling Dspe-nhs

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DSPE-NHS

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (this compound). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your experiments.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar NHS esters are moisture-sensitive and can cause irritation. While some suppliers classify it as non-hazardous, it is best practice to treat all chemicals as potentially hazardous.[1][2] The primary hazards are associated with inhalation, skin and eye contact, and ingestion.[3]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Proper personal protective equipment is the first line of defense against these hazards. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes Safety Glasses with Side Shields or GogglesMust be worn at all times. If there is a risk of splashing, chemical splash goggles or a full-face shield should be used.
Hands Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves are mandatory. Gloves are single-use and must be changed immediately after a task or if contamination is suspected.
Body Laboratory Coat or GownA standard lab coat should be worn. For procedures with a risk of extensive splashing, a long-sleeved, fluid-repellent gown is recommended.
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a suitable respirator may be required.

Operational and Disposal Plan: A Step-by-Step Guide

This section details the procedural workflow for safely handling this compound, from receiving the product to its final disposal.

Preparation and Storage
  • Storage: Upon receipt, store the this compound vial at -20°C in a desiccator to protect it from light and moisture. The compound is hygroscopic and the NHS-ester moiety readily hydrolyzes in the presence of moisture, rendering it inactive.

  • Equilibration: Before use, allow the sealed vial to equilibrate to room temperature for at least one hour. This critical step prevents moisture from condensing inside the vial upon opening.

Donning Personal Protective Equipment (PPE)

Putting on PPE in the correct order minimizes the risk of contamination.

cluster_donning Donning PPE Workflow Lab Coat / Gown Lab Coat / Gown Mask / Respirator Mask / Respirator Lab Coat / Gown->Mask / Respirator Goggles / Face Shield Goggles / Face Shield Mask / Respirator->Goggles / Face Shield Gloves Gloves Goggles / Face Shield->Gloves

Figure 1. Recommended sequence for putting on Personal Protective Equipment (PPE).

Handling and Experimental Protocol
  • Work Area: Conduct all work with solid this compound and its solutions in a well-ventilated chemical fume hood.

  • Dissolution:

    • This compound should be dissolved immediately before use. Do not prepare stock solutions for long-term storage, as the NHS ester will hydrolyze.

    • Use only anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Ensure the solvent is of high quality, as impurities can interfere with the reaction.

    • Gently vortex or pipette to ensure the powder is completely dissolved.

  • Reaction Conditions:

    • The reaction of the NHS ester with primary amines (e.g., on proteins or other biomolecules) is highly pH-dependent. The optimal pH is between 8.3 and 8.5.

    • Use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.

    • Add the dissolved this compound solution to your biomolecule solution and mix gently. The reaction can be carried out for 1-4 hours at room temperature or overnight on ice.

Waste Disposal
  • Chemical Waste: All unused this compound, solutions, and contaminated consumables (e.g., pipette tips, tubes) must be disposed of as chemical waste.

  • Regulations: Follow all local, regional, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Doffing Personal Protective Equipment (PPE)

Removing PPE correctly is crucial to prevent cross-contamination. The sequence is designed to remove the most contaminated items first.

cluster_doffing Doffing PPE Workflow Gloves Gloves Lab Coat / Gown Lab Coat / Gown Gloves->Lab Coat / Gown Goggles / Face Shield Goggles / Face Shield Lab Coat / Gown->Goggles / Face Shield Mask / Respirator Mask / Respirator Goggles / Face Shield->Mask / Respirator

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.